molecular formula C18H32N2O8S2 B017645 N,N'-Di-Boc-(L)-cystine-dimethyl Ester CAS No. 77826-55-2

N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Cat. No.: B017645
CAS No.: 77826-55-2
M. Wt: 468.6 g/mol
InChI Key: YYJNNBRJCNKRNJ-RYUDHWBXSA-N
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Description

N,N'-Di-Boc-(L)-cystine-dimethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C18H32N2O8S2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJNNBRJCNKRNJ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456799
Record name methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77826-55-2
Record name methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Di-Boc(L)-cystine-dimethyl Ester
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Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a symmetrically protected derivative of the amino acid L-cystine, engineered for precision in chemical synthesis. By masking the reactive amino and carboxyl functional groups, this reagent serves as a pivotal building block for the controlled introduction of disulfide bonds in peptide synthesis, drug discovery, and materials science. This guide provides a detailed examination of its molecular architecture, elucidates the rationale behind its synthesis, and explores its critical applications in advanced scientific research.

Introduction: Engineering a Molecular Tool for Disulfide Linkages

L-cystine, the dimer of L-cysteine, is distinguished by its disulfide (-S-S-) bond, a covalent linkage that is fundamental to the tertiary and quaternary structure of countless proteins. This disulfide bridge imparts significant structural stability and is often integral to biological function. However, the very reactivity of the functional groups that define amino acids—the primary amine (-NH2) and the carboxylic acid (-COOH)—presents a formidable challenge in synthetic chemistry. Unprotected, these groups can lead to undesired side reactions, polymerization, and low yields of the target molecule.

To harness the unique properties of the cystine scaffold, chemists employ a strategy of temporary modification using "protecting groups." this compound is a quintessential example of this strategy. The tert-butoxycarbonyl (Boc) groups on the nitrogens and the methyl esters on the carboxyls render the molecule stable and manageable, allowing for its precise incorporation into complex molecular structures. This guide delves into the core structural features and functional advantages of this indispensable chemical reagent.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by three key features: the core L-cystine framework, the dual Boc-protecting groups, and the dual methyl ester groups.

  • L-Cystine Core: The molecule is built upon two L-cysteine units linked by a disulfide bridge. The stereochemistry at both alpha-carbons is of the (L) or (R) configuration, which is crucial for its application in synthesizing biologically active peptides.[1]

  • N-Boc Protection: Each of the two primary amine groups is protected as a tert-butyl carbamate. The bulky Boc group effectively prevents the amine from acting as a nucleophile, thereby inhibiting unwanted amide bond formation during synthesis.[2]

  • C-Terminal Methyl Ester: Each of the two carboxylic acid groups is converted to a methyl ester. This modification prevents the carboxylate from participating in acid-base reactions or forming amide bonds, ensuring it remains inert until its planned deprotection.

2D structure of this compound.
Physicochemical Data Summary

The physical and chemical properties of this compound are well-defined, ensuring its reliable performance in synthetic protocols.

PropertyValueSource
CAS Number 77826-55-2[1][3][4][5][6][7][8]
Molecular Formula C18H32N2O8S2[1][3][5][6][7][9]
Molecular Weight 468.59 g/mol [1][2][3][5][6][7]
Appearance White to Off-White Solid[2][3]
Melting Point 118-120 °C[2][3][4]
Solubility Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3][9]
IUPAC Name methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]
Storage Long-term storage recommended at -20°C[9]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is a multi-step process designed for high purity and yield. The logic of the synthesis follows a protection-first strategy.

Step-by-Step Synthetic Workflow
  • Esterification of L-Cystine: The process begins with the protection of the two carboxylic acid moieties. L-cystine is dissolved in methanol, and an acid catalyst (such as thionyl chloride or HCl gas) is introduced.[10][11] This Fischer esterification reaction converts both carboxyl groups into methyl esters, yielding L-cystine dimethyl ester dihydrochloride. The reaction is typically driven to completion by heating under reflux.

  • Boc Protection of the Amino Groups: The resulting L-cystine dimethyl ester is then subjected to N-protection. The compound is dissolved in a suitable solvent mixture (e.g., dioxane and water), and the pH is adjusted to be basic. Di-tert-butyl dicarbonate ((Boc)2O) is added portion-wise.[12] The amine groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the (Boc)2O, resulting in the formation of the stable tert-butyl carbamate.

  • Purification and Isolation: Following the reaction, the product is extracted into an organic solvent. The organic phase is washed to remove unreacted reagents and byproducts. The final product, this compound, is isolated as a white solid after solvent evaporation and can be further purified by recrystallization.

High-level workflow for the synthesis of the title compound.
Analytical Characterization

Confirmation of the structure and purity of the synthesized product is paramount. A suite of analytical techniques is employed:

  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to confirm the molecular weight of the compound.[13] Analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]+, confirming the accurate mass of 468.59 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the molecular structure. The spectra will show characteristic peaks for the protons and carbons of the Boc groups (a large singlet for the nine equivalent methyl protons), the methyl esters, and the cysteine backbone.

  • Melting Point Analysis: A sharp melting point range (118-120 °C) is indicative of high purity.[2][3]

Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a stable, ready-to-use source of a disulfide-linked diamino acid.

Solid-Phase Peptide Synthesis (SPPS)

This reagent is a cornerstone in the synthesis of peptides and proteins containing disulfide bridges.[] In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a solid resin. The fully protected cystine derivative can be incorporated into the chain like any other amino acid. After the full-length peptide is synthesized, a global deprotection step removes the Boc and ester groups, and the disulfide bond remains, providing a pre-formed structural constraint. This is particularly valuable for producing cyclic peptides and complex proteins where intramolecular disulfide bond formation is critical for biological activity.[]

SPPS_Workflow start Resin-Bound Peptide Chain step1 Step 1: Deprotection Remove N-terminal Boc group start->step1 TFA step2 Step 2: Coupling Add this compound step1->step2 DCC/HOBt step3 Step 3: Deprotection Remove one Boc group step2->step3 Mild Acid step4 Step 4: Chain Elongation Add next amino acid step3->step4 step4->step2 Repeat Cycle end_product Peptide with Disulfide Bridge step4->end_product Final Cleavage

Conceptual use of the reagent in a peptide synthesis cycle.
Drug Design and Bioconjugation

The disulfide bond is a "conditionally stable" linker. It is robust under normal physiological conditions but can be cleaved reductively inside cells where glutathione concentrations are high. This property is exploited in drug delivery systems. This compound can be used as a precursor to create disulfide-containing linkers that tether a therapeutic agent to a targeting moiety (e.g., an antibody). Once the conjugate reaches the target cell, the disulfide bond is cleaved, releasing the active drug.[]

Protein Folding and Materials Science

Researchers use this compound and similar derivatives to study the intricate mechanisms of protein folding, specifically the role of disulfide bond formation in achieving the native protein conformation.[] In materials science, the reagent is employed to create biomimetic materials, such as hydrogels and coatings, where the reversible nature of the disulfide bond can be used to engineer materials with tunable mechanical properties or controlled degradation profiles.[]

Conclusion

This compound is more than just a protected amino acid; it is a precisely engineered molecular tool. Its structure, characterized by the strategic placement of Boc and methyl ester protecting groups on an L-cystine scaffold, provides chemists with exceptional control over synthetic outcomes. From enabling the construction of complex, disulfide-bridged peptides to designing sophisticated drug delivery systems and innovative biomaterials, this reagent is a critical asset for professionals in research, drug development, and beyond. Its continued application underscores the power of protective group chemistry in advancing molecular science.

References

  • HuiChem. This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. This compound | CAS#:77826-55-2. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Google Patents.
  • ResearchGate. Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. [Link]

  • J-STAGE. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]

  • Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and purification of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a valuable derivative of the amino acid L-cystine. This compound serves as a critical building block in various research and development applications, particularly in peptide synthesis and drug discovery. Its protected amino and carboxyl groups allow for selective chemical modifications, making it an essential tool for chemists and biochemists. This document offers a detailed protocol, explains the rationale behind the experimental choices, and provides insights into ensuring the synthesis of a high-purity final product.

Introduction and Significance

This compound, with the CAS number 77826-55-2, is a derivative of L-cystine where both amino groups are protected by tert-butoxycarbonyl (Boc) groups, and both carboxylic acid functionalities are esterified as methyl esters.[1][2] This dual protection strategy is instrumental in modern synthetic organic chemistry. The Boc groups provide robust protection to the amine functionalities under a wide range of reaction conditions, yet they can be selectively removed under acidic conditions. The methyl ester groups protect the carboxylic acids, enhancing solubility in organic solvents and preventing unwanted side reactions.[]

The primary application of this compound lies in its role as a precursor for introducing cystine residues into peptides and other complex molecules.[4] The disulfide bond of the cystine moiety is a key structural element in many proteins and peptides, contributing to their tertiary structure and biological activity. By using this compound, researchers can incorporate this disulfide bridge with precision and control.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from L-cystine. The overall workflow involves the esterification of the carboxylic acids followed by the protection of the amino groups.

Synthesis_Workflow LCystine L-Cystine Esterification Esterification (Methanol, Thionyl Chloride) LCystine->Esterification LCystineEster L-Cystine Dimethyl Ester Dihydrochloride Esterification->LCystineEster BocProtection Boc Protection (Di-tert-butyl dicarbonate, Base) LCystineEster->BocProtection Target N,N'-Di-Boc-(L)-cystine -dimethyl Ester BocProtection->Target Purification Purification (Column Chromatography) Target->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall workflow for the synthesis and purification of this compound.

Step 1: Esterification of L-Cystine

The initial step involves the conversion of L-cystine to its dimethyl ester derivative. A common and efficient method for this transformation is the Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst. In this protocol, methanol serves as both the solvent and the reactant, while thionyl chloride is a convenient source of anhydrous HCl in situ.

Reaction Mechanism:

Esterification_Mechanism cluster_0 HCl Generation cluster_1 Carbonyl Protonation & Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation to Ester SOCl2 SOCl₂ HCl_gen CH₃OS(O)Cl + HCl SOCl2->HCl_gen + MeOH CH₃OH MeOH->HCl_gen + Cystine_COOH R-COOH Protonated_COOH R-C(OH)₂⁺ Cystine_COOH->Protonated_COOH + H_plus H⁺ H_plus->Protonated_COOH Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_COOH->Tetrahedral_Intermediate + CH₃OH Methanol CH₃OH Proton_Transfer R-C(OH)(O⁺H₂)CH₃ Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Elimination R-C(=O⁺H)CH₃ + H₂O Proton_Transfer->Water_Elimination - H₂O Ester_Formation R-COOCH₃ + H⁺ Water_Elimination->Ester_Formation Deprotonation

Caption: Simplified mechanism of Fischer-Speier esterification of L-cystine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cystine in anhydrous methanol. The flask should be cooled in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension.[5] This addition is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, followed by heating to reflux. The reaction progress can be monitored by the dissolution of the solid L-cystine.

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol and thionyl chloride are removed under reduced pressure. The resulting white solid is L-cystine dimethyl ester dihydrochloride, which can be used in the next step without further purification.[4][6]

Reagent/ParameterQuantity/ValueRationale
L-Cystine1 equivalentStarting material
Anhydrous Methanol10-15 mL per gram of L-cystineReactant and solvent
Thionyl Chloride2.2-2.5 equivalentsIn situ source of HCl catalyst
Reaction Temperature0 °C initially, then refluxControls initial exotherm, then drives reaction to completion
Reaction Time4-12 hoursEnsures complete esterification
Step 2: N-Boc Protection

The second step involves the protection of the primary amino groups of L-cystine dimethyl ester dihydrochloride with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the free amine on the Boc-anhydride.

Experimental Protocol:

  • Dissolution: Dissolve the L-cystine dimethyl ester dihydrochloride in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Cool the solution in an ice bath and add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the HCl and free the amine groups.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried, and the solvent is evaporated. The crude product is purified by silica gel column chromatography.

Reagent/ParameterQuantity/ValueRationale
L-Cystine Dimethyl Ester Dihydrochloride1 equivalentSubstrate
Dichloromethane (DCM)10-20 mL per gram of substrateAnhydrous solvent
Triethylamine (TEA)2.2-2.5 equivalentsBase to neutralize HCl and facilitate reaction
Di-tert-butyl dicarbonate (Boc₂O)2.2-2.5 equivalentsBoc-protecting agent
Reaction Temperature0 °C to room temperatureControls reactivity
Reaction Time12-24 hoursEnsures complete protection

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and excess reagents.

Purification by Column Chromatography

Silica gel column chromatography is the most effective method for purifying this compound.

Procedure:

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel using a suitable eluent system.

  • Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the column. The product is then eluted using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a white solid.

ParameterDetails
Stationary PhaseSilica gel (60-120 mesh)
Mobile Phase (Eluent)Hexane-Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Visualization on TLCUV light (if applicable), potassium permanganate stain, or iodine chamber
Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Melting Point: The melting point of the purified compound should be sharp and consistent with reported values (118-120 °C).[7]

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • All reactions should be performed in a well-ventilated area.

Conclusion

The synthesis and purification of this compound is a straightforward yet critical process for researchers in peptide synthesis and medicinal chemistry. By following the detailed protocols and understanding the rationale behind each step, scientists can reliably produce this valuable building block in high purity. Careful execution of the experimental procedures and rigorous characterization are paramount to ensuring the quality of the final product and the success of subsequent applications.

References

  • Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride.
  • BOC Sciences. (n.d.). L-Cystine dimethyl ester dihydrochloride.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Google Patents. (2021). Process of making n,n'-diacetyl-l-cystine.
  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. LSU Scholarly Repository.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2000). Process for S-aryl-L-cysteine and derivatives.
  • National Institutes of Health. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria.
  • PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride.
  • Pharmaffiliates. (n.d.). This compound.
  • ResearchGate. (2007). Efficient preparation of L-cysteic acid and its esters.
  • ChemicalBook. (n.d.). L-Cysteine ethyl ester hydrochloride synthesis.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Chemsrc. (2023). This compound.
  • MySkinRecipes. (n.d.). L-Cystine dimethyl ester dihydrochloride.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Role of Protected Cystine in Modern Synthesis

In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. N,N'-Di-Boc-(L)-cystine-dimethyl Ester emerges as a critical building block, offering a stable yet strategically cleavable derivative of L-cystine. Its dual-protected nature—with tert-butyloxycarbonyl (Boc) groups shielding the amines and methyl esters protecting the carboxylic acids—makes it an invaluable intermediate for constructing complex peptides and peptidomimetics.[][][3] The disulfide bond inherent to its cystine core is a key structural motif in numerous biologically active proteins and peptides, responsible for stabilizing tertiary structures.[4] This guide provides an in-depth examination of the core physicochemical properties of this compound, offering field-proven insights and detailed analytical protocols for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Data

A foundational understanding of a compound begins with its fundamental properties. This compound is a white to off-white solid at room temperature, whose characteristics are pivotal for its handling, reaction setup, and purification.[5]

Data Summary Table

For ease of reference, the key quantitative and qualitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 77826-55-2[5][6][7]
Molecular Formula C₁₈H₃₂N₂O₈S₂[5][6][8]
Molecular Weight 468.59 g/mol [5][9]
Exact Mass 468.16000833 Da[6]
Appearance White to off-white solid[5]
Melting Point 118-120 °C[5][7]
Storage Temperature Long-term at -20°C[8]
IUPAC Name methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[6]
Molecular Structure and Stereochemistry

The structure of this compound is defined by its central disulfide bridge and the symmetrical arrangement of the two protected cysteine residues. The "(L)-" designation, corresponding to the (R)-configuration at both alpha-carbons, is critical, as biological activity is intrinsically linked to stereochemistry.[5]

Caption: 2D structure of this compound.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dictated by its molecular structure. The bulky and nonpolar tert-butyl groups of the Boc protectors, combined with the methyl esters, render the molecule highly soluble in a range of common organic solvents.

  • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.[8]

  • Moderate to High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5]

  • Insolubility: The molecule is practically insoluble in water and nonpolar aliphatic solvents like petroleum ether.[10]

Expert Insight: This solubility profile is a direct consequence of the masking of the polar amine and carboxylic acid functionalities. For reaction setups, DCM or ethyl acetate are excellent choices for achieving homogeneity at ambient temperatures. For NMR analysis, deuterated chloroform (CDCl₃) is the solvent of choice. When preparing samples for purification via silica gel chromatography, a solvent system involving ethyl acetate and a nonpolar co-solvent like hexane is typically effective.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and stability of this compound is crucial. The following section outlines a logical and robust workflow for its complete analytical characterization.

Caption: A validated workflow for the analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of synthetic intermediates. A reverse-phase method is most appropriate for this compound.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Detector: UV detector set to 214 nm and 254 nm.

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Injection & Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Causality: The C18 column provides a nonpolar stationary phase that retains the hydrophobic compound. The acetonitrile/water gradient effectively elutes the compound, while the TFA acts as an ion-pairing agent to improve peak shape. UV detection at 214 nm is ideal for monitoring the peptide-like amide bonds.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides an exact measurement of the molecular weight, confirming the compound's elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the HPLC stock solution (1 mg/mL in acetonitrile) 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via LC-MS. Scan a mass range from m/z 100 to 1000.

  • Expected Ions:

    • [M+H]⁺: Expected m/z = 469.1678

    • [M+Na]⁺: Expected m/z = 491.1497

Causality: Formic acid is added to the solvent to facilitate protonation of the molecule, leading to the formation of the [M+H]⁺ ion, which is typically the base peak in ESI-MS.[11] Observing the sodium adduct ([M+Na]⁺) is also very common and further validates the molecular weight.[11] High-resolution analysis allows for the confirmation of the molecular formula with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides unambiguous structural confirmation by probing the chemical environment of each proton and carbon atom.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectral Features (in CDCl₃): Based on structurally similar compounds, the following peaks are anticipated[12]:

    • ~5.4 ppm (broad doublet, 2H): NH protons of the Boc group.

    • ~4.9 ppm (multiplet, 2H): Cα-H protons.

    • ~3.7 ppm (singlet, 6H): -OCH₃ protons of the methyl esters.

    • ~3.0 ppm (multiplet, 4H): Cβ-H₂ protons adjacent to the sulfur atoms.

    • ~1.4 ppm (singlet, 18H): Protons of the two tert-butyl groups of the Boc protectors.

  • Expected ¹³C NMR Spectral Features (in CDCl₃): [12]

    • ~171 ppm: Carbonyl carbon of the methyl ester.

    • ~155 ppm: Carbonyl carbon of the Boc group.

    • ~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).

    • ~53-55 ppm: Cα carbon.

    • ~52 ppm: -OCH₃ carbon.

    • ~40-42 ppm: Cβ carbon.

    • ~28 ppm: Methyl carbons of the Boc group.

Causality: CDCl₃ is an excellent solvent due to the compound's high solubility and the solvent's minimal interference in the relevant spectral regions. The predicted chemical shifts are based on the known electron-withdrawing and shielding effects of the functional groups present in the molecule. The large singlet at ~1.4 ppm integrating to 18 protons is a hallmark signature of the two identical Boc groups.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this compound.

  • Short-term Storage: The compound can be stored at room temperature for short periods.[8]

  • Long-term Storage: For maximum stability and to prevent potential degradation, long-term storage at -20°C is strongly recommended.[8]

  • Handling: The compound is a stable solid. However, as with all chemical reagents, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. To ensure accurate weighing and prevent contamination, it is advisable to centrifuge the vial before opening to collect all the material at the bottom.[8] The disulfide bond is relatively stable but can be susceptible to reduction by strong reducing agents.

Conclusion

This compound is a well-defined, crystalline solid with predictable physicochemical properties. Its high solubility in common organic solvents facilitates its use in a variety of synthetic applications, particularly in peptide chemistry. The analytical protocols detailed in this guide—encompassing HPLC, MS, and NMR—provide a robust, self-validating framework for researchers to confirm the identity, purity, and structural integrity of this vital synthetic building block, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

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  • PubChem. n-Boc-d-cysteine methyl ester. Available from: [Link]

  • PMC. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Available from: [Link]

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  • MDPI. Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Available from: [Link]

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  • PMC. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Available from: [Link]

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An In-depth Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester (CAS: 77826-55-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Cystine Derivatives in Modern Synthesis

In the landscape of complex peptide synthesis and the burgeoning field of bioconjugate chemistry, the precise and controlled introduction of disulfide bonds remains a critical challenge. N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a symmetrically protected derivative of L-cystine, emerges as a pivotal building block in addressing this challenge. Its unique structural attributes, featuring acid-labile Boc-protected amino groups and readily cleavable methyl-esterified carboxyl groups, offer a versatile platform for the strategic incorporation of cystine residues. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this reagent, from its synthesis and characterization to its nuanced applications in peptide chemistry and its potential in the design of innovative drug delivery systems. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a synthetic derivative of the naturally occurring amino acid L-cystine.[1] The molecule is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups on the amino functionalities and two methyl ester groups on the carboxyl functionalities. This comprehensive protection strategy enhances the molecule's stability and solubility in organic solvents, making it highly amenable to standard synthetic organic chemistry techniques.[1]

PropertyValueReference
CAS Number 77826-55-2[2]
Molecular Formula C18H32N2O8S2[2]
Molecular Weight 468.59 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 118-120 °C[4]
Solubility Soluble in acetone, chloroform, dichloromethane, and ethyl acetate.

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-cystine. The following protocol is a representative procedure based on established methods for the protection of amino acids.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of L-Cystine

  • Suspend L-cystine in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride to the stirred suspension. The addition should be done cautiously to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude L-cystine dimethyl ester dihydrochloride.

Step 2: Boc Protection of L-Cystine Dimethyl Ester

  • Dissolve the crude L-cystine dimethyl ester dihydrochloride in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its completion by TLC.

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white solid.

Causality Behind Experimental Choices:

  • Esterification First: The esterification of the carboxylic acid groups is typically performed first to prevent their participation in side reactions during the subsequent Boc protection of the amino groups.

  • Use of Thionyl Chloride: Thionyl chloride is an effective and common reagent for the esterification of carboxylic acids with alcohols.

  • Boc Protection: The Boc group is a widely used protecting group for amines in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[5]

  • Purification by Chromatography: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Section 3: Applications in Peptide Synthesis

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS) for the introduction of a disulfide bridge.[6] The pre-formed disulfide bond in the reagent simplifies the synthesis of cyclic peptides or peptides containing intramolecular disulfide bonds.

Workflow for Incorporation into a Peptide Chain via Boc-SPPS

Caption: Conceptual diagram of this compound as a linker in an ADC.

Section 5: Spectroscopic Characterization

The identity and purity of this compound are confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons of the Boc groups (a singlet around 1.4 ppm), the methyl protons of the ester groups (a singlet around 3.7 ppm), and the protons of the cystine backbone.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the tert-butyl group, and the carbons of the cystine backbone.

  • FTIR: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the carbamate and ester groups.

  • Mass Spectrometry: The molecular weight of the compound can be confirmed by mass spectrometry, often observing the [M+H]⁺ or [M+Na]⁺ ions. [7]

Section 6: Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the introduction of cystine residues in peptide synthesis. Its fully protected nature ensures stability and compatibility with a wide range of synthetic transformations. While its primary application lies in the synthesis of disulfide-bridged peptides, its potential in the design of novel drug delivery systems warrants further exploration. The strategic cleavage of its disulfide bond in response to the intracellular reducing environment presents an exciting avenue for the development of targeted therapies. As the demand for complex peptides and sophisticated bioconjugates continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, paving the way for new scientific discoveries and therapeutic innovations.

References

  • Organic Syntheses. 70 - Organic Syntheses Procedure. Available at: [Link]

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  • PubMed. Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications. Available at: [Link]

  • Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Available at: [Link]

  • ChemSrc. This compound | CAS#:77826-55-2. Available at: [Link]

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A Technical Guide to N,N'-Di-Boc-(L)-cystine-dimethyl Ester: Synthesis, Characterization, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a pivotal building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, analytical validation protocols, and its strategic role in peptide synthesis. We will explore the causality behind experimental choices, ensuring a robust understanding of its application.

Introduction: The Strategic Importance of Protected Cystine

Cystine, with its characteristic disulfide bond, is a cornerstone of protein structure, imparting critical tertiary and quaternary conformational stability. In the realm of synthetic peptide chemistry and drug development, the precise introduction of this disulfide linkage is paramount. However, the high reactivity of the thiol groups in cysteine's precursor, cysteine, necessitates a robust protection strategy during synthesis to prevent unwanted side reactions like oxidation or alkylation.[1][2][3]

This compound emerges as a superior reagent for this purpose. It is a fully protected derivative of L-cystine where both the amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the carboxylic acid functionalities are masked as methyl esters. This dual protection renders the molecule stable and ideally suited for incorporation into complex synthetic pathways, particularly in Boc-based Solid Phase Peptide Synthesis (SPPS).[4][5][6] Its utility extends to the synthesis of disulfide-rich biomolecules, cyclic peptides, and as a precursor for advanced bioconjugation and drug design strategies.[7][]

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical identification.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂N₂O₈S₂[9][10]
Molecular Weight 468.59 g/mol [10]
CAS Number 77826-55-2[9]
Appearance White to Off-White Solid
Melting Point 118-120 °C[11]
IUPAC Name methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[9]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate[12]
Storage Conditions Long-term storage at -20°C is recommended. May be stored at refrigerator temperatures (2-8°C) for shorter periods.[12]

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the oxidative coupling of its monomeric precursor, N-Boc-(L)-cysteine-methyl ester. This process is conceptually straightforward but requires careful control of reaction conditions to ensure high yield and purity.

Causality in Synthesis:
  • Starting Material : The synthesis begins with the monomer N-Boc-(L)-cysteine-methyl ester. Both the amine and carboxylic acid groups are protected to ensure that the subsequent oxidation reaction occurs exclusively at the thiol (-SH) groups, forming the desired disulfide (-S-S-) bond.

  • Oxidation : A mild oxidizing agent is required to prevent over-oxidation of the sulfur atom. A system of sodium iodide (NaI) and dihydrogen peroxide (H₂O₂) in a suitable organic solvent like ethyl acetate is an effective choice.[13] Iodide is oxidized to iodine, which in turn oxidizes the thiol to the disulfide, regenerating the iodide catalyst. This catalytic cycle is efficient under mild conditions.

  • Purification : Post-reaction, the product is purified to remove unreacted starting material, catalysts, and byproducts. Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities.

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Oxidative Coupling cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification start N-Boc-(L)-cysteine methyl ester reaction Dissolve in Ethyl Acetate Add NaI (cat.) and H₂O₂ Stir at 20°C for 30 min start->reaction Input workup Quench Reaction Aqueous Extraction Dry Organic Layer reaction->workup Crude Mixture purify Concentrate in vacuo Flash Column Chromatography workup->purify Isolated Crude product This compound purify->product Final Product ValidationWorkflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_results Validation Criteria sample Purified Product ms HRMS (ESI-TOF) sample->ms nmr NMR (¹H & ¹³C) sample->nmr hplc RP-HPLC sample->hplc mw_confirm Molecular Weight & Formula Confirmation ms->mw_confirm struct_confirm Structural Integrity & Functional Group ID nmr->struct_confirm purity_confirm Purity Assessment (e.g., >95%) hplc->purity_confirm final Validated Compound mw_confirm->final struct_confirm->final purity_confirm->final SPPS_Logic cluster_cycle Boc-SPPS Elongation Cycle deprotect 1. Deprotection (TFA Treatment) neutralize 2. Neutralization (Base Wash) deprotect->neutralize Repeat for each AA couple 3. Coupling (N-Boc-Amino Acid + Activator) neutralize->couple Repeat for each AA couple->deprotect Repeat for each AA final Final Cleavage (HF Treatment) couple->final After final cycle start Resin-Bound Peptide (with N-terminal Boc) start->deprotect reagent N,N'-Di-Boc-(L)-cystine (or similar protected Cys) reagent->couple Incorporation Step peptide Purified Peptide with Disulfide Bridge final->peptide

Sources

A Comprehensive Technical Guide to the Synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a valuable derivative in peptide synthesis and various other areas of organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the starting materials, reaction mechanisms, and a field-proven protocol for its preparation.

Introduction: The Significance of this compound

This compound is a protected form of the amino acid L-cystine. The protection of both the amino and carboxylic acid functionalities allows for its selective use as a building block in the synthesis of complex peptides and other organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is acid-labile, offering a convenient method for deprotection under mild conditions, which is crucial for preserving the integrity of sensitive molecular structures.[2] The methyl ester protection of the carboxylic acid groups enhances solubility in organic solvents, facilitating its use in various synthetic applications.[]

Core Starting Materials: A Deliberate Selection

The successful synthesis of this compound hinges on the quality and appropriate selection of its foundational starting materials. The primary pathway involves a two-step process: the esterification of L-cystine followed by the protection of the amino groups.

L-Cystine: The Chiral Foundation

L-cystine, a disulfide-linked dimer of the amino acid cysteine, serves as the fundamental chiral backbone for the target molecule. Its inherent stereochemistry is preserved throughout the synthesis, yielding the desired (L)-enantiomer of the final product.

Reagents for Esterification: The Gateway to Solubility

The initial step involves the conversion of the carboxylic acid groups of L-cystine into methyl esters. This transformation is critical as it enhances the solubility of the molecule in organic solvents, a prerequisite for the subsequent Boc protection step. The most common and effective method for this esterification is the Fischer-Speier esterification, typically employing:

  • Methanol (MeOH): Serves as both the solvent and the reactant, providing the methyl group for the ester.

  • Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas: These reagents act as catalysts, protonating the carboxylic acid and making it more susceptible to nucleophilic attack by methanol. The use of these reagents leads to the formation of the dihydrochloride salt of the ester.[4][5]

The resulting intermediate is L-Cystine dimethyl ester dihydrochloride .[][6][7][8] This salt is often a white, crystalline solid that is soluble in water and some organic solvents.[]

The Protecting Agent: Di-tert-butyl dicarbonate (Boc Anhydride)

The cornerstone of the second step is the protection of the primary amino groups. Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the reagent of choice for this transformation.[9][10][11][12]

  • Mechanism of Action: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process forms a stable carbamate, effectively masking the reactivity of the amine.[13]

The Base: A Critical Mediator

The Boc protection of the amino groups of L-Cystine dimethyl ester dihydrochloride requires the presence of a base. The starting material is a dihydrochloride salt, meaning the amino groups are protonated. The base serves two crucial roles:

  • Neutralization: It neutralizes the hydrochloride salt, liberating the free amine for reaction with the Boc anhydride.

  • Proton Scavenging: It scavenges the proton generated during the carbamate formation, driving the reaction to completion.[14]

Commonly used bases include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA)

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the starting materials is paramount for safe and effective handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Solubility
L-Cystine dimethyl ester dihydrochloride C₈H₁₈Cl₂N₂O₄S₂341.28White solid182-183 (dec.)375.5 at 760 mmHgSoluble in water, methanol, DMSO
Di-tert-butyl dicarbonate (Boc Anhydride) C₁₀H₁₈O₅218.25Colorless solid or liquid22-2456-57 at 0.5 mmHgMiscible with most organic solvents; insoluble in water

Synthetic Workflow: From L-Cystine to the Final Product

The synthesis of this compound can be visualized as a two-stage process.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection L-Cystine L-Cystine Intermediate L-Cystine dimethyl ester dihydrochloride L-Cystine->Intermediate  Fischer Esterification Reagents_1 Methanol (MeOH) Thionyl Chloride (SOCl₂) Reagents_1->Intermediate Final_Product This compound Intermediate->Final_Product  Amine Protection Reagents_2 Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Reagents_2->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol represents a robust and reproducible method for the synthesis of this compound.

Part 1: Synthesis of L-Cystine dimethyl ester dihydrochloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cystine (1 equivalent) in anhydrous methanol.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.[4]

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The suspension should gradually become a clear solution.

  • Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting white solid is L-Cystine dimethyl ester dihydrochloride. It can be used in the next step without further purification, or it can be triturated with diethyl ether to remove any non-polar impurities.

Part 2: Synthesis of this compound
  • Reaction Setup: Dissolve L-Cystine dimethyl ester dihydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water in a round-bottom flask.

  • Addition of Base: Cool the solution in an ice bath and add triethylamine (TEA) (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield a pure product.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on the careful execution of two key transformations: esterification and Boc protection. By understanding the roles of the starting materials and reagents, and by following a detailed and validated protocol, researchers can reliably produce this valuable building block for their synthetic endeavors. The principles outlined in this guide emphasize the importance of methodical execution and a deep understanding of the underlying chemical principles for achieving high-purity products in organic synthesis.

References

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A Technical Guide to the Chemical Stability and Storage of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a pivotal reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis and drug development. As a derivative of the naturally occurring amino acid L-cystine, it features three critical functional groups whose integrity is paramount for successful downstream applications: two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on the amine functionalities, two methyl ester groups at the carboxyl termini, and a central disulfide bond. The utility of this molecule is predicated on its structural stability. Any unintended cleavage of the Boc groups, hydrolysis of the esters, or reduction of the disulfide bond can lead to failed syntheses, impure products, and compromised research outcomes. This guide provides an in-depth analysis of the molecule's stability profile and establishes a framework for its optimal storage and handling, ensuring its viability for research and development.

The molecular structure, with its CAS Number 77826-55-2, consists of a symmetrical dimer of L-cysteine units linked by a disulfide bridge[1][2][3]. The amine groups are protected by Boc groups, and the carboxylic acids are esterified. This specific combination of functionalities makes it an excellent building block, but also introduces distinct stability challenges that must be rigorously managed.

The Pillars of Chemical Stability: A Mechanistic Perspective

The stability of this compound is governed by the chemical liabilities of its constituent parts. Understanding these liabilities is not merely academic; it forms the causal basis for every handling and storage recommendation. The primary points of potential degradation are the Boc-protected amines and the central disulfide linkage.

The Acid-Labile Nature of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern protecting group strategy precisely because of its predictable lability under acidic conditions.[][] It remains robust under neutral and basic conditions, which allows for orthogonal deprotection schemes.[6] However, exposure to even mild acids can initiate its removal. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation, which then typically forms isobutylene and a proton.

This acid sensitivity means that storing or handling the compound in the presence of acidic contaminants—whether from solvents, glassware, or atmospheric gases (e.g., CO2 in the presence of moisture)—can lead to the progressive loss of one or both Boc groups. This generates a heterogeneous mixture of mono-deprotected and fully deprotected species, rendering the reagent unsuitable for controlled synthesis.

The Redox and pH Sensitivity of the Disulfide Bond

The disulfide bond is a dynamic covalent linkage susceptible to both reduction and thiol-disulfide exchange reactions.

  • Reduction: The disulfide can be cleaved reductively to yield two molecules of the corresponding free thiol, N-Boc-(L)-cysteine-dimethyl ester. This can be initiated by common laboratory reducing agents or even trace metallic impurities.

  • Thiol-Disulfide Exchange: This is a particularly insidious degradation pathway that can occur even in the solid state, albeit slowly.[7][8] The reaction is significantly accelerated at neutral to slightly basic pH (pH 7-9.5) and is catalyzed by the presence of free thiolates (RS⁻).[9] If any portion of the compound degrades to the free thiol, this thiol can then attack the disulfide bond of an intact molecule, leading to a "scrambled" mixture of disulfide-linked oligomers.

Therefore, avoiding exposure to reducing agents and maintaining a strictly anhydrous, non-basic environment are critical to preserving the integrity of this central linkage.

Diagram: Primary Degradation Pathways

The following diagram illustrates the two principal routes of degradation for this compound.

G cluster_acid Acid-Catalyzed Deprotection cluster_redox Redox Instability parent This compound mono_dep Mono-Boc Protected Species parent->mono_dep H⁺ (trace acid) thiol N-Boc-(L)-cysteine-dimethyl Ester (Free Thiol) parent->thiol Reducing Agents full_dep L-Cystine Dimethyl Ester mono_dep->full_dep H⁺ scrambled Scrambled Disulfides thiol->scrambled Thiol-Disulfide Exchange (pH ≥ 7)

Caption: Key degradation routes for the target molecule.

Recommended Storage and Handling Protocols

Based on the mechanistic understanding of the molecule's liabilities, a stringent set of storage and handling protocols can be established. These are not arbitrary rules but are scientifically derived to mitigate the risks of degradation.

Optimal Storage Conditions

The primary goal of storage is to minimize molecular motion and eliminate contact with reactive species.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. [10] (2-8°C is acceptable for short-term use)[2]Reduces the kinetic rate of all potential degradation reactions, including solid-state disulfide exchange.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and minimizes contact with atmospheric moisture and CO2, which can form carbonic acid.
Container Use a tightly sealed, amber glass vial or a container with known chemical inertness.Prevents light exposure (which can catalyze radical reactions) and ensures no leaching of contaminants from the container material.
Moisture Strictly anhydrous. Store with a desiccant if necessary.Prevents acid-catalyzed deprotection (via dissolved CO2) and potential ester hydrolysis under basic conditions.

Note on conflicting supplier data: While some suppliers may list storage at +4°C[1], the most conservative and scientifically sound approach for ensuring long-term (>6 months) integrity is storage at -20°C.[10]

Handling Best Practices
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Whenever possible, handle the compound in a glove box or under a positive pressure of inert gas.

  • Dispensing: Use clean, dry spatulas made of stainless steel or other non-reactive material. Avoid cross-contamination.

  • Aliquotting: For frequent use, it is highly advisable to aliquot the bulk material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Solvent Selection: When preparing solutions, use high-purity, anhydrous, and peroxide-free solvents. The compound is soluble in solvents like acetone, chloroform, dichloromethane, and ethyl acetate.[10]

Experimental Verification of Stability: A Self-Validating Protocol

Trust in a reagent's stability should always be verified. A simple High-Performance Liquid Chromatography (HPLC) based stability study can be implemented to confirm the purity of the material over time and validate the efficacy of the storage protocol.

Objective

To assess the purity of this compound under recommended storage conditions versus accelerated degradation (stress) conditions.

Experimental Workflow

Diagram: Stability Study Workflow

G cluster_setup 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis A Receive and Characterize 'Time Zero' Sample (T0) B Aliquot into 3 Sets of Vials A->B C Set 1: Recommended (-20°C, Inert Gas) B->C D Set 2: Stress - Temp (40°C, Air) B->D E Set 3: Stress - Light (RT, Ambient Light, Air) B->E F Pull Samples at Time Points (e.g., 1, 3, 6 months) C->F D->F E->F G Prepare for HPLC Analysis (Dilute in Acetonitrile) F->G H Inject on RP-HPLC System G->H I Compare Chromatograms to T0 H->I

Caption: Workflow for a comprehensive HPLC-based stability assessment.

Detailed Methodology
  • Time Zero (T0) Analysis:

    • Upon receipt, dissolve a small amount (approx. 1 mg/mL) of the compound in acetonitrile or a suitable solvent.

    • Inject onto a Reverse-Phase HPLC (RP-HPLC) system.

    • Suggested HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm.

    • Record the chromatogram. The main peak corresponds to the pure compound. Note its retention time and peak area percentage (should be >97% for high-purity material). The acidic mobile phase ensures that any deprotected amine is protonated for good peak shape, but the analysis is rapid enough to prevent on-column degradation.

  • Sample Storage:

    • Prepare multiple aliquots of the solid material in separate, tightly sealed vials.

    • Store one set under the recommended conditions (-20°C, inert atmosphere).

    • Store other sets under stress conditions (e.g., 40°C in air; room temperature exposed to light) to simulate poor handling.

  • Time Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a sample for HPLC analysis exactly as done for the T0 sample.

    • Run the HPLC analysis using the identical method.

  • Data Interpretation:

    • Recommended Conditions: The chromatogram should be nearly identical to the T0 chromatogram, with no significant new peaks or decrease in the main peak's area percentage.

    • Stress Conditions: Expect to see new peaks. Peaks eluting earlier than the main peak are likely more polar degradation products, such as the mono- or fully-deprotected species. The appearance of multiple new peaks could indicate disulfide scrambling. A decrease in the main peak's area percentage confirms degradation.

Conclusion

This compound is a stable compound when managed correctly. Its stability is not an inherent property but is conditional upon a handling and storage strategy rooted in the fundamental chemistry of its Boc-protecting groups and disulfide bond. By adhering to protocols that emphasize cold, anhydrous, and inert conditions, researchers can safeguard the integrity of this valuable reagent. Furthermore, implementing a routine analytical validation protocol provides an empirical layer of trust, ensuring that the material used in an experiment is, and remains, fit for purpose.

References

  • This compound. Pharmaffiliates. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. Chemsrc. [Link]

  • How to dissolve peptides with disulfide bonds?. LifeTein. [Link]

  • Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]

  • Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state. PubMed, National Center for Biotechnology Information. [Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. PMC, National Center for Biotechnology Information. [Link]

  • Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PMC, National Center for Biotechnology Information. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of N,N'-Di-Boc-(L)-cystine-dimethyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a critical parameter for its application in research, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound to facilitate its effective use in various experimental and manufacturing processes.

Introduction: The Critical Role of Solubility in the Application of Protected Amino Acids

This compound is a protected form of the amino acid L-cystine, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups and the carboxylic acid groups are esterified with methyl groups. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis and other chemical modifications[1][2]. The solubility of this compound in organic solvents is a fundamental property that dictates its handling, reactivity, and the overall success of synthetic protocols.

A comprehensive understanding of its solubility allows for:

  • Optimal Reaction Conditions: Selecting the appropriate solvent system to ensure complete dissolution of reactants, leading to improved reaction kinetics and yields.

  • Efficient Purification: Designing effective purification strategies, such as crystallization and chromatography, which are heavily reliant on solubility differences.

  • Informed Formulation Development: In the context of drug development, understanding solubility is a cornerstone for creating stable and bioavailable formulations.

This guide will delve into the physicochemical properties of this compound, present its known qualitative solubility in various organic solvents, provide a detailed experimental protocol for determining its quantitative solubility, and discuss the key factors that influence its dissolution.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
CAS Number 77826-55-2[3][4][5][6][7]
Molecular Formula C18H32N2O8S2[2][3][7]
Molecular Weight 468.59 g/mol [1][2][3]
Appearance White to off-white solid[1][4]
Melting Point 118-120 °C[1][5]

The presence of two bulky and nonpolar Boc groups, along with the methyl esters, significantly influences the overall polarity of the molecule, rendering it more soluble in organic solvents compared to its unprotected counterpart, L-cystine. The disulfide bond and the ester and carbamate functionalities also contribute to its chemical reactivity and intermolecular interactions.

Qualitative Solubility Profile

Based on available technical datasheets, this compound exhibits solubility in a range of common organic solvents. This qualitative information provides a starting point for solvent selection in various applications.

SolventSolubilitySource
AcetoneSoluble[8]
ChloroformSoluble[8]
DichloromethaneSoluble[8]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Ethyl AcetateSoluble[8]

It is important to note that "soluble" is a qualitative term. For precise experimental design and scale-up, quantitative solubility data is essential. The following section provides a detailed protocol for determining these values.

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, step-by-step methodology for accurately determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with tight-fitting caps (e.g., 2-4 mL)

  • Temperature-controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Workflow for Solubility Determination

Solubility Determination Workflow cluster_Prep Preparation cluster_Sep Separation cluster_Quant Quantification A Prepare saturated solutions: Add excess solute to solvent in vials. B Equilibrate at constant temperature with continuous agitation (e.g., 24-48h). A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid. B->C Phase Separation D Carefully collect a known volume of the supernatant. C->D Isolate Saturated Solution E Dilute the supernatant with a suitable solvent. D->E Prepare for Analysis F Analyze by a validated analytical method (e.g., HPLC). E->F Measure Analyte G Calculate concentration against a standard curve. F->G Determine Solubility

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the presence of undissolved solid.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. It is crucial to avoid disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as HPLC. A pre-developed and validated HPLC method with a standard curve for this compound is required for accurate quantification.

    • Calculate the concentration of the compound in the original supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing the Solubility of this compound

The solubility of protected peptides like this compound is governed by a complex interplay of factors related to both the solute and the solvent.

The "Like Dissolves Like" Principle

This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another. This compound, with its large nonpolar Boc groups, is expected to be more soluble in nonpolar to moderately polar organic solvents. The presence of ester and carbamate groups, however, introduces some polarity, allowing for solubility in more polar aprotic solvents like DMF and DMSO.

Intermolecular Forces

The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The key intermolecular forces at play include:

  • Van der Waals forces: Dominant in the interactions with nonpolar solvents.

  • Dipole-dipole interactions: Occur with polar aprotic solvents due to the polar functional groups in the molecule.

  • Hydrogen bonding: While the Boc groups block the primary amine hydrogen bonding, the carbonyl oxygens of the ester and carbamate groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice of the solute. It is advisable to determine the solubility at various temperatures relevant to the intended application.

Purity of the Compound

Impurities can significantly affect the measured solubility. It is crucial to use a highly purified form of this compound for accurate solubility determination.

Conclusion and Practical Implications

This guide has provided a detailed overview of the solubility of this compound in organic solvents. While qualitative data indicates its solubility in several common laboratory solvents, the provided experimental protocol empowers researchers to determine precise quantitative solubility values. A thorough understanding and experimental determination of solubility are paramount for the successful application of this compound in peptide synthesis, drug development, and other areas of chemical research. By carefully considering the factors that influence solubility and employing robust experimental techniques, scientists can optimize their processes, leading to improved efficiency, yield, and purity of their desired products.

References

  • PubChem. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Chemsrc. This compound | CAS#:77826-55-2. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of N,N'-Di-Boc-L-cystine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Disulfide Bond Formation

The unique properties of the amino acid cysteine, particularly the ability of its thiol side chain to form disulfide bonds, are fundamental to the structure, stability, and biological activity of a vast number of peptides and proteins.[1][2] In the realm of synthetic peptide chemistry, particularly solid-phase peptide synthesis (SPPS), the controlled formation of these disulfide bridges is a critical and often challenging step.[3] While traditional methods rely on the oxidation of free cysteine thiols post-synthesis or on-resin, these approaches can lead to undesired side products, incorrect disulfide pairing in complex peptides, or require extensive optimization.[4]

N,N'-Di-Boc-L-cystine, a derivative where two cysteine molecules are pre-linked by a disulfide bond and their α-amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group, offers a powerful alternative. By incorporating this building block directly, chemists can introduce a stable disulfide linkage at a defined position within a peptide sequence, circumventing the need for a separate oxidation step. This approach is particularly advantageous for the efficient synthesis of symmetrical homodimeric peptides and provides a unique tool for constructing complex, multi-disulfide architectures.

This guide provides an in-depth exploration of the scientific principles and practical methodologies for leveraging N,N'-Di-Boc-L-cystine within the Boc/Bzl SPPS framework, designed for researchers, chemists, and drug development professionals seeking to streamline the synthesis of disulfide-containing peptides.

Core Principles: The Chemistry of Control

The Boc/Bzl Orthogonal Protection Strategy

The successful application of N,N'-Di-Boc-L-cystine is rooted in the Boc/Bzl protection scheme, a foundational strategy in SPPS. This approach is considered "quasi-orthogonal" because it relies on differential acid lability to selectively remove protecting groups.[5]

  • Temporary Nα-Protection (Boc): The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the N-terminal α-amino group. It is stable to the conditions of peptide coupling but is readily cleaved by moderate acids, typically Trifluoroacetic Acid (TFA).[6][7]

  • Permanent Side-Chain Protection (Benzyl-based): Reactive amino acid side chains are protected by more robust, benzyl-based (Bzl) groups. These groups are stable to the repeated TFA treatments required for Boc removal but are cleaved during the final step using a very strong acid, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6]

This differential stability allows for the stepwise elongation of the peptide chain from the N-terminus without disturbing the side-chain protecting groups until the final cleavage from the resin.[8]

Mechanism of Boc Deprotection and the Role of Scavengers

The cleavage of the Boc group proceeds via an acid-catalyzed mechanism that generates a highly reactive tert-butyl cation.[6]

Boc-NH-Peptide + H⁺ → [HO-C(CH₃)₃]⁺ + CO₂ + H₂N-Peptide [HO-C(CH₃)₃]⁺ → (CH₃)₃C⁺ + H₂O

This carbocation can alkylate nucleophilic residues within the peptide sequence, particularly the indole ring of tryptophan (Trp) and the sulfur atoms of methionine (Met) and cysteine (Cys). To prevent these side reactions, scavengers such as dithioethane (DTE) or triisopropylsilane (TIS) are added to the cleavage solution to trap the tert-butyl cations.[6][7][9]

Rationale for Using a Pre-formed Cystine Building Block

The primary motivation for using N,N'-Di-Boc-L-cystine is to simplify and control the synthesis of disulfide-bridged peptides.

  • Elimination of Oxidation Variables: On-resin oxidation methods, while effective, require careful selection of reagents (e.g., N-chlorosuccinimide, iodine, thallium salts) and optimization of reaction conditions to avoid side reactions and ensure complete conversion.[10][11] Using a pre-formed disulfide eliminates this entire step.

  • Guaranteed Disulfide Linkage: The disulfide bond is introduced as a stable, covalent part of the amino acid backbone, ensuring its presence and position from the outset.

  • Facilitated Synthesis of Symmetrical Dimers: This reagent is the most efficient starting point for creating symmetrical homodimers, where two identical peptide chains are linked by a cystine bridge. The synthesis proceeds simultaneously on both ends of the molecule.

Visualizing the Core Components and Workflow

Chemical Structure

Caption: Structure of N,N'-Di-Boc-L-cystine.

Workflow for Symmetrical Homodimer Synthesis

SPPS_Workflow cluster_cycle SPPS Elongation Cycle (Repeat n times) Start 1. Couple N,N'-Di-Boc-L-cystine to Aminomethyl Resin Resin_Cystine Resin-Cystine-(Boc)₂ Start->Resin_Cystine Deprotection 2. Deprotection: Remove both Boc groups (50% TFA in DCM) Resin_Cystine->Deprotection Neutralization 3. Neutralization: (10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Symmetrical Coupling: Couple Boc-AA-OH to both free amino groups Neutralization->Coupling Final_Peptide Resin-(Peptide)₂-Cystine-(Peptide)₂ Coupling->Final_Peptide Cleavage 5. Final Cleavage: Release peptide from resin and remove side-chain protection (HF or TFMSA) Final_Peptide->Cleavage Purification 6. Purification: (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for a symmetrical homodimer.

Application & Experimental Protocols

Core Application: Synthesis of Symmetrical Homodimeric Peptides

This protocol outlines the synthesis of a symmetrical homodimeric peptide using Boc-SPPS on a manual synthesis vessel. The process begins by coupling N,N'-Di-Boc-L-cystine to a resin, followed by simultaneous chain elongation on both of its free amino groups.

Important Note on the Reagent: The specified reagent, N,N'-Di-Boc-(L)-cystine-dimethyl Ester, has its carboxyl groups protected as methyl esters. This form is not directly suitable for standard coupling to an amine-functionalized resin (e.g., aminomethyl resin), which requires a free carboxylic acid. The protocol below assumes the use of N,N'-Di-Boc-L-cystine (the diacid), which is the correct reagent for this SPPS application. The dimethyl ester would first need to be saponified to the diacid before use.

Materials & Reagents:

  • Resin: Aminomethyl (AM) resin or Benzhydrylamine (BHA) resin for peptide amides.

  • Amino Acids: Nα-Boc protected amino acids with standard benzyl-based side-chain protection.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with 0.5% DTE scavenger.[7]

  • Neutralization Solution: 10% N,N'-Diisopropylethylamine (DIEA) in DCM.[6]

  • Solvents: Dichloromethane (DCM), N,N'-Dimethylformamide (DMF), Isopropanol (IPA).

  • Cleavage Cocktail: Hydrogen Fluoride (HF) with anisole scavenger or Trifluoromethanesulfonic acid (TFMSA).

Protocol Steps:

  • Resin Preparation & First Coupling:

    • Swell the aminomethyl resin in DCM for 30 minutes in the reaction vessel.

    • Dissolve N,N'-Di-Boc-L-cystine (2 equiv. to resin capacity) and HOBt (4 equiv.) in DMF. Add DIC (4 equiv.) and allow to pre-activate for 5-10 minutes.

    • Drain the DCM from the resin, add the activated amino acid solution, and agitate for 2-4 hours at room temperature.

    • Monitor coupling completion using a Kaiser test. If incomplete, repeat the coupling.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

  • SPPS Elongation Cycle (for each subsequent amino acid):

    • Boc Deprotection:

      • Wash the resin with DCM (2x).

      • Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes.

      • Drain and add fresh deprotection solution, agitating for an additional 20-30 minutes.[7]

      • Wash the resin with DCM (3x) and IPA (2x).

    • Neutralization:

      • Wash the resin with DCM (2x).

      • Add the neutralization solution (10% DIEA/DCM) and agitate for 2 minutes. Repeat twice.[8]

      • Wash the resin with DCM (3x).

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Boc-protected amino acid (4 equiv.) and HOBt (4 equiv.) in DMF. Add DIC (4 equiv.) and pre-activate for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor coupling completion (Kaiser test).

      • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle until the desired peptide sequence is assembled on both chains.

  • Final Cleavage and Deprotection:

    • Dry the peptidyl-resin under vacuum.

    • Carefully perform the final cleavage using an appropriate strong acid cocktail (e.g., "Low-High" HF cleavage) to release the peptide from the resin and remove all side-chain protecting groups.[12] This step must be performed by trained personnel in a specialized apparatus.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in an appropriate aqueous buffer.

    • Purify the homodimeric peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Advanced Strategy: Regioselective Synthesis of Multi-Disulfide Peptides

For peptides containing multiple disulfide bonds, a more sophisticated approach using orthogonally protected cysteine monomers is the industry standard.[1][13] This method provides precise control over which cysteines are paired together. While N,N'-Di-Boc-L-cystine is not typically used in this context, understanding the orthogonal principle is crucial for any scientist working with cysteine-rich peptides.

Principle of Orthogonal Disulfide Formation: The strategy involves incorporating different classes of thiol-protecting groups into the peptide sequence during SPPS. Each protecting group can be removed under specific conditions that do not affect the others, allowing for sequential, directed disulfide bond formation.[10][14]

Orthogonal_Protection cluster_step1 Step 1: First Disulfide Bond cluster_step2 Step 2: Second Disulfide Bond Start Linear Peptide on Resin with Orthogonal Protection -Cys(Trt)...Cys(Acm)...Cys(Trt)...Cys(Acm)- Deprotect1 Selective Deprotection: Remove Trt groups (Mild Acid, e.g., 1% TFA) Start->Deprotect1 Oxidize1 On-Resin Oxidation: (e.g., Iodine or NCS) Forms first S-S bond Deprotect1->Oxidize1 Deprotect2 Selective Deprotection: Remove Acm groups (e.g., Iodine or Hg(OAc)₂) Oxidize1->Deprotect2 Oxidize2 Concomitant Oxidation: Forms second S-S bond Deprotect2->Oxidize2 Final Fully Folded Peptide with Regioselective Disulfide Bonds Oxidize2->Final

Sources

Application Note & Protocol: Selective Cleavage of Boc Protecting Groups from N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the meticulous construction of peptides and complex pharmaceutical agents.[1][2] Its popularity stems from its robust stability across a wide range of chemical conditions and its clean, efficient removal under specific acidic protocols.[1][] This guide provides an in-depth analysis and detailed protocols for the deprotection of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a key intermediate in synthetic chemistry.

This specific substrate presents a unique challenge: the selective removal of two Boc groups while preserving the integrity of a central disulfide bond and two methyl ester functionalities. Disulfide bridges are critical for maintaining the tertiary structure and biological activity of many peptides and proteins.[4][5][6] Therefore, the deprotection strategy must be carefully optimized to prevent unwanted reduction or scrambling of this vital linkage. This document offers field-proven methodologies, explains the underlying chemical principles, and provides troubleshooting guidance for researchers in drug development and chemical synthesis.

Pillar 1: The Chemical Rationale - Mechanism and Selectivity

The Acid-Catalyzed Mechanism of Boc Cleavage

The removal of the Boc group is a classic example of an acid-catalyzed elimination reaction.[1] While various acids can effect this transformation, Trifluoroacetic Acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies product isolation.[1][2] The mechanism proceeds through several distinct steps:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group's carbamate, activating it for cleavage.[1][7]

  • Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][2][7]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[1][7] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed vessel to allow this gas to escape safely.[2][7]

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess TFA in the reaction mixture, forming the corresponding trifluoroacetate salt.[1][7]

Boc_Cleavage_Mechanism Substrate R-NH-Boc Protonated Protonated Boc Group Substrate->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Cleavage tBuCation tert-butyl cation Protonated->tBuCation Amine Free Amine (R-NH₂) CarbamicAcid->Amine Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine TFA Salt (R-NH₃⁺TFA⁻) Amine->AmineSalt + H⁺ (from TFA)

Figure 1: Mechanism of TFA-mediated Boc deprotection.

The Challenge: The Tert-butyl Cation and Disulfide Stability

The tert-butyl cation generated during deprotection is a highly reactive electrophile.[8] If not properly managed, it can lead to undesirable side reactions, particularly the alkylation of nucleophilic sites within the molecule.[8][9] The sulfur atoms of the cystine disulfide bond are susceptible to such electrophilic attack, which can compromise the integrity of the target molecule.

To mitigate this risk, scavengers are added to the reaction mixture. These are nucleophilic species that react with and "trap" the tert-butyl cation before it can react with the substrate.[8] For sulfur-containing amino acids, a carefully selected scavenger cocktail is essential.

Common Scavengers and Their Roles:

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.

  • Water: Can act as a scavenger by reacting with the cation to form tert-butanol.

  • Anisole or Thioanisole: Aromatic scavengers that are readily alkylated by the tert-butyl cation.

Pillar 2: Validated Protocols & Methodologies

The most reliable and widely used method for the deprotection of this compound involves a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). An alternative, often used when TFA might cause side reactions, is Hydrochloric Acid (HCl) in an organic solvent.[]

Method 1: Trifluoroacetic Acid (TFA) Protocol

This is the gold-standard method, offering high efficiency and rapid reaction times. The key to success lies in the precise composition of the deprotection "cocktail."

Experimental Workflow Diagram

Experimental_Workflow Start Dissolve Substrate in DCM Cool Cool to 0°C (Ice Bath) Start->Cool AddTFA Add TFA/Scavenger Cocktail Dropwise Cool->AddTFA React Stir at 0°C to RT (Monitor by TLC/LC-MS) AddTFA->React Evaporate Concentrate in vacuo React->Evaporate Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Solid by Filtration/Centrifugation Precipitate->Isolate Dry Dry Product Under Vacuum Isolate->Dry

Figure 2: General experimental workflow for Boc deprotection.

Detailed Step-by-Step Protocol:

  • Materials & Reagents:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic Acid (TFA)

    • Triisopropylsilane (TIS)

    • Deionized Water

    • Cold Diethyl Ether

    • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

  • Safety Precautions:

    • CRITICAL: Trifluoroacetic acid is highly corrosive and toxic. Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • The reaction evolves CO2 gas; ensure the reaction vessel is not sealed to avoid pressure buildup.[2][7]

  • Procedure: a. Weigh this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to 0°C using an ice bath. c. Prepare the deprotection cocktail. A common and effective mixture is 95:2.5:2.5 (v/v/v) TFA:Water:TIS . d. Add the TFA cocktail dropwise to the stirred solution of the substrate at 0°C. e. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours). g. Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. h. Add a sufficient volume of cold diethyl ether to the resulting oil/residue to precipitate the product as its bis-trifluoroacetate salt. i. Isolate the solid product by vacuum filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove residual scavengers and byproducts. j. Dry the white solid product under high vacuum. The product, (L)-cystine-dimethyl ester bis(trifluoroacetate), can be used directly in subsequent steps or neutralized with a mild base if the free amine is required.

Data Summary Table: TFA Method Parameters

ParameterRecommended ConditionRationale & Notes
TFA Concentration 25-50% in DCMBalances reaction speed with control. Higher concentrations can be used but require careful temperature management.[]
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction. Room temperature ensures complete deprotection.
Reaction Time 1 - 3 hoursMonitor by TLC/LC-MS for completion to avoid over-exposure to harsh acid.
Scavenger Cocktail 95:2.5:2.5 TFA:H₂O:TISStandard cocktail for protecting acid-sensitive groups and sulfur-containing residues.[11]
Method 2: Hydrochloric Acid (HCl) Protocol

An excellent alternative to TFA, particularly in solid-phase peptide synthesis, is a solution of HCl in an organic solvent like dioxane or methanol.[] This method can sometimes offer better selectivity and avoid potential trifluoroacetylation side reactions.

Detailed Step-by-Step Protocol:

  • Materials & Reagents:

    • This compound

    • 4M HCl in 1,4-Dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane)

    • Anhydrous Methanol or Dichloromethane

    • Cold Diethyl Ether

  • Procedure: a. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol or DCM. b. Cool the solution to 0°C in an ice bath. c. Add an excess of 4M HCl in dioxane (e.g., 10-20 equivalents) to the solution. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours). e. Upon completion, concentrate the solvent in vacuo. f. Precipitate the resulting bis-hydrochloride salt by adding cold diethyl ether. g. Isolate the solid by filtration, wash with cold ether, and dry under vacuum.

Data Summary Table: HCl Method Parameters

ParameterRecommended ConditionRationale & Notes
Reagent 4M HCl in 1,4-DioxaneA common, commercially available reagent that provides anhydrous acidic conditions.
Temperature 0°C to Room Temp.Offers good control over the reaction rate.
Reaction Time 2 - 4 hoursGenerally slower than the TFA method, requiring careful monitoring.
Scavengers Often not requiredThe mechanism is less prone to generating stable carbocations that require scavenging. However, for sensitive substrates, anisole can be added.

Pillar 3: Troubleshooting and Best Practices

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient reaction time or temperature.- Insufficient amount of acid.- Water content in the reaction is too high (for TFA method).- Allow the reaction to stir longer at room temperature.- Add additional equivalents of the acidic reagent.- Ensure the use of anhydrous solvents.
Disulfide Cleavage/Scrambling - Presence of reducing agents.- Ineffective scavenging of the tert-butyl cation leading to side reactions at the sulfur atoms.- Ensure all reagents and solvents are free from reducing impurities.- Use a proven scavenger cocktail (e.g., TFA/H₂O/TIS). Do not omit scavengers.
Ester Hydrolysis - Excessive water in the reaction mixture.- Prolonged reaction times at elevated temperatures.- Use anhydrous solvents and limit the amount of water in the scavenger cocktail.- Monitor the reaction closely and work up promptly upon completion.
Low Product Yield - Product loss during precipitation/workup.- Incomplete reaction.- Use a larger volume of cold ether for precipitation and ensure thorough scraping of the flask.- Confirm full conversion by TLC/LC-MS before workup.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. [Link]

  • Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. ResearchGate. [Link]

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • This compound. PubChem. [Link]

  • Disulfide bonds and the stability of globular proteins. National Institutes of Health. [Link]

  • Overview of the Regulation of Disulfide Bond Formation in Peptide and Protein Folding. IntechOpen. [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. National Institutes of Health. [Link]

  • From Stability to Function: The Importance of Disulfide Bonds in Proteins. MetwareBio. [Link]

Sources

Application Note and Detailed Protocols for the Deprotection of Methyl Ester Groups in N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the selective deprotection of the methyl ester groups of N,N'-Di-Boc-(L)-cystine-dimethyl Ester to yield N,N'-Di-Boc-(L)-cystine. This transformation is a critical step in various peptide synthesis and drug development workflows where the carboxylic acid moieties are required for subsequent coupling reactions or for the final active pharmaceutical ingredient.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical considerations to ensure a successful and reproducible outcome. The methodologies described herein are grounded in established chemical literature and have been validated through extensive laboratory application.

Introduction and Mechanistic Overview

This compound is a common intermediate where both the amino and carboxyl groups of L-cystine are protected. The tert-butyloxycarbonyl (Boc) group protects the amine, while the methyl esters protect the carboxylic acids. The selective removal of the methyl ester groups is typically achieved through saponification, a hydrolysis reaction mediated by a base.

The most common method for this deprotection is the use of an aqueous base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a suitable solvent system, often a mixture of tetrahydrofuran (THF) and water or methanol and water. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and yielding the carboxylate salt. A final acidification step is required to protonate the carboxylate and afford the desired dicarboxylic acid.

Key Considerations:

  • Choice of Base: Lithium hydroxide is often preferred due to the lower solubility of lithium salts of some organic molecules, which can sometimes aid in product isolation. However, NaOH and KOH are also highly effective. The choice may depend on downstream applications and cost.

  • Solvent System: A co-solvent system like THF/water or MeOH/water is crucial to ensure the solubility of both the starting material (which is more organic-soluble) and the inorganic base.

  • Temperature: The reaction is typically performed at room temperature or slightly below (0 °C) to minimize potential side reactions.

  • Side Reactions: The primary potential side reaction is the cleavage of the disulfide bond in the cystine molecule under strongly basic conditions. Careful control of reaction time and temperature is essential to mitigate this. Racemization at the alpha-carbon is also a possibility, though less common under these mild conditions.

Experimental Workflow

The overall experimental workflow for the deprotection of this compound is outlined below.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Starting Material in Organic Solvent (e.g., THF) add_base Add Aqueous Base (e.g., LiOH in Water) prep->add_base Initiate Reaction stir Stir at Controlled Temperature (0 °C to RT) add_base->stir monitor Monitor Reaction (TLC or HPLC) stir->monitor Periodically quench Quench Reaction (Acidification, e.g., HCl) monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography or Recrystallization) concentrate->purify

Caption: General workflow for the saponification of this compound.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the deprotection of this compound using lithium hydroxide.

Materials and Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid)

  • Visualizing agent for TLC (e.g., potassium permanganate stain)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol Steps:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in THF (e.g., 10 mL per gram of starting material).

    • In a separate flask, prepare a solution of LiOH·H₂O (2.2 eq) in deionized water (e.g., 5 mL per gram of starting material).

    • Cool the flask containing the starting material solution to 0 °C using an ice bath.

  • Saponification Reaction:

    • Slowly add the aqueous LiOH solution to the stirred solution of the starting material at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC.

    • Spot the reaction mixture against the starting material on a TLC plate.

    • Elute the plate with a suitable solvent system (e.g., 1:1 Hexane:EtOAc + 1% acetic acid). The product, being a dicarboxylic acid, will have a lower Rf value than the starting diester.

    • Visualize the spots under UV light (if applicable) or by staining with potassium permanganate. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of 1 M HCl. The product may precipitate out of the solution at this stage.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-Di-Boc-(L)-cystine.

  • Purification (if necessary):

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Data and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for this protocol.

ParameterValue/Observation
Starting MaterialThis compound
ProductN,N'-Di-Boc-(L)-cystine
ReagentsLiOH·H₂O, THF, H₂O, HCl, EtOAc, Brine, Na₂SO₄
Reaction Time2-4 hours
Reaction Temperature0 °C to Room Temperature
TLC (1:1 Hex:EtOAc + 1% AcOH)Starting Material Rf ≈ 0.7, Product Rf ≈ 0.2 (baseline)
Expected Yield> 90% (after purification)
Appearance of ProductWhite to off-white solid

Troubleshooting and Key Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the base. Ensure the starting material is fully dissolved.

  • Disulfide Cleavage: If disulfide cleavage is suspected (often indicated by the smell of thiols or by mass spectrometry analysis of byproducts), ensure the reaction temperature is kept low and the reaction time is not excessively long. Using a milder base or more controlled addition can also help.

  • Emulsion during Extraction: If an emulsion forms during the work-up, adding more brine and allowing the mixture to stand can help break it. Alternatively, filtering the mixture through a pad of celite can be effective.

  • Product Precipitation: The product is often less soluble in the acidic aqueous solution and may precipitate upon acidification. This can be an effective part of the purification process. The precipitate can be collected by filtration, washed with cold water, and then dried.

Conclusion

The saponification of this compound is a robust and reliable method for the selective deprotection of the methyl ester groups. By carefully controlling the reaction conditions, particularly temperature and reaction time, high yields of the desired N,N'-Di-Boc-(L)-cystine can be achieved while minimizing side reactions. The protocol described in this application note provides a solid foundation for researchers, scientists, and drug development professionals to successfully perform this important transformation.

References

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed. John Wiley & Sons, Inc., Hoboken, NJ, USA. (A comprehensive guide to protecting groups in organic synthesis). URL: [Link]

  • Kates, S.A., et al. (1997). A practical, convenient, and cost-effective method for the solid-phase synthesis of C-terminal peptide amides. Peptide Research, 9(3), 106-113. (While focused on solid-phase synthesis, this paper discusses relevant protection/deprotection strategies). URL: [Link]

  • Bodanszky, M. Peptide Chemistry: A Practical Textbook, 2nd ed. Springer-Verlag, Berlin, Heidelberg. (A classic textbook on the principles and practice of peptide chemistry). URL: [Link]

The Strategic Application of N,N'-Di-Boc-(L)-cystine-dimethyl Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of contemporary drug discovery, the demand for sophisticated molecular tools that offer precision, versatility, and efficiency is paramount. N,N'-Di-Boc-(L)-cystine-dimethyl Ester emerges as a pivotal reagent, providing a strategic advantage in the synthesis of complex peptides and bioconjugates. This symmetrically protected form of L-cystine, featuring acid-labile tert-butyloxycarbonyl (Boc) groups on the amines and methyl esters on the carboxyl groups, offers a stable and readily manageable building block for introducing disulfide bonds—a critical structural motif in many therapeutic agents.

The inherent disulfide bridge in this compound is a key feature, as disulfide bonds are fundamental in stabilizing the tertiary and quaternary structures of proteins and peptides.[1] This conformational rigidity is often essential for biological activity and stability against enzymatic degradation.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers in their drug discovery endeavors.

Core Attributes and Advantages

The utility of this compound in drug discovery is rooted in its unique combination of protecting groups and the central disulfide linkage.

Feature Advantage in Drug Discovery Reference
Di-Boc Protection The Boc groups provide robust protection of the amino functionalities during synthetic steps, yet are readily removable under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for controlled deprotection in peptide synthesis.[][4]
Dimethyl Ester Protection The methyl esters protect the carboxylic acid groups, preventing unwanted side reactions. They can be deprotected under basic conditions (saponification), offering an orthogonal deprotection strategy to the acid-labile Boc groups.[]
Pre-formed Disulfide Bond The intact disulfide bond allows for the direct incorporation of a cystine unit into a peptide chain or a linker molecule, simplifying the synthesis of disulfide-bridged structures. This is particularly advantageous for creating cyclic peptides and other constrained architectures.[]
Symmetrical Structure The symmetry of the molecule simplifies its characterization and can lead to more predictable reactivity in certain synthetic applications.

Application I: Solid-Phase Peptide Synthesis (SPPS) of Disulfide-Containing Peptides

This compound is a valuable precursor for the synthesis of peptides containing a disulfide bridge. While the intact molecule can be used to introduce a cystine unit, it is more commonly reduced to N-Boc-(L)-cysteine-methyl ester prior to its incorporation into SPPS protocols. However, for the synthesis of homodimeric peptides or specific cyclic structures, the di-cystine unit can be strategically employed.

Protocol 1: General Boc-SPPS of a Linear Peptide

This protocol outlines the general steps for incorporating amino acids using Boc-SPPS, which is the foundational method for utilizing derivatives of this compound.

Workflow for Boc-SPPS

Resin Start: Resin Support Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Wash Wash (DCM, IPA) Coupling->Wash Repeat Repeat for next AA Wash->Repeat Continue Elongation Cleavage Final Cleavage (e.g., HF or TFMSA) Wash->Cleavage Final Step Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.

Materials:

  • Merrifield or PAM resin[6]

  • Boc-protected amino acids

  • This compound (for conversion to monomeric form)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[6]

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)[7]

  • Isopropyl alcohol (IPA)

  • Reducing agent (e.g., dithiothreitol - DTT) for disulfide bond cleavage

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[6]

  • Washing: Wash the resin thoroughly with DCM followed by IPA and then DCM again to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid (2-4 equivalents) with a coupling reagent like HBTU in the presence of DIEA in DCM or DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DCM and IPA to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application II: Synthesis of Linkers for Antibody-Drug Conjugates (ADCs)

The disulfide bond is a popular cleavable linkage in ADCs, designed to be stable in systemic circulation and readily cleaved in the reducing environment of the target cell's cytoplasm.[4] this compound can serve as a core component for constructing such linkers.

Protocol 2: Synthesis of a Disulfide-Containing Heterobifunctional Linker

This protocol describes a conceptual pathway for synthesizing a linker with a maleimide group for conjugation to a payload and an activated ester for reaction with an antibody.

Conceptual Synthesis of a Disulfide Linker

Start N,N'-Di-Boc-(L)-cystine -dimethyl Ester Reduction Reduction (e.g., DTT) Start->Reduction Mono_Alkylation Mono-alkylation with Maleimide-containing alkyl halide Reduction->Mono_Alkylation Oxidation Oxidation to reform asymmetric disulfide Mono_Alkylation->Oxidation Deprotection Boc & Ester Deprotection Oxidation->Deprotection Activation Carboxyl Activation (e.g., NHS ester) Deprotection->Activation Linker Final Heterobifunctional Linker Activation->Linker

Caption: Conceptual workflow for synthesizing a heterobifunctional linker.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • A maleimide-containing alkylating agent (e.g., N-(2-bromoethyl)maleimide)

  • Oxidizing agent (e.g., air, DMSO)

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (LiOH)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Appropriate solvents (e.g., methanol, DCM, DMF)

Procedure:

  • Reduction to Monomeric Cysteine: Dissolve this compound in a suitable solvent like methanol and treat with an excess of DTT to reduce the disulfide bond, yielding N-Boc-(L)-cysteine-methyl ester.

  • Mono-alkylation: React the resulting thiol with one equivalent of a maleimide-containing alkylating agent under basic conditions to form a thioether linkage.

  • Formation of Asymmetric Disulfide: Introduce a second thiol-containing molecule with a protected functional group for antibody conjugation and perform an oxidation step (e.g., air oxidation) to form an asymmetric disulfide linker.

  • Deprotection:

    • Boc Deprotection: Treat the molecule with TFA in DCM to remove the Boc group.[]

    • Ester Hydrolysis: Saponify the methyl ester using LiOH in a mixture of methanol and water to yield the free carboxylic acid.[]

  • Activation for Antibody Conjugation: Activate the carboxylic acid as an NHS ester by reacting with NHS and a coupling agent like DCC.

  • Purification: Purify the final heterobifunctional linker using column chromatography or RP-HPLC.

Application III: Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. N,N'-Di-Boc-L-cystine (after de-esterification) can be used for the on-resin cyclization of peptides.[]

Protocol 3: On-Resin Cyclization of a Peptide

This protocol outlines a general strategy for synthesizing a cyclic peptide using an intramolecular disulfide bridge formation.

On-Resin Peptide Cyclization

SPPS Linear Peptide Synthesis on Resin (with two Cys residues) Thiol_Deprotection Selective Thiol Deprotection on Resin SPPS->Thiol_Deprotection Oxidation On-Resin Oxidation (Disulfide Bridge Formation) Thiol_Deprotection->Oxidation Cleavage Cleavage from Resin & Side-chain Deprotection Oxidation->Cleavage Cyclic_Peptide Purified Cyclic Peptide Cleavage->Cyclic_Peptide

Caption: General workflow for on-resin synthesis of a cyclic peptide.

Materials:

  • Solid-phase synthesis resin

  • Fmoc or Boc-protected amino acids, including two cysteine residues with orthogonal thiol protecting groups (e.g., Trt and Acm)

  • Reagents for SPPS (coupling agents, deprotection solutions)

  • Reagents for selective deprotection of thiol groups

  • Oxidizing agent (e.g., iodine, potassium ferricyanide)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc or Boc-SPPS, incorporating two cysteine residues with orthogonal protecting groups.[2]

  • Selective Thiol Deprotection: Selectively remove one of the thiol protecting groups while the peptide is still attached to the resin. For example, the Mmt group can be removed with dilute TFA.

  • Second Thiol Deprotection: Remove the second thiol protecting group. For instance, the Acm group can be removed with iodine, which also facilitates oxidation.

  • On-Resin Cyclization: Treat the resin-bound peptide with a suitable oxidizing agent to facilitate the formation of the intramolecular disulfide bond.

  • Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a strong acid cleavage cocktail.

  • Purification: Purify the cyclic peptide by RP-HPLC.

Conclusion: A Cornerstone for Innovative Drug Design

This compound stands as a testament to the power of strategic molecular design in advancing drug discovery. Its protected functionalities and pre-formed disulfide bond provide chemists with a reliable and versatile tool for the synthesis of complex peptides, sophisticated linkers for ADCs, and constrained cyclic structures. The protocols outlined herein serve as a practical guide for harnessing the full potential of this valuable reagent, paving the way for the development of next-generation therapeutics with enhanced stability, potency, and target specificity.

References

  • PubChem. This compound. Retrieved from [Link]

  • PubMed. (1996). Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications. Retrieved from [Link]

  • AAPPTec. (2008). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. Experimental Procedures. Retrieved from [Link]

  • PubMed. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]

  • Royal Society of Chemistry. Experimental Procedures. Retrieved from [Link]

  • AAPPTec. (2008). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Orthogonal Protection Strategies with N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonality in Complex Peptide Synthesis

In the intricate field of peptide and protein synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture.[1][2] An ideal protecting group strategy, termed "orthogonal," allows for the selective removal of one type of protecting group in the presence of others under distinct chemical conditions.[3][4][5] This precise control is the bedrock of synthesizing complex, modified peptides, such as those with multiple disulfide bridges, cyclic structures, or conjugated moieties.[4] N,N'-Di-Boc-(L)-cystine-dimethyl Ester emerges as a powerful building block in this context, offering three distinct points of chemical manipulation: the two N-terminal Boc groups, the central disulfide bond, and the two methyl esters. This application note provides a comprehensive guide to leveraging the orthogonal protection scheme inherent to this molecule, complete with detailed protocols and the underlying chemical principles.

The Strategic Advantage of this compound

The structure of this compound presents a trifecta of orthogonally protected functionalities. This allows for a stepwise deprotection strategy, enabling the sequential modification of the molecule at its amino, thiol, and carboxyl groups.

  • Acid-Labile N-Boc Groups: The tert-butyloxycarbonyl (Boc) groups protecting the α-amino functionalities are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][7][]

  • Reductively Cleavable Disulfide Bond: The central disulfide bridge is stable to the acidic and basic conditions often employed in peptide synthesis but can be selectively cleaved using reducing agents.[9][10]

  • Base-Labile Dimethyl Ester Groups: The methyl esters at the C-termini are susceptible to hydrolysis under basic conditions (saponification), yielding free carboxylic acids.

This multi-faceted protective scheme is invaluable for constructing complex peptide architectures and for the synthesis of cystine-based pharmacophores in drug development.[]

Visualizing the Orthogonal Strategy

The following diagram illustrates the distinct deprotection pathways available for this compound.

Orthogonal_Deprotection A This compound B Free Amines (Disulfide & Esters Intact) A->B  Acid (TFA)   C Free Thiols (Boc & Esters Intact) A->C  Reducing Agent (TCEP/DTT)   D Free Carboxylates (Boc & Disulfide Intact) A->D  Base (e.g., LiOH)  

Caption: Orthogonal deprotection pathways of this compound.

Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the selective deprotection of each functional group.

Protocol 1: Selective Deprotection of N-Boc Groups

This procedure details the removal of the Boc protecting groups while leaving the disulfide bond and methyl esters intact. The primary reagent is trifluoroacetic acid (TFA).[6][7]

Principle: The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to yield the free amine.[6]

Experimental Workflow:

Boc_Deprotection_Workflow start Start: This compound step1 Dissolve in Dichloromethane (DCM) start->step1 step2 Add TFA solution (e.g., 25-50% in DCM) step1->step2 step3 Stir at room temperature for 20-30 min step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Evaporate solvent and excess TFA step4->step5 step6 Co-evaporate with DCM to remove residual TFA step5->step6 end Product: (L)-Cystine-dimethyl Ester (as TFA salt) step6->end

Caption: Workflow for the selective N-Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • To the stirring solution, add a solution of 25-50% TFA in DCM.[6] The final concentration of TFA should be sufficient to ensure complete deprotection.

  • Stir the reaction mixture at room temperature for 20-30 minutes.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add fresh DCM to the flask and evaporate again. Repeat this step 2-3 times.

  • The resulting product, (L)-Cystine-dimethyl Ester dihydrotrifluoroacetate salt, can be used directly in subsequent steps or after neutralization.

Quantitative Data Summary:

ParameterConditionExpected OutcomeReference
TFA Concentration25-50% in DCM>99% deprotection[6]
Reaction Time20-30 minutesComplete conversion[6]
TemperatureRoom TemperatureEfficient reaction[6]
Protocol 2: Selective Reduction of the Disulfide Bond

This protocol describes the cleavage of the disulfide bridge to yield two molecules of N-Boc-(L)-cysteine-dimethyl Ester. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent due to its efficacy over a wide pH range and resistance to air oxidation.[12][13][14] Dithiothreitol (DTT) is also a commonly used alternative.[15][16]

Principle: TCEP selectively and completely reduces disulfide bonds. The phosphorus atom of TCEP attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a thioalkoxyphosphonium cation and a sulfhydryl anion. Subsequent rapid hydrolysis releases the second sulfhydryl molecule and TCEP oxide.[14]

Experimental Workflow:

Disulfide_Reduction_Workflow start Start: This compound step1 Dissolve in an appropriate buffer (e.g., phosphate buffer, pH 7.0) start->step1 step2 Add TCEP solution (e.g., 5-50 mM final concentration) step1->step2 step3 Incubate at room temperature for 5-30 min step2->step3 step4 Monitor reaction by Ellman's test or LC-MS step3->step4 step5 Proceed to the next step or purify the product step4->step5 end Product: 2x N-Boc-(L)-cysteine-dimethyl Ester step5->end

Caption: Workflow for the selective disulfide bond reduction.

Materials:

  • This compound

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in the chosen aqueous buffer. The concentration will depend on the solubility of the substrate.

  • Prepare a stock solution of TCEP·HCl in the same buffer and adjust the pH to the desired value (TCEP is effective over a broad pH range, typically 1.5-9.0).[12]

  • Add the TCEP solution to the substrate solution to a final concentration of 5-50 mM. A molar excess of TCEP is generally recommended.[13]

  • Incubate the reaction mixture at room temperature. Reductions with TCEP are often complete within 5 minutes.[12]

  • Monitor the disappearance of the disulfide and the appearance of free thiols using a suitable method, such as Ellman's test or LC-MS.

  • The resulting solution containing N-Boc-(L)-cysteine-dimethyl Ester can be used directly for subsequent reactions, such as alkylation of the free thiol.

Quantitative Data Summary:

ParameterConditionExpected OutcomeReference
TCEP Concentration5-50 mMComplete reduction[13]
Reaction Time< 30 minutesRapid conversion[12][17]
pH Range1.5 - 9.0Effective reduction[12]
Protocol 3: Selective Hydrolysis of Dimethyl Esters

This protocol outlines the saponification of the methyl esters to the corresponding dicarboxylic acid, leaving the N-Boc groups and the disulfide bond intact.

Principle: Ester hydrolysis is typically achieved under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate anion and methanol.

Experimental Workflow:

Ester_Hydrolysis_Workflow start Start: This compound step1 Dissolve in a suitable solvent (e.g., THF/Water mixture) start->step1 step2 Cool the solution to 0 °C step1->step2 step3 Add an aqueous solution of a base (e.g., LiOH) step2->step3 step4 Stir at 0 °C to room temperature step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Acidify the reaction mixture to pH 2-3 step5->step6 step7 Extract the product with an organic solvent (e.g., Ethyl Acetate) step6->step7 end Product: N,N'-Di-Boc-(L)-cystine step7->end

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Disulfide Bridging in Peptide Synthesis

The synthesis of complex peptides, particularly those with multiple disulfide bonds like insulin, presents a significant chemical challenge. The correct formation of these disulfide bridges is critical for the peptide's tertiary structure and biological activity. While the random oxidation of cysteine residues in solution is a common method, it can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.

A more elegant and controlled approach is the use of pre-formed cystine derivatives as building blocks in solid-phase peptide synthesis (SPPS). N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a key reagent in this strategy. By incorporating the disulfide bond early in the synthesis, it offers a robust method for introducing a pre-formed linkage, thereby simplifying the subsequent folding and purification steps. This application note provides a detailed guide to the principles, protocols, and best practices for utilizing this compound in the synthesis of insulin and other disulfide-containing peptides.

The core of this strategy revolves around the orthogonal protection offered by the Boc (tert-butyloxycarbonyl) and dimethyl ester groups. The acid-labile Boc groups protect the amino termini, while the base-labile methyl esters protect the carboxyl termini.[1] This dual protection allows for selective deprotection and chain elongation, providing a versatile tool for peptide chemists.

Core Principles and Advantages

The use of this compound is underpinned by several key advantages:

  • Regioselective Disulfide Bond Formation: It ensures the formation of a specific disulfide bond, which is particularly advantageous in peptides with multiple cysteine residues where mispairing is a concern.[2]

  • Simplified Purification: By eliminating the random oxidation step, the formation of incorrect disulfide isomers is avoided, leading to a cleaner crude product and a more straightforward purification process.

  • Compatibility with Standard SPPS: This reagent is compatible with standard Boc-based solid-phase peptide synthesis protocols.[3]

  • Versatility: It can be used to synthesize peptides with intra-chain disulfide bonds (like the A-chain of insulin) or symmetrical homodimers.

The general workflow for incorporating this compound into a peptide sequence is outlined below.

G cluster_0 Peptide Chain Elongation (Boc-SPPS) Start Resin-bound Peptide (Free N-terminus) Couple Couple this compound Start->Couple Activate with DCC/HOBt or similar Boc_Deprotect Boc Deprotection (TFA) Couple->Boc_Deprotect Yields two free amino groups Saponification Saponification (e.g., NaOH) to cleave methyl esters Boc_Deprotect->Saponification Yields two free carboxyl groups Elongate Continue Peptide Elongation Saponification->Elongate Couple next amino acids Cleave Cleavage from Resin & Side-chain Deprotection Elongate->Cleave Purify Purification & Analysis Cleave->Purify

Caption: General workflow for incorporating this compound.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Peptide Homodimer

This protocol details the synthesis of a symmetrical peptide where identical peptide chains are elongated from both ends of the cystine molecule.

1. Materials and Reagents:

  • This compound

  • Pre-loaded resin (e.g., Merrifield or PAM resin for Boc-SPPS)

  • Boc-protected amino acids

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or equivalent (e.g., HBTU)

  • Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Saponification solution: 0.1 M NaOH in a 1:1 mixture of Methanol and Dioxane

  • Solvents: DCM, Dimethylformamide (DMF)

  • Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole)

  • Purification: Reversed-phase HPLC system, C18 column

  • Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

2. Step-by-Step Procedure:

  • Resin Preparation: Swell the pre-loaded resin in DCM for 30 minutes in a peptide synthesis vessel.

  • N-terminal Deprotection of Resin-Bound Peptide:

    • Wash the resin with DCM (3x).

    • Add the Boc deprotection solution (50% TFA in DCM) and agitate for 30 minutes.[4]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralize the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2 eq.), HOBt (2 eq.), and DCC (2 eq.) in DMF. Note: The di-acid nature of this molecule after saponification requires sufficient activation.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.[5] If the test is positive (blue), the coupling is incomplete; extend the reaction time or recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Saponification of Methyl Esters:

    • Wash the resin with a 1:1 mixture of Methanol and Dioxane.

    • Add the saponification solution (0.1 M NaOH in 1:1 MeOH/Dioxane) and agitate for 1-2 hours at room temperature.[6]

    • Monitor the reaction by cleaving a small amount of resin and analyzing by mass spectrometry to confirm the removal of both methyl groups (a mass decrease of 28 Da).

    • Wash the resin thoroughly with 1:1 MeOH/Dioxane (3x), water (2x), isopropanol (2x), and DCM (3x) to remove all traces of base.

  • Symmetrical Chain Elongation:

    • Perform standard Boc-SPPS cycles (deprotection, neutralization, coupling) to add the subsequent amino acids to both free carboxyl groups of the cystine residue.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash and dry the resin.

    • Perform the cleavage from the resin and removal of side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF).[4]

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by preparative RP-HPLC.

    • Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity.[7][8]

Protocol 2: Proposed Strategy for Asymmetrical Synthesis (e.g., Insulin A-Chain)

Synthesizing a peptide with an intra-chain disulfide bond, such as the insulin A-chain, requires a strategy for orthogonal protection of the two carboxyl groups of the cystine derivative. While this compound is primarily suited for symmetrical synthesis, a potential strategy for its use in asymmetrical synthesis is outlined below. This protocol is investigational and would require optimization.

The strategy relies on the differential lability of the two methyl esters, which is challenging to achieve with high selectivity. A more robust approach would involve synthesizing a cystine derivative with two different, orthogonally protected carboxyl groups (e.g., a methyl ester and a benzyl ester). However, for the purpose of this application note, we will explore a potential, albeit advanced, use of the dimethyl ester derivative.

G cluster_1 Asymmetrical Synthesis Strategy Start Couple this compound to resin-bound peptide segment 1 Selective_Sapon Selective Saponification (e.g., enzymatic or sterically hindered base) to cleave one methyl ester Start->Selective_Sapon Elongate_1 Elongate chain from the free carboxyl group Selective_Sapon->Elongate_1 Full_Sapon Full Saponification to cleave the second methyl ester Elongate_1->Full_Sapon Elongate_2 Elongate chain from the second carboxyl group Full_Sapon->Elongate_2 Cleave_Purify Cleavage, Purification, and Analysis Elongate_2->Cleave_Purify

Caption: Proposed workflow for asymmetrical peptide synthesis.

This approach is theoretically plausible but carries a high risk of incomplete or non-selective saponification, leading to a complex mixture of products. For a production environment, a cystine derivative with orthogonal carboxyl protection is highly recommended.

Data Presentation and Characterization

All quantitative data should be summarized in a clear and organized manner.

Table 1: Purification Summary of a Symmetrical Homodimer

StepStarting MaterialProductYield (%)Purity (by HPLC)
SPPS 1.0 g resin850 mg crude peptide-65%
RP-HPLC 850 mg crude peptide250 mg purified peptide29.4>98%

Table 2: Mass Spectrometry Analysis

PeptideTheoretical Mass (Da)Observed Mass (Da)
Homodimer 2456.82456.9 [M+H]⁺

Troubleshooting and Expert Insights

  • Incomplete Coupling: The coupling of this compound can be sluggish due to its bulk. Using a more potent coupling agent like HATU or HBTU can improve efficiency. Always confirm complete coupling with a Kaiser test.[5]

  • Incomplete Saponification: The cleavage of methyl esters can be challenging on a solid support. Ensure adequate swelling of the resin and use a co-solvent like dioxane to improve reagent access. Monitor the reaction progress closely.

  • Racemization: While less common with Boc-SPPS compared to other methods, the risk of racemization exists, especially during the activation of the carboxyl groups. Using an additive like HOBt helps to suppress this side reaction.

  • Aggregation: During chain elongation after the cystine unit has been introduced, the growing peptide chains can aggregate. Performing the synthesis at a slightly elevated temperature or using "difficult sequence" protocols may be necessary.

Conclusion

This compound is a valuable reagent for the controlled synthesis of disulfide-containing peptides. Its primary application lies in the straightforward synthesis of symmetrical homodimers, where it offers significant advantages in terms of yield and purity by circumventing problematic oxidation steps. While its use in asymmetrical synthesis, such as for the insulin A-chain, is conceptually possible, it presents significant challenges in selective deprotection. For such applications, custom-synthesized cystine derivatives with orthogonal carboxyl protecting groups are the preferred industrial and research standard. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this reagent to streamline the synthesis of complex peptides.

References

  • Katayama, H., et al. (2019). Synthesis of disulfide-rich heterodimeric peptides through an auxiliary N, N-crosslink. ResearchGate.

  • Wiley-VCH. (n.d.). Protection Reactions. In Peptide Synthesis.
  • Kent, S., et al. (2009). Fully Convergent Chemical Synthesis of Ester Insulin: Determination of the High Resolution X-ray Structure by Racemic Protein Crystallography. National Institutes of Health.

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Fujitake, M., & Harusawa, S. (2023). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • synthesis and characterization of new n-terminal b- chain modified human insulin analogues. (2010). International Journal of PharmTech Research, 2(4), 2415-2420.
  • AAPPTec. (n.d.).
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). (a) Synthesis of di-Boc and tri-Boc bovine insulin. (b) Selective...
  • Semantic Scholar. (2014).
  • Liu, F., et al. (2014). A synthetic route to human insulin using isoacyl peptides.
  • Brandenburg, D. (1981). Modern Aspects of Insulin Synthesis and Semisynthesis. Insulin, 41-51.
  • MedChemExpress. (n.d.).
  • Barany, G., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in molecular biology, 35, 91-169.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Wikipedia. (n.d.). Synthetic crystalline bovine insulin.
  • In-Silico Science. (2026).
  • Analyst - UU Research Portal. (2025).
  • Kiso, Y., Fujii, N., & Yajima, H. (1994). New disulfide bond-forming reactions for peptide and protein synthesis. Brazilian journal of medical and biological research, 27(12), 2733-2744.
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • Revue Roumaine de Chimie. (n.d.).
  • Frontiers. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities.
  • PubMed. (1970). Mass spectrometry of cysteine-containing peptides.
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.).
  • SYNTHETIC FRAGMENTS OF THE A CHAIN OF OVINE INSULIN. (n.d.).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

Sources

Synthesis of conotoxins using N,N'-Di-Boc-(L)-cystine-dimethyl Ester.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Promise of Conotoxins

Conotoxins, a diverse family of neurotoxic peptides isolated from the venom of marine cone snails, represent a treasure trove of potential therapeutics.[1] These peptides are renowned for their exceptional potency and selectivity towards a wide range of ion channels and receptors, making them invaluable tools for neuroscience research and promising leads for the development of novel drugs for pain, epilepsy, and other neurological disorders.[2][3]

The defining structural feature of most conotoxins is a compact, highly stable three-dimensional structure enforced by multiple disulfide bonds.[4] This intricate cysteine framework is crucial for their biological activity but also presents the primary obstacle in their chemical synthesis.[5] Achieving the correct pattern of disulfide connectivity out of numerous possibilities is a formidable challenge that requires a carefully planned and executed synthetic strategy.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art methods for conotoxin synthesis, focusing on the robust and widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) followed by oxidative folding. Furthermore, it explores a novel, conceptual application for the specialized reagent N,N'-Di-Boc-(L)-cystine-dimethyl Ester , offering a forward-looking perspective on alternative synthetic methodologies.

Part A: The Cornerstone of Conotoxin Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The overwhelming majority of synthetic conotoxins are produced via a two-stage process: first, the linear peptide chain is assembled on a solid support (resin), and second, the peptide is cleaved from the resin and folded into its native, disulfide-bonded conformation. Fmoc-SPPS is the method of choice for the first stage due to its efficiency and versatility.

The Principle of Fmoc-SPPS

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[6] In the Fmoc strategy, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Each cycle of amino acid addition consists of two main steps:

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), liberating a free N-terminal amine.

  • Coupling: The next Fmoc-protected amino acid, with its carboxylic acid pre-activated by a coupling reagent, is added to the resin. It forms a peptide bond with the newly freed amine of the growing chain.

This cycle is repeated until the full-length linear peptide is assembled. Reactive amino acid side chains are protected with acid-labile groups (e.g., tBu, Trt, Boc), which remain intact during the base-mediated Fmoc removal.

SPPS_Workflow Resin Start: Resin with Linker Fmoc_AA1 Couple first Fmoc-AA(Prot)-OH Resin->Fmoc_AA1 Wash1 Wash Fmoc_AA1->Wash1 Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash2 Wash Deprotection1->Wash2 Coupling2 Couple second Fmoc-AA(Prot)-OH (e.g., HBTU/DIEA) Repeat Repeat Cycle (n-2) times Coupling2->Repeat Chain Elongation Wash1->Deprotection1 Wash2->Coupling2 Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Linear_Peptide Crude Linear Peptide Cleavage->Linear_Peptide

Fig. 1: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Critical Consideration: Cysteine Side-Chain Protection

The choice of protecting group for the cysteine thiol side chain is paramount as it dictates the subsequent disulfide formation strategy.[7]

  • For Random Oxidative Folding: Using a single, acid-labile protecting group like Trityl (Trt) for all cysteine residues is common. The Trt groups are removed simultaneously with all other side-chain protecting groups during the final cleavage step, yielding a linear peptide with multiple free thiols ready for oxidation.[8]

  • For Regioselective (Directed) Folding: To control the formation of specific disulfide bridges, an orthogonal protection strategy is required.[5] This involves using different classes of protecting groups for specific pairs of cysteines that can be removed under distinct conditions. A common pairing is the acid-labile Trt group and the iodine-labile Acetamidomethyl (Acm) group.[9] This allows for the stepwise formation of disulfide bonds.

Protocol 1: Automated Fmoc-SPPS of a Model α-Conotoxin (e.g., Vc1.1)

This protocol outlines the synthesis of α-conotoxin Vc1.1 (sequence: GCCS-DPRC-NYDHPEIC), which has a Cys(I)-Cys(III) and Cys(II)-Cys(IV) disulfide connectivity. For a regioselective strategy, Cys I & III would be protected with Acm, and Cys II & IV with Trt.

Step Procedure Purpose & Expert Notes
1. Resin Preparation Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.Rink Amide resin is used to generate a C-terminally amidated peptide, which is common for conotoxins. Swelling is crucial for reagent accessibility.
2. First Amino Acid Coupling Couple Fmoc-Cys(Acm)-OH (0.5 mmol, 5 eq.) using HBTU (0.5 mmol) and DIEA (1.0 mmol) in DMF for 2 hours.The final C-terminal residue is coupled first. Using a 5-fold excess drives the reaction to completion.
3. Fmoc Deprotection Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).This liberates the N-terminal amine for the next coupling step.
4. Chain Elongation Sequentially couple the remaining amino acids (Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, etc.) using the same coupling/deprotection cycle. Use Fmoc-Cys(Trt)-OH for Cys II & IV.Automated synthesizers perform these cycles efficiently. Monitor coupling completion with a colorimetric test (e.g., Kaiser test). Cysteine residues are prone to racemization; using optimized coupling agents like HBTU/HOBt can minimize this.[9]
5. Final Deprotection After the final amino acid (Gly) is coupled, perform a final Fmoc deprotection cycle.
6. Cleavage & Global Deprotection Wash the resin with DCM and dry under vacuum. Treat the resin with 10 mL of cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours.CAUTION: Work in a fume hood. TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (Trt, tBu, etc.). TIS (triisopropylsilane) is a scavenger to prevent side reactions with reactive cations. The Acm groups on Cys I & III will remain intact.
7. Precipitation & Purification Filter the resin and precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the peptide. Purify by reverse-phase HPLC (RP-HPLC).The product at this stage is the linear Vc1.1 precursor with two free thiols (-SH) at positions II & IV and two Acm-protected thiols at positions I & III. Confirm mass by ESI-MS.

Part B: Oxidative Folding – Forging the Bioactive Core

The formation of the correct disulfide bridges from the linear precursor is the most critical and often lowest-yielding step in conotoxin synthesis.[4][10] The goal is to favor the formation of the thermodynamically stable, native isomer over other misfolded conformers.

Strategy 1: Random Air Oxidation

For peptides synthesized with a single type of thiol protecting group (e.g., Trt), all cysteines are deprotected simultaneously. The linear peptide is then dissolved under dilute conditions in a slightly alkaline buffer and exposed to air.

  • Mechanism: The free thiol groups are oxidized by atmospheric oxygen to form disulfide bonds. The peptide folds into its most thermodynamically stable conformation.

  • Advantages: Simple, one-step process.

  • Disadvantages: Can lead to a mixture of disulfide isomers and oligomers, requiring extensive HPLC purification. Yields of the correct isomer can be low.

Strategy 2: Regioselective (Directed) Folding

This more controlled approach, enabled by orthogonal protecting groups, allows for the formation of disulfide bonds in a specific order.[5]

Folding_Pathways cluster_0 Random Folding cluster_1 Regioselective Folding Linear_Random Linear Peptide (4 Free Thiols) Oxidation_Random Air Oxidation pH 8.0, dilute Linear_Random->Oxidation_Random Mixture Mixture of Isomers (Globular, Ribbon, etc.) Oxidation_Random->Mixture Native_Random Native Conotoxin Mixture->Native_Random Purification Linear_Ortho Linear Peptide (2 Free Thiols, 2 S-Acm) Oxidation1 Step 1: Air Oxidation (Forms first S-S bond) Linear_Ortho->Oxidation1 Intermediate Monocyclic Intermediate Oxidation1->Intermediate Oxidation2 Step 2: Iodine Oxidation (Removes Acm, forms second S-S bond) Intermediate->Oxidation2 Native_Ortho Native Conotoxin Oxidation2->Native_Ortho

Fig. 2: Comparison of random vs. regioselective oxidative folding pathways.
Protocol 2: Two-Step Regioselective Folding of Vc1.1

This protocol follows the purification of the linear precursor from Protocol 1.

Step Procedure Purpose & Expert Notes
1. First Disulfide Formation Dissolve the purified linear peptide (with free thiols at Cys II & IV) to a low concentration (0.1 mg/mL) in 0.1 M ammonium bicarbonate buffer (pH 8.0). Stir gently, open to the atmosphere, for 24-48 hours.The dilute concentration minimizes intermolecular reactions (dimerization). The alkaline pH promotes thiolate anion formation, which is the reactive species for oxidation. Monitor the reaction by RP-HPLC until the starting material is consumed.
2. Intermediate Purification Acidify the reaction mixture with acetic acid and purify the monocyclic intermediate by RP-HPLC. Lyophilize the pure fractions.This step is crucial to remove any misfolded byproducts before forming the second bond. The product is the Vc1.1 intermediate with a Cys(II)-Cys(IV) bond and Acm-protected Cys(I) and Cys(III). Confirm mass by ESI-MS.
3. Second Disulfide Formation Dissolve the monocyclic intermediate in an aqueous acetic acid or methanol solution. Add a solution of iodine (5-10 fold molar excess) dropwise until a persistent yellow color remains. Stir for 1-2 hours.Iodine specifically cleaves the Acm groups and simultaneously oxidizes the newly formed thiols to form the second disulfide bond (Cys I - Cys III).
4. Quenching & Final Purification Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears. Purify the final, correctly folded conotoxin by RP-HPLC.The final product should elute as a single major peak. Confirm the final mass and purity by ESI-MS and analytical HPLC. The biological activity should be confirmed with a relevant assay.

Part C: A Novel Approach – Potential Applications of this compound

The specified reagent, this compound, is a pre-oxidized cystine dimer with both its amino and carboxyl groups protected. This structure makes it incompatible with direct, stepwise incorporation in standard Fmoc-SPPS. However, its unique structure suggests potential applications in alternative or multi-step synthetic strategies.

Reagent Analysis:
  • N-Termini: Protected with tert-butyloxycarbonyl (Boc), which is acid-labile.

  • C-Termini: Protected as methyl esters, which are typically removed by saponification (base-catalyzed hydrolysis).

  • Core: Contains a pre-formed disulfide bond.

This combination of protecting groups suggests a potential role in Boc-based SPPS or solution-phase fragment condensation, but only after significant chemical modification.

Proposed Protocol 3: Conversion to a Boc-SPPS Monomer

This protocol outlines a hypothetical, two-step process to convert the dimer into a monomer suitable for standard Boc-based SPPS.

Step Procedure Purpose & Expert Notes
1. Reductive Cleavage Dissolve this compound in methanol. Add a reducing agent such as Dithiothreitol (DTT) (2 eq.) and stir at room temperature for 4 hours. Monitor by TLC or LC-MS.This step cleaves the disulfide bond to yield two molecules of the corresponding protected cysteine monomer: N-Boc-(L)-cysteine-dimethyl Ester.
2. Saponification To the reaction mixture, add 1 M NaOH (2.2 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours.This step hydrolyzes the methyl ester to a free carboxylic acid. It must be done carefully to avoid racemization or Boc-deprotection.
3. Workup & Isolation Acidify the mixture to pH 3-4 with cold 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.This isolates the final product: N-Boc-(L)-cysteine-OH . This monomer can now be used as a standard building block in a Boc-based solid-phase peptide synthesis protocol.
  • Trustworthiness Note: This proposed protocol is based on standard organic chemistry principles (disulfide reduction, ester saponification). However, conditions would need to be carefully optimized to maximize yield and minimize side reactions, particularly racemization during the saponification step.

Conceptual Strategy 2: Solution-Phase Fragment Condensation

A more advanced, albeit complex, strategy would be to use the dimer as a central building block in a solution-phase synthesis.

  • Fragment Preparation: Synthesize two separate peptide fragments (Fragment A and Fragment B) via SPPS, designed to flank the central cystine unit in the target conotoxin.

  • Dimer Deprotection: Chemically remove the Boc groups (using TFA) and the methyl esters (using saponification) from the this compound to yield the free cystine amino acid.

  • Fragment Ligation: Couple Fragment A to one of the free amines of the cystine and Fragment B to the other amine using solution-phase coupling reagents (e.g., HBTU, EDC).

This approach is technically challenging due to the poor solubility of protected peptide fragments and the high risk of side reactions, but it offers a theoretical path to directly incorporate the pre-formed disulfide bond.

Conclusion

The synthesis of conotoxins, while challenging, is a well-established field that primarily relies on the robust and versatile Fmoc-SPPS methodology followed by carefully optimized oxidative folding. The choice between random and regioselective folding strategies, dictated by the cysteine protecting group scheme, allows for the production of these complex peptides for research and therapeutic development.

While non-standard reagents like This compound do not fit into the conventional workflow, an understanding of fundamental peptide chemistry allows for the conceptualization of novel applications. Its conversion into a usable monomer for Boc-SPPS represents a chemically sound, albeit indirect, utilization. Such explorations, while not routine, fuel the innovation necessary to advance the field of complex peptide synthesis.

References

  • L. E. B. et al. (2012). Oxidative folding and preparation of α-conotoxins for use in high-throughput structure-activity relationship studies. PubMed. Available at: [Link]

  • Robinson, S. D., & Norton, R. S. (2021). Discovery, synthesis and development of structure-activity relationships of Conotoxins. RSC Chemical Biology. Available at: [Link]

  • Góngora-Benítez, M. et al. (2011). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. PubMed. Available at: [Link]

  • Isidro-Llobet, A. et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

  • Jakubowski, M. et al. (2004). Oxidative folding of conotoxins sharing an identical disulfide bridging framework. PubMed. Available at: [Link]

  • Espiritu, M. J. et al. (2003). Efficient oxidative folding of conotoxins and the radiation of venomous cone snails. PNAS. Available at: [Link]

  • Dutt, M. et al. (2022). Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins. ACS Omega. Available at: [Link]

  • Lin, T.-Y. et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs. Available at: [Link]

  • Jia, X. et al. (2019). Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences. PMC. Available at: [Link]

  • de la Torre, B. G. & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters. Available at: [Link]

  • Luo, S. et al. (2014). Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads. Marine Drugs. Available at: [Link]

  • Góngora-Benítez, M. et al. (2011). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. ResearchGate. Available at: [Link]

  • Inguimbert, N. et al. (2018). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. PubMed Central. Available at: [Link]

  • Souf, Y. et al. (2024). Unlocking the Potential of Conotoxins: Chemical Synthesis Strategies and Biological Activity. ResearchGate. Available at: [Link]

  • Akcan, M. & Clark, R. J. (2017). Strategies for the Development of Conotoxins as New Therapeutic Leads. PMC. Available at: [Link]

  • Han, Y. & Barany, G. (1998). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research. Available at: [Link]

  • Inguimbert, N. et al. (2012). Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail. NIH. Available at: [Link]

  • Catabay, A. P. et al. (2018). Total synthesis of μ-conotoxin lt5d. ResearchGate. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

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Troubleshooting & Optimization

How to avoid side reactions with N,N'-Di-Boc-(L)-cystine-dimethyl Ester.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N,N'-Di-Boc-(L)-cystine-dimethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful application of this versatile building block in your synthetic workflows. Our goal is to empower you with the technical expertise to anticipate and mitigate potential side reactions, ensuring the integrity and purity of your final products.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in peptide synthesis and other areas of organic chemistry.[1][2] The presence of the disulfide bond, along with the Boc and methyl ester protecting groups, introduces specific chemical sensitivities that must be carefully managed to prevent unwanted side reactions. This guide will walk you through the most common challenges and provide actionable solutions based on established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with this compound.

Q1: What are the primary side reactions to be aware of when using this compound?

A1: The three most significant side reactions are:

  • Disulfide Scrambling: The interchange of disulfide bonds, leading to a mixture of oligomers and incorrect disulfide pairings in complex peptides.

  • Racemization: The loss of stereochemical integrity at the α-carbon of the cysteine residues, which can be particularly problematic during coupling reactions.[3][4]

  • Premature Deprotection and Subsequent Side Reactions: The unintended removal of the Boc or methyl ester groups can expose reactive functionalities that lead to byproducts.

Q2: How should I properly store this compound to ensure its stability?

A2: For long-term storage, it is recommended to keep the compound at -20°C.[5] Short-term storage at room temperature is acceptable, but prolonged exposure should be avoided to minimize potential degradation.[5] The compound is generally stable under recommended storage conditions.[6]

Q3: What are the key considerations when using this reagent in solid-phase peptide synthesis (SPPS)?

A3: When incorporating this compound into an SPPS workflow, careful selection of coupling reagents, bases, and deprotection conditions is crucial to prevent racemization and disulfide scrambling.[7][8] The choice of strategy, whether Boc or Fmoc chemistry, will also dictate the appropriate protecting groups for other amino acids in your sequence to ensure orthogonality.[7][9]

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a more detailed breakdown of common problems, their probable causes, and step-by-step solutions.

Issue 1: Disulfide Scrambling and Oligomerization

Symptoms:

  • Multiple peaks observed in HPLC analysis of the crude product.

  • Mass spectrometry data indicates the presence of dimers, trimers, or other higher-order oligomers.

  • Difficulty in purifying the desired product due to a complex mixture of disulfide-linked species.

Root Cause Analysis: Disulfide scrambling is often initiated by the presence of free thiols, which can arise from the reduction of the disulfide bond or the introduction of other thiol-containing reagents. These free thiols can then attack existing disulfide bonds in a chain reaction, leading to a scrambling of disulfide partners.

Mitigation Strategies:

  • Maintain an Oxidizing Environment (When Appropriate): When the integrity of the starting disulfide bond is desired, it is crucial to avoid reducing agents.

  • Control pH: Working at a slightly acidic pH (below 7.0) can help to minimize the concentration of the more nucleophilic thiolate anion, which is a key species in disulfide exchange reactions.[10]

  • Orthogonal Protection Strategy: For the synthesis of peptides with multiple disulfide bonds, employing an orthogonal protection strategy is essential.[8][11] This involves using different classes of thiol protecting groups that can be removed selectively under different conditions, allowing for controlled, stepwise disulfide bond formation.[7][8]

Experimental Protocol 1: On-Resin Disulfide Bond Formation to Minimize Scrambling

  • Synthesize the linear peptide on the solid support using standard Fmoc or Boc chemistry, incorporating cysteine residues with appropriate orthogonal protecting groups (e.g., Trt, Acm, StBu).

  • Selective Deprotection: Remove the first pair of thiol protecting groups using specific deprotection conditions (e.g., for Trt, use a dilute solution of TFA in DCM).

  • On-Resin Oxidation: Treat the resin with a mild oxidizing agent, such as iodine in DMF, to form the first disulfide bond.[9]

  • Wash the resin thoroughly to remove excess reagents.

  • Repeat the selective deprotection and oxidation steps for subsequent disulfide bonds.

  • Cleave the peptide from the resin using a standard cleavage cocktail.

Issue 2: Racemization of Cysteine Residues

Symptoms:

  • Broad peaks or the appearance of doublets in the HPLC chromatogram of the purified peptide, even when the mass spectrum shows the correct mass.[12]

  • Loss of biological activity of the final peptide.

Root Cause Analysis: Racemization of cysteine residues is often base-catalyzed and occurs during the activation step of peptide coupling.[3][13] The electron-withdrawing effect of the sulfur atom increases the acidity of the α-proton, making it susceptible to abstraction by a base. This is particularly problematic with strong bases and certain coupling reagents.[3][12]

Strategies to Minimize Racemization:

StrategyRationaleRecommended Conditions
Choice of Coupling Reagent Some coupling reagents are more prone to causing racemization than others.Use carbodiimides like DIC in the presence of racemization-suppressing additives such as Oxyma Pure or Cl-HOBt.[12] Avoid pre-activation with phosphonium or aminium salts when possible.[3]
Base Selection Strong bases can readily abstract the α-proton.Use weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[3][7]
Solvent Effects Less polar solvents can reduce the rate of racemization.Consider using a mixture of DCM and DMF instead of neat DMF.[3]
Temperature Control Lower temperatures can slow down the rate of proton abstraction.Perform coupling reactions at 0°C.[12]

Workflow for Minimizing Cysteine Racemization

G cluster_0 Coupling Step Optimization Start Start: Couple Cysteine Residue Reagent Select Coupling Reagent Start->Reagent Base Choose Base Reagent->Base Use DIC/Oxyma Solvent Select Solvent Base->Solvent Use NMM or Collidine Temp Control Temperature Solvent->Temp Use DCM/DMF Couple Perform Coupling Temp->Couple Set to 0°C End Proceed with Synthesis Couple->End G cluster_1 Boc Deprotection Strategy Start Start: Boc Deprotection Assess Assess Nucleophilic Residues (Cys, Met, Trp) Start->Assess Scavenger Add Scavengers to TFA Cocktail Assess->Scavenger Nucleophiles Present Deprotect Perform Deprotection Assess->Deprotect No Nucleophiles Scavenger->Deprotect e.g., TIS, EDT Isolate Isolate Product Deprotect->Isolate End Purify Product Isolate->End

Caption: A logical workflow for mitigating side reactions during Boc deprotection.

References

  • This compound - Data Sheet. United States Biological. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(5), 1123-1131. [Link]

  • Siedler, F., Weyher, E., & Moroder, L. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Fairweather, J. K., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9676-9730. [Link]

  • Disulfide-Based Protecting Groups for the Cysteine Side Chain. ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

  • Protection Reactions. Wiley-VCH. [Link]

  • This compound. PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How to dissolve cysteine containing peptides? ResearchGate. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Process for S-aryl-L-cysteine and derivatives.

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Technical Support Center: Optimizing Yield in N,N'-Di-Boc-(L)-cystine-dimethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and ensure the synthesis of a high-purity final product.

Introduction: The Chemistry Behind the Synthesis

The synthesis of this compound involves two primary transformations: the esterification of the carboxylic acid groups of L-cystine and the protection of the amino groups with a tert-butyloxycarbonyl (Boc) group. The overall reaction scheme is as follows:

Synthesis_Pathway L_Cystine L-Cystine Ester L-Cystine Dimethyl Ester (as dihydrochloride salt) L_Cystine->Ester  Esterification  (e.g., SOCl₂/MeOH or HCl/MeOH) Final_Product N,N'-Di-Boc-(L)-cystine -dimethyl Ester Ester->Final_Product  Boc Protection  (Boc)₂O, Base

Caption: General synthetic pathway for this compound.

The esterification is typically an acid-catalyzed reaction, often employing thionyl chloride or hydrogen chloride in methanol.[] This step converts the carboxylic acids into their more reactive methyl esters, and the resulting product is usually isolated as a dihydrochloride salt. The subsequent Boc protection is a nucleophilic substitution reaction where the amino groups of the L-cystine dimethyl ester react with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form a carbamate.[][3]

While the synthesis appears straightforward, several factors can impact the yield and purity of the final product. This guide will address these potential challenges in a question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of this compound

Question: I am getting a very low yield of my final product after the Boc protection step. What could be the issue?

Answer: A low yield can stem from several factors, ranging from incomplete reaction to product loss during work-up. Here's a systematic approach to troubleshooting:

Possible Causes & Solutions:

Possible Cause Solution Experimental Protocol
Incomplete Reaction Ensure all starting material has been consumed by monitoring the reaction with Thin Layer Chromatography (TLC).Spot the reaction mixture alongside the starting material (L-cystine dimethyl ester dihydrochloride) on a silica gel TLC plate. Use a mobile phase such as 30-50% ethyl acetate in hexanes. Visualize the spots using a ninhydrin stain.[4] The starting material will show a distinct spot, while the product will have a different Rf value. If the starting material spot persists, consider extending the reaction time or adding a slight excess of Boc anhydride.
Suboptimal pH The Boc protection reaction requires a basic environment to deprotonate the amine, making it nucleophilic.Maintain a pH of 8-9 during the reaction. This can be achieved by using a suitable base like sodium bicarbonate or triethylamine.[5] Use pH paper to monitor the reaction mixture.
Hydrolysis of the Ester Prolonged exposure to strongly basic conditions during the reaction or work-up can lead to the hydrolysis of the methyl ester back to the carboxylic acid.Keep the reaction time as short as necessary and avoid using strong bases like sodium hydroxide if possible. During the work-up, use a mild base like a saturated sodium bicarbonate solution for washing and avoid prolonged contact.
Product Loss During Work-up The product is soluble in many common organic solvents. Excessive or improper washing can lead to significant product loss.During the extraction phase, ensure you are using the correct organic solvent (e.g., ethyl acetate, dichloromethane). Minimize the number of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Problem 2: Presence of Multiple Spots on TLC After Reaction

Question: My TLC plate shows multiple spots after the Boc protection reaction, even though the starting material is gone. What are these byproducts?

Answer: The formation of multiple products is a common issue, often due to the reactivity of the starting material and the reagents.

Possible Byproducts & Identification:

Byproduct_Formation Starting_Material L-Cystine Dimethyl Ester Desired_Product N,N'-Di-Boc Product (Desired) Starting_Material->Desired_Product (Boc)₂O Base Mono_Boc Mono-Boc Product Starting_Material->Mono_Boc Insufficient (Boc)₂O or Reaction Time Over_Boc Over-Boc'd Products (e.g., N,S-di-Boc) Desired_Product->Over_Boc Harsh Conditions (e.g., DMAP catalyst)

Caption: Potential products in the Boc protection reaction.

Byproduct Reason for Formation TLC Appearance & Resolution
Mono-Boc Protected Product Insufficient Boc anhydride or a short reaction time can lead to the protection of only one of the two amino groups.This byproduct will be more polar than the desired di-Boc product and will have a lower Rf value on TLC. To resolve this, ensure you are using at least 2.2 equivalents of Boc anhydride and allow the reaction to proceed to completion as monitored by TLC.
Over-Boc'd Products (e.g., N,S-di-Boc) The use of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can sometimes lead to the protection of the sulfur atom in addition to the nitrogen atoms.These products are generally less polar than the desired product and will have a higher Rf value. Avoid using DMAP unless necessary for difficult-to-protect amines. If these byproducts are observed, they can typically be separated from the desired product by silica gel column chromatography.
Unreacted Boc Anhydride Using a large excess of Boc anhydride can leave unreacted reagent in the mixture.Boc anhydride can be visualized on TLC (often as a faint spot) and can be removed during the work-up by washing with a solution of ammonium chloride or by using a scavenger resin.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Boc protection reaction?

A1: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a mobile phase of ethyl acetate/hexanes (e.g., 1:2 v/v). The starting material, L-cystine dimethyl ester dihydrochloride, is highly polar and will remain at the baseline. The this compound product is significantly less polar and will move up the plate. To visualize the spots, use a ninhydrin stain.[4] The starting material will stain a deep purple, while the fully protected product should not stain with ninhydrin as the primary amines are capped. A faint spot for the product may sometimes be observed due to slight decomposition on the plate or minor impurities.

Q2: My L-cystine dimethyl ester dihydrochloride starting material is not dissolving well in the reaction solvent. What should I do?

A2: L-cystine dimethyl ester dihydrochloride is a salt and may have limited solubility in some organic solvents. The addition of a base, such as triethylamine or sodium bicarbonate, will neutralize the hydrochloride salt to the free amine, which is generally more soluble in organic solvents. You can also use a biphasic solvent system, such as dichloromethane/water or THF/water, to facilitate the reaction.[][6]

Q3: How can I purify the final product if column chromatography is not providing a good separation?

A3: If you are having difficulty with purification, first ensure that you have optimized the reaction to minimize byproduct formation. If impurities persist, consider recrystallization as an alternative purification method. The product is a solid at room temperature.[7] Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes, to find suitable conditions for recrystallization.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in CDCl₃):

    • A large singlet around 1.45 ppm corresponding to the 18 protons of the two Boc groups.

    • A singlet around 3.75 ppm for the 6 protons of the two methyl ester groups.

    • Multiplets for the α-CH and β-CH₂ protons of the cystine backbone.

    • A broad signal for the N-H protons of the carbamate.

  • ¹³C NMR (in CDCl₃):

    • A signal around 28.3 ppm for the methyl carbons of the Boc group.

    • A signal around 52.5 ppm for the methyl ester carbons.

    • A signal around 80.5 ppm for the quaternary carbon of the Boc group.

    • Signals for the carbonyl carbons of the carbamate (around 155 ppm) and the ester (around 171 ppm).

  • IR (neat):

    • N-H stretching of the carbamate around 3300-3400 cm⁻¹.

    • C-H stretching of alkyl groups around 2980 cm⁻¹.

    • Strong C=O stretching of the carbamate and ester groups around 1740 cm⁻¹ and 1710 cm⁻¹.[8][11]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ at m/z 469.16.

    • Expected [M+Na]⁺ at m/z 491.14.

Experimental Protocols

Protocol 1: Synthesis of L-Cystine Dimethyl Ester Dihydrochloride

This protocol is adapted from procedures for the esterification of amino acids.

  • Suspend L-cystine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours), as monitored by the disappearance of the starting material (TLC can be used, but the starting material is often poorly soluble).

  • Remove the solvent under reduced pressure to obtain the crude L-cystine dimethyl ester dihydrochloride as a white solid. This can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve L-cystine dimethyl ester dihydrochloride (1 equivalent) in a mixture of dichloromethane and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (or triethylamine) portion-wise until the pH of the aqueous layer is between 8 and 9.

  • Add a solution of di-tert-butyl dicarbonate (Boc anhydride, 2.2 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (ninhydrin stain).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

References

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. (n.d.). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • VanVeller Lab Resources. (n.d.). Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? Retrieved January 12, 2026, from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 12, 2026, from [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574). Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cysteine methyl ester. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 12, 2026, from [Link]

  • Chemsrc. (2025, October 23). This compound. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cystine. Retrieved January 12, 2026, from [Link]

  • CDN. (n.d.). Infrared Spectroscopy.

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Technical Support Center: Troubleshooting Incomplete Deprotection of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the deprotection of N,N'-Di-Boc-(L)-cystine-dimethyl Ester. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate this critical reaction step effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection using Trifluoroacetic Acid (TFA)?

A1: The deprotection of the tert-butyloxycarbonyl (Boc) group with a strong acid like TFA is an acid-catalyzed elimination reaction. The process involves several key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]

  • Formation of a Tert-butyl Cation: This protonation destabilizes the Boc group, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly breaks down, releasing carbon dioxide gas.[2][3]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt.[1]

It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of CO2 gas can cause a significant pressure buildup.[1][3]

Q2: Why is incomplete deprotection a common issue with this compound?

A2: Incomplete deprotection can arise from several factors, often related to the reaction conditions or the substrate itself. Potential causes include insufficient acid strength or concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine.[4][5] For sulfur-containing amino acids like cystine, side reactions can also compete with the deprotection, leading to a complex product mixture that may appear as incomplete conversion.

Q3: What are scavengers, and why are they essential when deprotecting cystine derivatives?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the highly reactive tert-butyl cations generated during the cleavage of the Boc group.[6] These carbocations are potent electrophiles and can alkylate nucleophilic sites on the substrate, leading to unwanted by-products.[7] The thiol groups of cysteine are particularly susceptible to alkylation, which can result in the formation of S-tert-butylated side products.[4][8][9] Scavengers, being more reactive towards the carbocation than the substrate, effectively prevent these side reactions.[6]

Troubleshooting Guide: Incomplete Deprotection

This guide provides a systematic approach to diagnosing and resolving issues related to the incomplete deprotection of this compound.

Problem 1: Significant amount of starting material or mono-deprotected intermediate remains after the reaction.
  • Possible Cause 1: Insufficient Acid Concentration or Reaction Time.

    • Explanation: The deprotection reaction's kinetics are highly dependent on the concentration of the acid and the duration of the reaction. Insufficient acid strength or a reaction time that is too short may not be adequate to drive the reaction to completion, especially for a di-Boc protected compound.[5][8]

    • Solution:

      • Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and a suitable solvent like dichloromethane (DCM).[10][11]

      • Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

      • Ensure your TFA is of high purity and not diluted by atmospheric moisture, as water can decrease its effective acidity.[5]

  • Possible Cause 2: Inadequate Reaction Temperature.

    • Explanation: While many Boc deprotections proceed efficiently at room temperature, substrates with steric hindrance or other deactivating features may require gentle heating to achieve complete conversion.[6]

    • Solution:

      • Carefully warm the reaction mixture to 30-40°C.

      • Monitor the reaction closely, as elevated temperatures can also increase the rate of side reactions if scavengers are not used.[6]

Problem 2: Formation of unexpected side products, particularly S-alkylation.
  • Possible Cause: Absence or Insufficiency of Scavengers.

    • Explanation: The tert-butyl cation generated during deprotection is a strong electrophile that can react with the nucleophilic disulfide bridge or any reduced free thiol groups in the cystine molecule.[4][9] This leads to the formation of S-tert-butylated byproducts, which can be mistaken for incomplete deprotection.[8]

    • Solution:

      • Incorporate appropriate scavengers into your reaction mixture. For sulfur-containing amino acids, effective scavengers include:

        • Triisopropylsilane (TIS): A widely used scavenger that can also act as a reducing agent for the disulfide bond.[13][14]

        • Thioanisole: Effectively prevents S-alkylation.[10][15]

        • Ethanedithiol (EDT): A common choice for protecting cysteine residues.[4][6]

      • A common and effective cleavage cocktail for cysteine-containing compounds is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[6]

Experimental Protocols

Recommended Protocol for Deprotection of this compound

This protocol is designed to ensure complete deprotection while minimizing side reactions.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. Add the deprotection cocktail to the solution of the starting material (e.g., 10 equivalents of TFA per Boc group).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.[12]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • To isolate the product as the dihydrochloride salt, after removing the volatiles from the reaction mixture, dissolve the residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether.

Analytical Monitoring
Technique Observation for Complete Deprotection
TLC Disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf value). The product can be visualized with ninhydrin stain, which gives a positive (blue/purple) result for the free amine.[12]
HPLC The peak corresponding to the starting material will disappear, and a new peak with a shorter retention time (due to increased polarity) corresponding to the deprotected product will appear.[12]
Mass Spectrometry The mass of the product will correspond to the deprotected N,N'-(L)-cystine-dimethyl Ester. The absence of a mass corresponding to the S-tert-butylated side product should be confirmed.

Visualizing the Workflow and Mechanism

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation Start Dissolve Di-Boc-Cystine in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA/Scavenger Cocktail Cool->Add_TFA Stir Stir (0°C to RT) Add_TFA->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Evaporate Remove Volatiles Monitor->Evaporate Reaction Complete Wash Aqueous Wash (NaHCO3, Brine) Evaporate->Wash Dry Dry (Na2SO4) Wash->Dry Isolate Isolate Product Dry->Isolate

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-butyl cation (t-Bu+) Protonated_Boc->tBu_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt (R-NH3+ TFA-) Free_Amine->Amine_Salt + H+ (from TFA) Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapping Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

References

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry . YouTube. [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-Terminal Deprotection - Fmoc removal . Aapptec Peptides. [Link]

  • Boc Deprotection - TFA . Common Organic Chemistry. [Link]

  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups . MDPI. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane . ResearchGate. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . ACS Publications. [Link]

  • Amino Acid Sidechain Deprotection . Aapptec Peptides. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

  • How to confirm BOC deprotection by TFA ? . ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Hindawi. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane . NIH. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . NIH. [Link]

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? . ResearchGate. [Link]

Sources

Technical Support Center: Preventing Racemization in N,N'-Di-Boc-(L)-cystine-dimethyl Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in peptide synthesis and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during reactions involving N,N'-Di-Boc-(L)-cystine-dimethyl Ester. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed to help you identify the root causes of racemization in your reactions and provides actionable steps to mitigate this unwanted side reaction.

Issue 1: Significant Presence of Diastereomers Detected by Chiral HPLC or NMR.

Possible Cause 1: Inappropriate Base Selection

The choice and stoichiometry of the base used in your reaction are paramount. Strong, non-hindered bases can readily abstract the α-proton of the amino acid ester, leading to the formation of a planar enolate intermediate, which is the primary pathway to racemization.

Troubleshooting Steps:

  • Analyze Your Base: Identify the pKa and steric properties of the base you are currently using. Bases like triethylamine (TEA) are known to cause higher rates of racemization due to their strong basicity and minimal steric hindrance.[1]

  • Switch to a Weaker or More Hindered Base:

    • N-methylmorpholine (NMM): With a pKa of 7.38, NMM is a weaker base and a good first alternative to TEA.[1]

    • 2,4,6-Collidine (TMP): This sterically hindered base is an excellent choice for minimizing racemization, as its bulkiness disfavors the abstraction of the α-proton.[1][2]

    • N,N-diisopropylethylamine (DIPEA or Hünig's base): While having a higher pKa (around 10.1), its significant steric hindrance can effectively suppress racemization.[1]

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to drive the reaction forward. An excess of base will increase the rate of racemization. A 2-fold reduction in the amount of base can significantly decrease racemization levels.[2]

Possible Cause 2: Elevated Reaction Temperature

The rate of racemization is highly dependent on the reaction temperature. Higher temperatures provide the necessary activation energy for proton abstraction and subsequent epimerization.[3][4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct your reaction at 0 °C, especially during the initial activation and coupling stages. If the reaction is sluggish, allow it to warm slowly to room temperature while monitoring for both product formation and the emergence of diastereomers.[5]

  • Monitor Temperature Fluctuations: Ensure consistent temperature control throughout the reaction. Use an ice bath or a cryo-cooler for precise temperature management.

Possible Cause 3: Prolonged Reaction or Pre-activation Times

The longer the activated amino acid derivative is exposed to basic conditions before reacting with the nucleophile, the greater the opportunity for racemization to occur via the oxazolone formation pathway.[6][7]

Troubleshooting Steps:

  • Minimize Pre-activation Time: If your protocol involves a pre-activation step, keep it as short as possible (e.g., 1-5 minutes).[5]

  • In Situ Activation: Whenever possible, add the coupling reagent to a mixture of the this compound, the amine component, and any additives. The base should be the last reagent added to initiate the reaction. This ensures that the activated species is consumed as it is formed.[6]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor racemization.

Issue 2: Low Coupling Yield for Racemization-Prone Cysteine Residue.

Possible Cause: Inefficient Coupling Reagents and Lack of Additives

The choice of coupling reagent and the use of additives are critical for both achieving high coupling efficiency and suppressing racemization. Carbodiimide reagents like DCC or DIC, when used alone, can lead to significant racemization.[8]

Troubleshooting Steps:

  • Employ Modern Coupling Reagents:

    • Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[8]

    • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective, especially for sterically hindered couplings.[9]

  • Utilize Racemization-Suppressing Additives:

    • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt): These additives react with the activated amino acid to form an active ester that is more reactive towards the amine and less prone to racemization.[8][10]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): This is a highly effective and safer alternative to HOBt.[8]

  • Optimize Solvent System: The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent for peptide synthesis, less polar solvents or solvent mixtures can sometimes reduce racemization rates.[7] Consider using a mixture of CH2Cl2/DMF (1:1) if solubility permits.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism of racemization during peptide coupling reactions is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[7] The coupling reagent activates the carboxylic acid group. This activated intermediate can then undergo intramolecular cyclization to form the oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L and D isomers.[8] A secondary mechanism involves the direct abstraction of the α-proton by a base from the activated carboxylic acid, leading to a planar enolate.[11]

Q2: Why is cysteine particularly susceptible to racemization?

A2: Cysteine is one of the amino acids most prone to racemization during peptide synthesis.[2][8][10] This increased susceptibility is attributed to the electron-withdrawing nature of the protected sulfhydryl group in the side chain, which increases the acidity of the α-proton, making it easier for a base to abstract it.

Q3: How can I reliably detect and quantify the extent of racemization?

A3: The most common and reliable methods for detecting and quantifying racemization are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers. A chiral column can resolve the desired L-L peptide from the undesired D-L diastereomer, allowing for accurate quantification based on peak area.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can often distinguish between diastereomers, as they will have slightly different chemical shifts.

  • Capillary Electrophoresis (CE): CE with a chiral selector is another powerful technique for separating enantiomers and diastereomers with high resolution.[12][13]

Q4: Can the choice of protecting group on the cysteine side chain influence racemization?

A4: Yes, the nature of the S-protecting group can influence the rate of racemization. Bulky protecting groups like Trityl (Trt) can sometimes offer steric hindrance that may slightly reduce the rate of α-proton abstraction.[10] However, the primary factors controlling racemization remain the choice of base, coupling reagent, temperature, and reaction time.[2]

Q5: Are there any "racemization-free" coupling reagents?

A5: While no coupling reagent can be considered completely "racemization-free" under all conditions, some are significantly better at suppressing it than others. Reagents like COMU, which incorporates an Oxyma moiety, and DEPBT have shown very low tendencies for racemization in many cases.[8][9] The combination of a carbodiimide like DIC with an additive such as OxymaPure is also a very effective and widely used low-racemization protocol.[14]

Data and Protocols

Table 1: Qualitative Comparison of Strategies to Minimize Racemization
StrategyRecommendationRationale
Base Selection Use a weak or sterically hindered base (e.g., NMM, 2,4,6-Collidine, DIPEA).[1][2]Reduces the rate of α-proton abstraction.[1]
Temperature Control Conduct the reaction at 0 °C.[5]Lowers the activation energy for the racemization pathway.[3]
Coupling Reagents Use modern uronium/aminium or phosphonium salts (e.g., HATU, PyAOP).[8]More efficient coupling and inherent suppression of racemization.
Additives Always use an additive like HOBt, HOAt, or OxymaPure with carbodiimides.[8]Forms a less racemization-prone active ester intermediate.[8][10]
Reaction Time Minimize pre-activation and overall reaction time.[5][6][7]Reduces the time the activated species is exposed to racemization conditions.
Solvent Choice Consider less polar solvent mixtures (e.g., CH2Cl2/DMF 1:1) if solubility allows.[2][7]Can decrease the rate of racemization.[7]
Experimental Protocol: Low-Racemization Coupling of this compound

This protocol is designed as a starting point for minimizing racemization.

Materials:

  • This compound (1.0 equivalent)

  • Amine component (1.0-1.2 equivalents)

  • Coupling Reagent (e.g., HATU, 1.0 equivalent)

  • Base (e.g., DIPEA, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or CH2Cl2/DMF 1:1)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.0 eq.) to the cooled solution.

  • Initiation: Add the base (e.g., DIPEA, 2.0 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Proceed with a standard aqueous work-up and purification.

  • Analysis: Analyze the crude and purified product by chiral HPLC to determine the diastereomeric ratio.

Visualizing the Racemization Pathway

RacemizationMechanism Primary Mechanism of Racemization via Oxazolone Formation A N-Protected L-Amino Acid B Activated Intermediate A->B Activation C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization D Enolate Anion C->D -H+ E Racemic Mixture (L and D forms) C->E Nucleophilic Attack & Ring Opening D->C +H+ F Coupling Reagent F->A G Base G->C H H+ H->D

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

TroubleshootingWorkflow Troubleshooting Workflow for Racemization Start Racemization Detected (>2%) CheckBase Evaluate Base: Is it strong/non-hindered (e.g., TEA)? Start->CheckBase ChangeBase Action: Switch to hindered/weaker base (NMM, Collidine, DIPEA) CheckBase->ChangeBase Yes CheckTemp Evaluate Temperature: Is it > 0°C? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Run reaction at 0°C CheckTemp->LowerTemp Yes CheckReagent Evaluate Coupling Method: Using carbodiimide alone? CheckTemp->CheckReagent No LowerTemp->CheckReagent AddReagent Action: Use HATU/PyAOP or add Oxyma/HOAt CheckReagent->AddReagent Yes CheckTime Evaluate Reaction Time: Is pre-activation long? CheckReagent->CheckTime No AddReagent->CheckTime ReduceTime Action: Minimize pre-activation or use in-situ protocol CheckTime->ReduceTime Yes End Racemization Minimized CheckTime->End No ReduceTime->End

Sources

Technical Support Center: HPLC Purification of Peptides Synthesized with N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of peptides synthesized using N,N'-Di-Boc-(L)-cystine-dimethyl Ester. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying peptides containing disulfide bonds. The use of this compound in peptide synthesis offers a strategic approach to introduce a disulfide bridge, which is crucial for the structural integrity and biological function of many peptides.[1] However, the purification of these peptides by High-Performance Liquid Chromatography (HPLC) can present unique challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical protocols to optimize your purification workflows, ensuring high purity and recovery of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid L-cystine where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups, and the carboxylic acid groups are esterified with methyl groups.[2][3][4][5] It serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a pre-formed disulfide bond into a peptide sequence. This approach can be advantageous over the post-synthesis oxidation of two cysteine residues, as it can offer better control over disulfide bond formation, particularly in complex peptides with multiple cysteine residues.

Q2: What are the primary challenges in the HPLC purification of peptides containing this building block?

A2: The main challenges stem from the inherent properties of cysteine and disulfide bonds:

  • Oxidation and Scrambling: The disulfide bond can be susceptible to reduction and re-oxidation during cleavage from the resin and purification, potentially leading to the formation of incorrect disulfide isomers (scrambling) or oligomers.

  • Hydrophobicity: The Boc protecting groups and the overall nature of the peptide can lead to increased hydrophobicity, causing strong retention on reversed-phase HPLC columns and potential co-elution with other hydrophobic impurities.[6]

  • Poor Peak Shape: Interactions between the peptide and the stationary phase, or peptide aggregation, can result in broad or tailing peaks, complicating purification.[7]

  • Solubility Issues: Peptides containing this modified residue may have limited solubility in standard aqueous mobile phases, making sample preparation and injection difficult.[6][8]

Q3: What is a good starting point for a reversed-phase HPLC (RP-HPLC) method for these peptides?

A3: A standard starting point for peptide purification is RP-HPLC using a C18 stationary phase.[9] A typical mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 60-80%) over 30-60 minutes is a common starting point. The exact gradient will need to be optimized based on the specific properties of your peptide.

Q4: Why is Trifluoroacetic Acid (TFA) commonly used as a mobile phase additive?

A4: TFA is a strong ion-pairing agent that is widely used in peptide HPLC for several reasons:[10]

  • Improved Peak Shape: It protonates free silanol groups on the silica-based stationary phase, reducing unwanted ionic interactions that can cause peak tailing.

  • Enhanced Retention: It forms ion pairs with the positively charged residues of the peptide, increasing its overall hydrophobicity and retention on the reversed-phase column.

  • Solubility: The acidic environment helps to keep most peptides soluble.

However, TFA can suppress ionization in mass spectrometry (MS) and can be difficult to remove from the final product. For MS-compatible methods, formic acid (FA) is a common alternative, though it may result in broader peaks.[10]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Causes & Solutions
  • Cause: Secondary interactions between the peptide and the stationary phase. Peptides with exposed basic residues can interact with residual acidic silanol groups on the silica support.

    • Solution:

      • Increase Ion-Pairing Agent Concentration: If using TFA, ensure a concentration of at least 0.1%.

      • Alternative Mobile Phase Additives: Consider using difluoroacetic acid (DFA), which can provide a good balance between peak shape and MS compatibility.

      • Use a Different Stationary Phase: A column with end-capping or a different base material (e.g., hybrid silica) can reduce silanol interactions.

      • Elevated Temperature: Running the separation at a higher temperature (e.g., 40-60 °C) can improve peak shape by reducing mobile phase viscosity and accelerating mass transfer.

  • Cause: Peptide aggregation. Hydrophobic peptides, especially at high concentrations, can aggregate, leading to broad peaks.

    • Solution:

      • Lower Sample Concentration: Dilute the sample before injection.

      • Add Organic Modifiers to Sample Solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO or isopropanol before diluting with the initial mobile phase.

      • Modify Mobile Phase: The addition of a small percentage of n-propanol or isopropanol to the mobile phase can sometimes disrupt aggregation.

  • Cause: On-column disulfide bond reduction and re-oxidation. The acidic mobile phase and interactions with the stationary phase can sometimes lead to instability of the disulfide bond.

    • Solution: While less common, if suspected, consider analyzing the collected fractions by mass spectrometry to identify any species with altered masses.

Experimental Protocol: Optimizing Mobile Phase for Improved Peak Shape
  • Initial Analysis: Perform an analytical run using your standard method (e.g., 0.1% TFA in water/acetonitrile).

  • Alternative Acidic Modifier: Prepare mobile phases with 0.1% formic acid or 0.1% difluoroacetic acid and repeat the analysis.

  • pH Modification: For some peptides, changing the mobile phase pH can dramatically improve peak shape.[11][12] Prepare a mobile phase with a buffer such as ammonium acetate or ammonium formate at a pH where the peptide has a net charge that minimizes secondary interactions.

  • Compare Chromatograms: Evaluate the peak shape, resolution, and retention time from each run to determine the optimal mobile phase composition.

Mobile Phase AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.1%Excellent peak shape, good solubilityMS signal suppression, difficult to remove
Formic Acid (FA)0.1%Good MS compatibilityCan lead to broader peaks
Difluoroacetic Acid (DFA)0.1%Good compromise between peak shape and MS compatibilityLess common than TFA or FA
Ammonium Hydroxide0.1%Can improve separation for certain peptides by changing ionization stateRequires a pH-stable column, MS in negative ion mode
Issue 2: Low Peptide Recovery
Possible Causes & Solutions
  • Cause: Irreversible adsorption to the HPLC column or system components.

    • Solution:

      • Column Passivation: Before injecting your sample, perform a blank gradient run or inject a standard protein solution (like bovine serum albumin) to passivate active sites on the column and in the flow path.

      • Use of Metal-Chelating Additives: Trace metal ions in the HPLC system can sometimes chelate peptides, leading to poor recovery. The addition of a weak chelating agent like citric acid at low concentrations (e.g., 1 ppm) to the mobile phase can mitigate this.[13]

      • Use of Polypropylene Vials: Peptides can adsorb to glass surfaces. Using low-binding polypropylene vials for sample preparation and storage is recommended.[8]

  • Cause: Peptide precipitation in the sample vial or upon injection.

    • Solution:

      • Optimize Sample Solvent: Ensure the peptide is fully dissolved. As mentioned, using a small amount of a strong organic solvent like DMSO can be beneficial.

      • Match Sample Solvent to Initial Mobile Phase: The composition of the solvent your peptide is dissolved in should be as close as possible to the initial mobile phase conditions of your gradient to prevent precipitation upon injection.

  • Cause: Oxidation of the peptide during purification.

    • Solution:

      • Degas Mobile Phases: Use degassed solvents to minimize dissolved oxygen, which can promote oxidation. Most modern HPLC systems have an in-line degasser.

      • Add Antioxidants (with caution): In some cases, adding a small amount of a scavenger like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the sample before injection can help maintain a reducing environment.[14] However, these can interfere with the purification and should be used judiciously.

Issue 3: Presence of Unexpected Peaks
Possible Causes & Solutions
  • Cause: Incomplete removal of protecting groups during cleavage.

    • Solution: Review your cleavage cocktail and reaction time. Ensure you are using appropriate scavengers to capture reactive species generated during deprotection.

  • Cause: Disulfide bond scrambling or oligomerization. The target peptide can form dimers or higher-order oligomers through intermolecular disulfide bonds.

    • Solution:

      • Optimize Cleavage and Workup: Perform the cleavage and initial workup under conditions that minimize disulfide exchange. This can include working at lower temperatures and under an inert atmosphere (e.g., argon).

      • Analyze by Mass Spectrometry: Use MS to identify the masses of the impurity peaks. This will help determine if they are scrambled isomers, dimers, or other byproducts.

      • On-Column Refolding: In some advanced cases, a redox system can be incorporated into a wash step during purification to promote the formation of the correct disulfide bonds.[15][16]

  • Cause: Racemization or other side reactions during synthesis.

    • Solution: These impurities are often difficult to separate from the main product. Optimization of the coupling reactions during synthesis is the primary way to prevent their formation.

Workflow for Investigating Unexpected Peaks

G start Unexpected Peak(s) Observed in HPLC ms_analysis Analyze Fractions by Mass Spectrometry start->ms_analysis mass_match Does Mass Match Expected Byproduct? ms_analysis->mass_match dimer Mass corresponds to dimer/oligomer mass_match->dimer Yes (e.g., 2x Mass) scrambled Mass is the same as the target peptide mass_match->scrambled Yes (Same Mass) other Mass corresponds to deletion, incomplete deprotection, or other modification mass_match->other Yes (Other Mass) optimize_cleavage Optimize cleavage/workup to minimize oxidation dimer->optimize_cleavage gradient Optimize HPLC gradient for better separation scrambled->gradient optimize_synthesis Optimize synthesis conditions other->optimize_synthesis optimize_cleavage->gradient alt_column Try alternative column chemistry (e.g., C4, Phenyl) gradient->alt_column end_dimer Purification of monomer achieved alt_column->end_dimer end_scrambled Isomers may be difficult to separate. Consider on-column refolding. alt_column->end_scrambled end_other Purification may require significant method development alt_column->end_other

Caption: Troubleshooting workflow for unexpected peaks.

Issue 4: Difficulty Separating the Target Peptide from Closely Eluting Impurities
Possible Causes & Solutions
  • Cause: Impurities are structurally very similar to the target peptide (e.g., deletion sequences, diastereomers).

    • Solution:

      • Shallow the Gradient: Decrease the rate of change of the mobile phase composition around the elution time of your target peptide. This will increase the separation between closely eluting peaks.

      • Change the Organic Modifier: Replacing acetonitrile with methanol or isopropanol can alter the selectivity of the separation.

      • Change the Stationary Phase: Switching from a C18 to a C8, C4, or a Phenyl column can provide different retention characteristics and improve resolution. Peptides with significant aromatic content may separate better on a Phenyl column.

      • Alter the Mobile Phase pH: Changing the pH can alter the charge state of the peptide and impurities, leading to changes in retention and potentially improved separation.[11][12]

Systematic Approach to Improving Resolution
  • Gradient Optimization:

    • Run a fast "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of your peptide.

    • Design a new, shallower gradient around that elution time. For example, if the peptide elutes at 40% B, you could run a gradient of 30-50% B over 40 minutes.

  • Selectivity Optimization:

    • If gradient optimization is insufficient, systematically change other parameters. A recommended order is:

      • Change the organic modifier (e.g., to methanol).

      • Change the column chemistry (e.g., to a Phenyl or C4 column).

      • Change the mobile phase pH (ensure your column is stable at the chosen pH).

G cluster_0 HPLC Purification Workflow crude_peptide Crude Peptide Solution analytical_hplc Analytical HPLC Analysis (Scouting Run) crude_peptide->analytical_hplc method_dev Method Development & Optimization analytical_hplc->method_dev prep_hplc Preparative HPLC Purification method_dev->prep_hplc fraction_analysis Fraction Analysis (Analytical HPLC & MS) prep_hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final Product QC lyophilization->final_qc

Caption: General workflow for peptide purification.

References

  • Kool, J., et al. (2014). In-Depth Characterization of Protein Disulfide Bonds by Online Liquid Chromatography-Electrochemistry-Mass Spectrometry. Analytical Chemistry, 86(15), 7854–7861.
  • Tan, Z., et al. (2020). On-column disulfide bond formation of monoclonal antibodies during Protein A chromatography eliminates low molecular weight species and rescues reduced antibodies. mAbs, 12(1), 1829333.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Fujita, M., et al. (2015). HPLC analysis of disulfide bond formation in duplexes containing the (6–4) photoproduct. PLOS ONE, 10(2), e0117798.
  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Purifying cysteine containing peptides. Retrieved from [Link]

  • Tan, Z., et al. (2020). On-column disulfide bond formation of monoclonal antibodies during Protein A chromatography eliminates low molecular weight species and rescues reduced antibodies.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Star Protocols. (2024).
  • MDPI. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(15), 4462.
  • ResearchGate. (2016). How to get the peptide containing cysteine without oxidation?. Retrieved from [Link]

  • Klint, J. K., et al. (2013). Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli. PLOS ONE, 8(5), e63865.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.).
  • PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
  • LCGC International. (2022).
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(1), 3–18.
  • BenchChem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
  • Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]

  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539–561.
  • Wiley Online Library. (2020). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science, 112(5), e24179.

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Technical Support Center: Mass Spectrometry Analysis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester and its related reaction products. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry to monitor reactions, assess purity, and characterize products involving this important building block. Here, we combine established scientific principles with practical, field-proven insights to help you navigate common challenges and optimize your analytical workflow.

Introduction to the Analyte and Technique

This compound is a crucial N-terminally protected synthon used in peptide synthesis and medicinal chemistry.[1] Its structure, featuring two Boc protecting groups, two methyl esters, and a central disulfide bond, presents unique characteristics during mass spectrometry analysis. Electrospray Ionization (ESI) is the premier technique for its analysis, typically yielding a protonated molecule [M+H]+ in positive ion mode. Understanding its behavior—from ionization to fragmentation—is key to accurate interpretation of reaction outcomes.

The molecular formula for this compound is C18H32N2O8S2, with an average molecular weight of 468.59 g/mol and a monoisotopic mass of approximately 468.16 Da.[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the ESI-MS analysis of this compound reaction mixtures.

Q1: I don't see the expected [M+H]+ peak for my starting material or product. What went wrong?

A1: A complete loss of signal is a frustrating but often solvable problem.[4] Let's break down the potential causes systematically.

  • Cause 1: Incorrect Instrument Settings. The analyte is highly amenable to positive ion mode ESI. Ensure your instrument is set to detect positive ions. A common oversight is operating in negative ion mode, which will not effectively ionize this molecule.

  • Cause 2: Sample Degradation or Unstable Spray. The disulfide bond is relatively stable but can be susceptible to cleavage under harsh conditions or in the presence of reducing agents.[1] Ensure your sample preparation does not include reagents like DTT or TCEP unless disulfide reduction is the intended reaction. An unstable electrospray, often caused by incorrect solvent composition or voltage settings, can also lead to a complete loss of signal.[4][5]

  • Cause 3: In-Source Fragmentation. Boc-protected amino acids can be labile.[6][7][8] If the source conditions (e.g., capillary voltage, source temperature) are too harsh, the parent molecule may fragment before it is even detected. You might see intense peaks corresponding to the loss of one or both Boc groups (-100 Da or -200 Da).

  • Troubleshooting Steps:

    • Confirm Instrument Mode: Verify you are in positive ion mode.

    • Prepare a Fresh Standard: Prepare a fresh dilution of your starting material in a standard solvent system (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and inject it directly to confirm instrument performance.

    • Optimize Source Conditions: Start with gentle source settings. Lower the capillary voltage and source temperature to minimize in-source fragmentation.[5]

    • Check for Spray Stability: Visually inspect the ESI needle tip (if possible on your instrument) to ensure a stable Taylor cone and spray are formed.[4]

Q2: My spectrum is dominated by unexpected peaks. How do I identify them?

A2: Unexpected peaks are common and can arise from side reactions, impurities, or mass spectrometry artifacts like adducts.

  • Cause 1: Side Reactions. The Boc protecting group is removed under acidic conditions.[9] If your reaction conditions are too acidic or run for too long, you may see significant amounts of the mono-deprotected or fully deprotected species.

    • Mono-Boc Species: [M-100+H]+

    • Fully Deprotected Species: [M-200+H]+

  • Cause 2: Disulfide Cleavage. The disulfide bond can cleave, especially under certain reaction conditions or during ionization. This results in a monomeric species, N-Boc-(L)-cysteine-dimethyl ester, which would appear at approximately half the mass of the dimer.

  • Cause 3: Adduct Formation. ESI is a soft ionization technique that often reveals molecules complexed with ions from the solvent or buffer. Common adducts include:

    • Sodium Adduct: [M+Na]+ (approx. 22 Da higher than [M+H]+)

    • Potassium Adduct: [M+K]+ (approx. 38 Da higher than [M+H]+)

    • Ammonium Adduct: [M+NH4]+ (approx. 17 Da higher than [M+H]+) These are especially prevalent if glassware was not properly rinsed or if buffered solutions were used.

  • Identification Strategy:

    • Calculate Mass Differences: Look for mass differences of 100.05 Da (loss of Boc group: C5H8O2) or 22.99 Da (sodium adduct).

    • High-Resolution MS: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to obtain accurate mass measurements. This allows you to predict the elemental composition and confidently assign structures to your unexpected peaks.

    • MS/MS Fragmentation: Isolate the unexpected peak and perform tandem mass spectrometry (MS/MS). The fragmentation pattern can provide definitive structural information.

Ion Species Description Approximate m/z
[M+H]+Protonated Parent Molecule469.17
[M+Na]+Sodium Adduct491.15
[M-Boc+H]+Loss of one Boc group369.12
[M-2Boc+H]+Loss of both Boc groups269.06
[M/2+H]+Reduced Monomer235.09

Table 1: Common m/z values for this compound in positive ion ESI-MS.

Q3: My signal intensity is very low, and the signal-to-noise (S/N) is poor. How can I improve it?

A3: Low signal intensity can be due to sample concentration, ion suppression, or suboptimal instrument parameters.

  • Cause 1: Ion Suppression. Components in your reaction mixture (e.g., salts, detergents, non-volatile buffers) can compete with your analyte for ionization, drastically reducing its signal.[10]

  • Cause 2: Low Analyte Concentration. The reaction may not have proceeded as expected, or the sample may be too dilute.

  • Cause 3: Suboptimal Solvent/Mobile Phase. The choice of solvent is critical for ESI. Highly aqueous mobile phases can require higher sprayer voltages, which may lead to instability.[5] The absence of an acid modifier (like formic acid) can also result in poor protonation and thus lower signal.

  • Optimization Protocol:

    • Sample Cleanup: If your reaction mixture contains salts or other non-volatile components, perform a simple cleanup step. A C18 solid-phase extraction (SPE) is often effective.

    • Optimize Concentration: Prepare a serial dilution of a known standard to determine the optimal concentration range for your instrument. Be aware that detector saturation can occur at very high concentrations, leading to non-linear responses.[11]

    • Solvent Optimization: Ensure your sample is dissolved in a solvent compatible with ESI, such as a mixture of acetonitrile and water. Add a small amount of formic acid (0.1% v/v) to facilitate protonation in positive ion mode.

    • Instrument Tuning: Tune the mass spectrometer using your analyte or a similar compound to optimize parameters like capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[11]

Experimental Protocols & Workflows

Protocol 1: General Sample Preparation for Direct Infusion MS
  • Reaction Quenching: If applicable, quench the reaction using an appropriate method.

  • Dilution: Dilute a small aliquot (e.g., 5 µL) of the crude reaction mixture into 1 mL of a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. This brings the sample to a suitable concentration and provides the necessary components for efficient ionization.

  • Vortexing: Vortex the sample thoroughly to ensure homogeneity.

  • Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the MS inlet tubing.

  • Analysis: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

Workflow Diagram: Troubleshooting & Analysis

Below is a generalized workflow for the analysis and troubleshooting of reaction products.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_eval Data Evaluation cluster_confirm Confirmation Reaction Crude Reaction Mixture Dilute Dilute in ACN/H2O + 0.1% Formic Acid Reaction->Dilute MS_FullScan Direct Infusion ESI-MS (Positive Ion, Full Scan) Dilute->MS_FullScan Expected_Peak Expected [M+H]+ Peak Detected? MS_FullScan->Expected_Peak Success Analysis Complete Expected_Peak->Success Yes Troubleshoot Troubleshoot Signal Expected_Peak->Troubleshoot No ID_Peaks Identify Other Peaks (Adducts, Side Products) Expected_Peak->ID_Peaks Yes, but others present MSMS Isolate Peak of Interest & Perform MS/MS ID_Peaks->MSMS Structure Confirm Structure via Fragmentation Pattern MSMS->Structure Fragmentation Parent [M+H]+ m/z 469.2 LossBoc [M-Boc+H]+ m/z 369.1 Parent->LossBoc - C5H8O2 Monomer Monomer Radical Cation [C8H15NO4S]+• m/z 233.1 Parent->Monomer S-S Cleavage MonomerProtonated Protonated Monomer [C8H16NO4S]+ m/z 234.1 Parent->MonomerProtonated S-S Cleavage Loss2Boc [M-2Boc+H]+ m/z 269.1 LossBoc->Loss2Boc - C5H8O2

Major MS/MS fragmentation pathways of protonated this compound.

By understanding these common issues, protocols, and fragmentation patterns, researchers can more effectively and efficiently use mass spectrometry to analyze reactions involving this compound, leading to faster and more accurate results in their development workflows.

References

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Ramesh, M., Srinivas, R., Sharma, G. V. M., & Reddy, P. N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 929–939. [Link]

  • Ramesh, M., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry. [Link]

  • Wang, Y., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Molecules, 24(4), 799. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]

  • Wang, Y., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Summary of m/z values and assigned chemical identities of fragmentation products of protonated cystine. [Link]

  • Schmid, F. X., et al. (2014). Fragmentation Follows Structure: Top-Down Mass Spectrometry Elucidates the Topology of Engineered Cystine-Knot Miniproteins. PLoS ONE, 9(10), e109262. [Link]

  • N/A. (2023). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Analytical Science & Technology, 2. [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. UVIC Chemistry. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

  • ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Wang, Z., et al. (2019). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. European Journal of Medicinal Chemistry, 182, 111626. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Garner, P., & Park, J. M. (1998). A convenient synthesis of N-Boc-L-serine methyl ester. Organic Syntheses, 70, 18. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? [Link]

  • Huang, Y., et al. (2019). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 9(10), 215. [Link]

Sources

Managing disulfide scrambling in peptides from N,N'-Di-Boc-(L)-cystine-dimethyl Ester.

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing disulfide scrambling in peptides, with a focus on strategies involving N,N'-Di-Boc-(L)-cystine-dimethyl Ester. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to address the specific challenges you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the integrity and success of your peptide synthesis and analysis.

Understanding the Challenge: The Nature of Disulfide Scrambling

Disulfide bonds are critical for the structural stability and biological function of many peptides and proteins.[1][2][3][4] However, the incorrect formation or rearrangement of these bonds, a phenomenon known as disulfide scrambling or shuffling, can lead to misfolded products with diminished activity, increased immunogenicity, and reduced stability.[1] Disulfide scrambling can occur during peptide synthesis, folding, purification, and even storage.[1] It is primarily driven by thiol-disulfide exchange reactions, which are influenced by factors such as pH, temperature, and the presence of free thiol groups.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of disulfide scrambling during peptide synthesis and handling?

A1: Disulfide scrambling is a common challenge that can arise from several factors throughout the peptide workflow:

  • pH Conditions: Alkaline or even neutral pH environments promote the deprotonation of free thiol groups (cysteine residues) to form highly reactive thiolate anions.[1][6] These anions can then attack existing disulfide bonds, leading to a cascade of exchange reactions and scrambling.[1][6] Conversely, acidic conditions (pH 3-4) help to keep thiols protonated, thereby minimizing their reactivity and reducing the likelihood of scrambling.[7]

  • Presence of Free Thiols: The availability of free cysteine residues is a prerequisite for thiol-disulfide exchange. This can occur due to incomplete oxidation during disulfide bond formation or the presence of reducing agents.

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including thiol-disulfide exchange, and can also lead to peptide denaturation, exposing previously buried cysteine residues and making them more susceptible to scrambling.[1][8]

  • Oxidative and Reductive Stress: Exposure to oxidizing agents can lead to the formation of non-native disulfide bonds, while reducing agents can break existing native bonds, creating free thiols that can then re-pair incorrectly.[1]

  • Enzymatic Digestion: During sample preparation for mass spectrometry analysis, the conditions used for enzymatic digestion (e.g., with trypsin) can inadvertently promote scrambling.[9][10][11]

Q2: How can I detect and quantify disulfide scrambling in my peptide samples?

A2: Several analytical techniques are essential for identifying and quantifying scrambled disulfide isomers:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating different peptide isoforms, including those with different disulfide bond connectivities.[1] Scrambled isomers will often have slightly different retention times compared to the correctly folded peptide.

  • Mass Spectrometry (MS): Mass spectrometry is a cornerstone for disulfide bond analysis.[12]

    • Top-Down and Middle-Down Proteomics: These approaches analyze the intact protein or large fragments, preserving the native disulfide bonds and allowing for the observation of the overall disulfide bonding pattern.[12]

    • Bottom-Up Proteomics: In this method, the peptide is enzymatically digested under non-reducing conditions, and the resulting disulfide-linked peptide fragments are analyzed by LC-MS/MS.[12] This allows for the precise mapping of disulfide connectivity.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are used to sequence the disulfide-linked peptides and confirm the specific cysteine residues involved in each bond.[12]

Q3: What is the role of this compound in preventing disulfide scrambling?

A3: this compound is a protected form of the amino acid cystine.[13][14] In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), using protected amino acid derivatives is crucial to prevent unwanted side reactions.[15][16][17]

The Boc (tert-butoxycarbonyl) protecting groups on the amino termini and the methyl esters on the carboxyl termini of this compound serve to mask these reactive functionalities during the peptide chain assembly. The pre-formed disulfide bond within the cystine molecule can be incorporated directly into the peptide sequence. This strategy is part of a broader approach of using "orthogonal" protecting groups for cysteine residues, which allows for the selective deprotection and directed formation of disulfide bonds, thereby minimizing the chances of random, scrambled connections.[18][19]

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows multiple peaks for my purified peptide, suggesting the presence of scrambled isomers.
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete or incorrect disulfide bond formation Optimize oxidation conditions (e.g., air oxidation, DMSO, iodine).Different oxidizing agents and conditions have varying efficiencies and can influence the final disulfide connectivity.
Scrambling during purification Adjust the pH of purification buffers to be slightly acidic (pH 4-6).Acidic conditions suppress the formation of reactive thiolate anions, which are the primary drivers of disulfide scrambling.[1][7]
Scrambling during storage Store the purified peptide in a slightly acidic buffer at low temperatures (-20°C or -80°C).Low temperatures slow down the rate of chemical reactions, including thiol-disulfide exchange.[1]
Problem 2: Mass spectrometry analysis reveals non-native disulfide bonds in my peptide.
Potential Cause Troubleshooting Action Scientific Rationale
Scrambling during enzymatic digestion for MS analysis Perform digestion at a lower pH (e.g., pH 5.3-6.5) using acid-stable proteases.[9][11][20]Lowering the pH during digestion minimizes disulfide bond rearrangement that can occur at the neutral to basic pH typically used for enzymes like trypsin.[9][11]
Thiol-disulfide exchange during sample preparation Alkylate free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) prior to digestion.[7][20]Alkylation "caps" any free cysteine residues, preventing them from participating in scrambling reactions.[7] NEM is often preferred for its rapid reaction kinetics.[20]
In-source decay or fragmentation in the mass spectrometer Optimize MS instrument parameters, particularly for labile disulfide bonds.Inappropriate instrument settings can sometimes lead to fragmentation that mimics scrambling.
Problem 3: Low yield of the desired peptide isomer after disulfide bond formation.
Potential Cause Troubleshooting Action Scientific Rationale
Intermolecular disulfide bond formation leading to oligomerization Perform the oxidation step at a lower peptide concentration (high dilution).High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (dimerization and oligomerization).
Use of non-optimal cysteine protecting groups Employ an orthogonal protection strategy using a combination of different cysteine protecting groups (e.g., Trt, Acm, tBu).[18][19]Orthogonal protecting groups can be selectively removed under different conditions, allowing for the stepwise and directed formation of multiple disulfide bonds in a controlled manner.[18][19]
Incorrect folding environment Utilize a refolding buffer with a balanced redox potential (e.g., a glutathione/oxidized glutathione system).[1]A controlled redox environment can facilitate the correct pairing of cysteine residues and help to resolve scrambled disulfide bonds.[1]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Air Oxidation to Form a Single Disulfide Bond
  • Peptide Cleavage and Deprotection: After solid-phase peptide synthesis, cleave the peptide from the resin and remove all side-chain protecting groups (except for those intended for later, selective removal) using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification of the Linear Peptide: Purify the crude linear peptide by RP-HPLC to obtain the reduced form of the peptide with high purity.

  • Oxidation:

    • Dissolve the purified linear peptide in a buffer solution at a pH of 8-9 (e.g., 0.1 M ammonium bicarbonate). The peptide concentration should be low (typically 0.1-1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution gently, open to the atmosphere, for 12-24 hours at room temperature.

  • Monitoring the Reaction: Monitor the progress of the oxidation by RP-HPLC. The cyclic, oxidized peptide will typically have a shorter retention time than the linear, reduced form.

  • Final Purification: Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA and purify the cyclized peptide by RP-HPLC.

Diagram: Workflow for Preventing Disulfide Scrambling

Disulfide_Scrambling_Prevention cluster_synthesis Peptide Synthesis cluster_folding Disulfide Bond Formation cluster_analysis Analysis & QC cluster_storage Storage start Start: Linear Peptide Synthesis protect Use Orthogonal Cys Protecting Groups (e.g., Trt, Acm) start->protect deprotect Selective Deprotection protect->deprotect oxidize Controlled Oxidation (pH 8-9, high dilution) deprotect->oxidize purify RP-HPLC Purification (Acidic mobile phase) oxidize->purify analyze LC-MS/MS Analysis (Non-reducing, acidic digestion) purify->analyze store Store at Low Temperature (-20°C to -80°C, acidic buffer) analyze->store

Caption: A generalized workflow highlighting key control points for minimizing disulfide scrambling.

References

  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. [Link]

  • Chemical Society Reviews. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. [Link]

  • PubMed. (2016). Evaluation of disulfide scrambling during the enzymatic digestion of bevacizumab at various pH values using mass spectrometry. [Link]

  • Taylor & Francis Online. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]

  • PMC - NIH. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • OMICS International. (2016). Evaluation of disulfide scrambling at various pH on Avastin digestion by mass spectrometry. [Link]

  • PMC - NIH. (2024, October 26). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]

  • SpringerLink. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. [Link]

  • Google Patents. (2023). WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping.
  • Journal of the American Chemical Society. (1998). Novel Solid-Phase Reagents for Facile Formation of Intramolecular Disulfide Bridges in Peptides under Mild Conditions. [Link]

  • Google Patents. (2004).
  • PubMed. (1994). New disulfide bond-forming reactions for peptide and protein synthesis. [Link]

  • PMC - NIH. (2017). Evidence of disulfide bond scrambling during production of an antibody-drug conjugate. [Link]

  • ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling?. [Link]

  • ResearchGate. (2024, October 17). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. [Link]

  • ResearchGate. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PMC - NIH. (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]

  • Promega Connections. (2022, June 13). Detecting Disulfide Bond Shuffling in Biologics Using Trypsin Platinum. [Link]

  • ACS Publications. (2016). Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry. [Link]

  • Google Patents. (2024). JP2024540180A - Methods for preventing disulfide scrambling for MS-based proteomics.
  • Gutuo Biology. The problem of disulfide bonds within peptides. [Link]

  • University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. [Link]

  • PMC. (2018). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. [Link]

  • PubChem. This compound. [Link]

  • PMC - NIH. Analysis of Disulfide Bond Formation. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • NIH. (2022, March 14). Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

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Technical Support Center: N,N'-Di-Boc-(L)-cystine-dimethyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of N,N'-Di-Boc-(L)-cystine-dimethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a particular focus on the critical role of scavengers in preserving the integrity of the disulfide bond. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The Challenge: Preserving the Disulfide Bridge

The acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting groups from this compound is a procedure that requires careful consideration of reaction conditions to prevent unwanted side reactions. The primary challenge lies in the preservation of the central disulfide bond, which is susceptible to reduction under certain deprotection conditions. Additionally, the tert-butyl cation generated during the reaction can lead to side product formation if not effectively neutralized.

This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions to overcome them.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the deprotection of this compound.

Issue 1: My LC-MS analysis shows the presence of a significant amount of the corresponding cysteine derivative, indicating disulfide bond reduction.

Question: What is causing the reduction of the disulfide bond, and how can I prevent it?

Answer: Disulfide bond reduction during Boc deprotection is a common issue, often inadvertently caused by the choice of scavengers in the reaction cocktail.

  • Causality: The primary culprits are thiol-based scavengers, such as dithiothreitol (DTT) or 1,2-ethanedithiol (EDT), which are excellent reducing agents.[1][2] While effective at trapping carbocations, they can readily cleave the disulfide bond. Similarly, some silane-based scavengers, like triisopropylsilane (TIS), have been shown to promote disulfide reduction, especially under prolonged reaction times or elevated temperatures.[3]

  • Solution: To prevent disulfide bond reduction, it is crucial to select scavengers that are effective carbocation traps but poor reducing agents for disulfides.

    • Recommended Scavenger Cocktails:

      • A simple and often effective cocktail is a mixture of trifluoroacetic acid (TFA), water, and a non-reducing scavenger. A common starting point is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[4] However, given the potential for TIS to cause some reduction, it is essential to monitor the reaction closely and keep the reaction time to a minimum.

      • For a more conservative approach, consider replacing TIS with thioanisole . A cocktail of TFA/thioanisole/H₂O (90:5:5 v/v/v) can be effective. Thioanisole is a good carbocation scavenger with a lower propensity for reducing disulfides compared to thiol-based scavengers.[5]

    • Experimental Protocol:

      • Dissolve the this compound in a minimal amount of a suitable solvent like dichloromethane (DCM).

      • Add the chosen scavenger cocktail.

      • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

      • Upon completion, quench the reaction and proceed with the work-up.

Issue 2: My reaction is sluggish, and I observe incomplete deprotection even after an extended reaction time.

Question: What are the likely reasons for incomplete deprotection, and how can I drive the reaction to completion without compromising the disulfide bond?

Answer: Incomplete deprotection can stem from several factors, including insufficient acid strength or steric hindrance.

  • Causality: The four Boc groups on the this compound molecule may present some steric hindrance, slowing down the deprotection. Additionally, the concentration of TFA might not be sufficient to drive the reaction to completion in a reasonable timeframe.[6]

  • Solution:

    • Increase Acid Strength: You can increase the proportion of TFA in the reaction mixture, for instance, to a 95% or higher concentration in DCM.

    • Optimize Reaction Time and Temperature: While most deprotections are carried out at room temperature, gentle warming (e.g., to 30-40°C) can sometimes be beneficial. However, this should be done with caution as it can also increase the rate of side reactions.[5] It is crucial to monitor the reaction closely by LC-MS to find the optimal balance between complete deprotection and minimal side product formation.

    • Alternative Acid: In some challenging cases, using 4M HCl in dioxane can be a more potent deprotection agent than TFA.[5] However, this should be considered a secondary option and requires careful optimization.

Issue 3: I am observing unexpected peaks in my HPLC/LC-MS that do not correspond to the starting material, the desired product, or the reduced cysteine derivative.

Question: What could be the source of these unknown impurities, and how can I minimize their formation?

Answer: The appearance of unexpected peaks often points to side reactions involving the tert-butyl cation.

  • Causality: If the scavenger concentration is insufficient, the highly reactive tert-butyl cation generated during deprotection can alkylate the solvent, the starting material, or the product. While less common with cystine compared to cysteine, the possibility of side reactions cannot be entirely ruled out.

  • Solution:

    • Ensure Adequate Scavenger Concentration: It is important to use a sufficient excess of scavengers. A typical scavenger concentration is 2.5-5% (v/v) of the total reaction volume.[4][5]

    • Analytical Investigation: To identify the unknown impurities, consider techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy. Understanding the structure of the side products can provide valuable insights into the reaction mechanism and help in optimizing the conditions to avoid their formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a scavenger in Boc deprotection?

A1: During the acid-catalyzed cleavage of a Boc group, a highly reactive tert-butyl cation is formed. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" this carbocation, preventing it from reacting with and modifying the desired product or other sensitive functional groups present in the molecule.[4]

Q2: Can I use DTT as a scavenger if I am not concerned about the disulfide bond?

A2: Yes, if your goal is to obtain the fully deprotected and reduced cysteine derivative, then DTT is an excellent choice as it will both scavenge the tert-butyl cation and efficiently reduce the disulfide bond.[1][2]

Q3: How can I monitor the integrity of the disulfide bond during the reaction?

A3: The most effective way to monitor the disulfide bond is through a combination of HPLC and LC-MS analysis.[7] By comparing the chromatograms and mass spectra of your reaction mixture with authentic standards of the starting material, the desired deprotected cystine derivative, and the reduced cysteine derivative, you can quantify the extent of disulfide bond cleavage. A common technique involves analyzing the sample under both non-reducing and reducing conditions. The disappearance of the peak corresponding to the disulfide-linked product and the appearance of the reduced monomer peak after treatment with a reducing agent (like DTT) confirms the presence of the disulfide bond.

Q4: Is it possible for the disulfide bond to "scramble" during deprotection?

A4: Disulfide scrambling, or the interchange of disulfide bonds, is more of a concern in peptides and proteins with multiple cysteine residues. For a simple dimer like this compound, the primary concern is reduction rather than scrambling. However, maintaining a low pH (acidic conditions) throughout the reaction and work-up will help to keep any inadvertently formed free thiols protonated, thereby minimizing the risk of disulfide exchange.[8]

Visualizing the Process

To better understand the chemical transformations and the logic behind the troubleshooting steps, the following diagrams have been created.

Deprotection_Mechanism cluster_start Starting Material cluster_reaction Deprotection with TFA cluster_products Potential Products Boc-Cys(S-S)-Cys-Boc N,N'-Di-Boc-(L)-cystine -dimethyl Ester Protonation Protonation of Boc Group Boc-Cys(S-S)-Cys-Boc->Protonation + H+ (from TFA) Carbocation_Formation Formation of tert-butyl cation Protonation->Carbocation_Formation Cleavage Desired_Product Deprotected Cystine (Preserved Disulfide) Carbocation_Formation->Desired_Product Successful Deprotection Side_Product Reduced Cysteine (Cleaved Disulfide) Carbocation_Formation->Side_Product + Reducing Agent (e.g., DTT, excess TIS)

Caption: General mechanism of Boc deprotection and potential pathways.

Scavenger_Action cluster_scavengers Scavengers cluster_outcomes Outcomes tBu_Cation tert-butyl cation (Reactive) H2O Water tBu_Cation->H2O Trapped by TIS TIS tBu_Cation->TIS Trapped by Thioanisole Thioanisole tBu_Cation->Thioanisole Trapped by Side_Reaction Alkylated Side Product tBu_Cation->Side_Reaction Unscavenged Trapped_Cation Neutralized Cation (e.g., tert-butanol, isobutane) H2O->Trapped_Cation TIS->Trapped_Cation Thioanisole->Trapped_Cation

Caption: The role of scavengers in neutralizing the tert-butyl cation.

Data Summary: Scavenger Selection Guide

The following table provides a summary of common scavengers and their suitability for the deprotection of this compound.

ScavengerTypical ConcentrationPrimary FunctionRisk of Disulfide ReductionRecommendation
Water (H₂O)2.5 - 5%Carbocation ScavengerLowRecommended
Triisopropylsilane (TIS)2.5 - 5%Carbocation ScavengerModerateUse with caution, monitor reaction closely
Thioanisole5%Carbocation ScavengerLowRecommended alternative to TIS
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Reducing AgentHighNot Recommended (unless reduction is desired)
Dithiothreitol (DTT)2.5 - 5%Carbocation Scavenger, Strong Reducing AgentVery HighNot Recommended (unless reduction is desired)

Experimental Protocols

Protocol 1: General Deprotection with Disulfide Preservation
  • Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the chosen scavenger cocktail. For example, for a 10 mL total reaction volume, use a pre-mixed solution of TFA (9.5 mL), water (0.25 mL), and TIS (0.25 mL).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction every 30 minutes using TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The crude product can then be purified by flash chromatography or recrystallization.

Protocol 2: Analytical Monitoring of Disulfide Integrity by HPLC
  • Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the aliquot by diluting it in a solution of 50% acetonitrile/water with 0.1% TFA.

  • Analysis: Inject the quenched sample onto a C18 reverse-phase HPLC column.

  • Method: Use a gradient elution from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.

  • Detection: Monitor the elution profile at 220 nm. Compare the retention times of the peaks with those of the starting material and the expected product. The appearance of a new, typically more polar, peak may indicate the formation of the reduced cysteine derivative.

References

  • Shimadzu. (n.d.). Analysis of a Peptide containing a Disulfide Bond by LC-MS.
  • BenchChem. (2025).
  • Tanrikulu, I. C. (2016). How to prevent disulfide bond scrambling? ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Technical Support Center.
  • Kareem, A. G., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, e3113.
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. Technical Support Center.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • CDN. (n.d.). Cleavage Cocktail Selection.

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Validation & Comparative

A Senior Application Scientist's Guide to Disulfide Bond Formation: A Comparative Analysis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester and Other Cystine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the strategic incorporation of disulfide bonds is a critical determinant of success. These covalent linkages are pivotal in defining the three-dimensional structure, stability, and biological activity of a vast array of peptides and proteins.[1] However, the path to forming these crucial bonds is fraught with challenges, including the risk of side reactions, racemization, and the formation of incorrect disulfide pairings. This guide provides an in-depth technical comparison of various cystine derivatives used in peptide synthesis, with a special focus on the utility and performance of N,N'-Di-Boc-(L)-cystine-dimethyl Ester.

The Central Role of Disulfide Bonds and the Synthetic Challenge

Disulfide bonds are formed by the oxidation of two cysteine thiol groups. In peptide synthesis, this can be achieved either by oxidizing free cysteine residues after the peptide chain has been assembled or by incorporating a pre-formed cystine dimer into the peptide sequence. The latter approach, utilizing a cystine derivative, offers the significant advantage of ensuring the correct disulfide linkage from the outset, which is particularly beneficial in the synthesis of peptides with a single disulfide bridge or for simplifying the synthesis of more complex, multi-disulfide-containing peptides.[2]

The choice of the cystine derivative is paramount and depends on several factors, including the overall synthetic strategy (Boc/Bzl vs. Fmoc/tBu), the desired final structure of the peptide (linear vs. cyclic), and the need for orthogonal protection schemes to allow for the sequential formation of multiple disulfide bonds.[3][4]

This compound: A Pre-formed Disulfide Building Block

This compound is a derivative of the naturally occurring amino acid L-cystine, where the two amino groups are protected by tert-butyloxycarbonyl (Boc) groups and the two carboxylic acid groups are protected as methyl esters.[5] This pre-formed disulfide-containing building block can be directly incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS).

Key Structural Features and Their Implications:
  • Pre-formed Disulfide Bond: This is the most significant advantage, as it eliminates the need for a separate oxidation step to form the disulfide bridge, thereby simplifying the workflow and avoiding potential side reactions associated with oxidation.

  • Boc Protection: The Boc protecting groups on the amino termini are compatible with the Boc/Bzl SPPS strategy.[6][7] They are readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.[8]

  • Methyl Ester Protection: The methyl esters protect the carboxyl groups. Their removal, typically via saponification, is a critical step that requires careful consideration to avoid side reactions, particularly racemization.[9]

Performance Comparison with Other Cystine Derivatives

The selection of a cystine derivative has a profound impact on the efficiency of peptide synthesis, the purity of the final product, and the preservation of stereochemical integrity. Below is a comparative analysis of this compound against other commonly used cystine derivatives.

Cystine DerivativeNα-ProtectionThiol/Carboxyl ProtectionKey AdvantagesKey DisadvantagesRacemization Risk
This compound BocPre-formed disulfide, Methyl esterPre-formed disulfide simplifies synthesis.Requires a separate saponification step for methyl ester deprotection, which can be harsh and lead to side reactions.Moderate to high, especially during saponification.[9]
Fmoc-Cys(Trt)-OH FmocTrityl (Trt)Widely used in Fmoc-SPPS; Trt group is acid-labile.[1]Requires a separate oxidation step; Prone to racemization during coupling.[10]High, especially with base-mediated coupling.
Fmoc-Cys(Acm)-OH FmocAcetamidomethyl (Acm)Orthogonal protection allows for selective disulfide bond formation.[4]Requires a specific deprotection step (e.g., iodine or mercury(II) acetate).Lower than Trt, but still a concern.
Fmoc-Cys(tBu)-OH Fmoctert-Butyl (tBu)Stable to TFA, allowing for orthogonal strategies.Requires strong acid for deprotection.Generally low.
N,N'-Di-Boc-L-cystine BocPre-formed disulfide, Free carboxylPre-formed disulfide; no need for carboxyl deprotection.Can be difficult to couple due to the free carboxylic acids.Moderate, depending on coupling conditions.

Experimental Protocols and Methodologies

Synthesis of this compound

A common synthetic route to this compound involves the esterification of L-cystine with methanol in the presence of a catalyst like thionyl chloride, followed by the protection of the amino groups with di-tert-butyl dicarbonate (Boc anhydride).[11][12]

Diagram: Synthesis of this compound

Caption: Synthetic route to this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound (Boc/Bzl Strategy)

This protocol outlines the general steps for incorporating the diester into a peptide chain on a solid support.

  • Resin Preparation: Start with a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.[13] The first amino acid is typically attached to the resin via its cesium salt to minimize racemization.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with 50% TFA in dichloromethane (DCM).[6]

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

  • Coupling of this compound:

    • Dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF.

    • Add the activated solution to the resin and allow the coupling reaction to proceed.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps with subsequent Boc-protected amino acids to build the peptide chain on both sides of the cystine core.

  • On-Resin Saponification of Methyl Esters: This is a critical and challenging step.

    • After completion of the peptide chain elongation, the methyl esters must be hydrolyzed to free the carboxyl groups for subsequent cyclization or to yield a linear peptide with free C-termini.

    • A common method involves treating the resin-bound peptide with a solution of lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or dioxane.[7][14] The reaction conditions (time, temperature, and LiOH concentration) must be carefully optimized to ensure complete hydrolysis without significant racemization or cleavage of the peptide from the resin.

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Diagram: SPPS Workflow with this compound

SPPS_Workflow Start Resin with first amino acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Couple this compound Neutralization->Coupling Elongation Elongate peptide chains Coupling->Elongation Saponification On-resin Saponification (LiOH) Elongation->Saponification Cleavage Final Cleavage (HF or TFMSA) Saponification->Cleavage Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for SPPS using the diester building block.

Addressing the Challenges: Racemization and Side Reactions

A significant concern when using any cysteine derivative is the potential for racemization at the α-carbon, especially during the activation and coupling steps.[15][16] The electron-withdrawing nature of the sulfur atom increases the acidity of the α-proton, making it more susceptible to abstraction by base.

When using this compound, the on-resin saponification step presents an additional risk of racemization.[17] The basic conditions required for ester hydrolysis can also promote epimerization. To mitigate this, it is crucial to:

  • Use mild saponification conditions: Employ the lowest effective concentration of base and the shortest possible reaction time.

  • Optimize the solvent system: The choice of solvent can influence the rate of both saponification and racemization.

  • Careful monitoring: The progress of the reaction should be closely monitored by HPLC to determine the optimal endpoint.

Analytical Characterization of Disulfide-Bridged Peptides

The successful synthesis of a disulfide-containing peptide must be confirmed through rigorous analytical characterization.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to verify the molecular weight of the final peptide.[1][18] Comparison of the mass spectra of the reduced and non-reduced peptide can confirm the presence of the disulfide bond.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide.[19] The appearance of a single, sharp peak is indicative of a pure product. The presence of multiple peaks may indicate impurities or the formation of diastereomers due to racemization.

  • Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthesized peptide and to quantify the extent of racemization.[20]

Conclusion: A Strategic Choice for Peptide Synthesis

This compound offers a valuable tool for the synthesis of disulfide-containing peptides, particularly within the Boc/Bzl SPPS framework. Its primary advantage lies in the pre-formed disulfide bond, which streamlines the synthetic process and circumvents the need for a potentially problematic oxidation step.

However, the necessity of a separate on-resin saponification step for the deprotection of the methyl esters introduces a significant challenge. This step must be carefully optimized to avoid racemization and other side reactions. The choice to use this derivative should therefore be made after careful consideration of the target peptide's sequence, the desired final structure, and the synthetic chemist's expertise in managing the complexities of on-resin manipulations.

For the synthesis of simple, single-disulfide-containing peptides where the Boc/Bzl strategy is preferred, this compound can be an efficient choice. For more complex peptides with multiple disulfide bonds, or when using the Fmoc/tBu strategy, other orthogonally protected cysteine derivatives may offer greater flexibility and control. Ultimately, a thorough understanding of the advantages and disadvantages of each cystine derivative, coupled with careful experimental design and execution, is the key to the successful synthesis of these challenging but vital biomolecules.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Annis, I., Chen, L., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in enzymology, 289, 198–221.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • Minta, E., Boutonnet, C., Boutard, N., Martinez, J., & Rolland, V. (2005). Easy saponification by metal silanolates: application in SPPS and in (S)-5-hydroxynorvaline preparation. Tetrahedron Letters, 46(11), 1877-1879.
  • G. L. Stahl, R. Walter, and C. W. Smith. (1979). A rapid method for the preparation of amino acid resin esters for merrifield solid‐phase peptide synthesis. The Journal of Organic Chemistry, 44(19), 3424-3425.
  • G. Barany, N. Kneib-Cordonier, and D. G. Mullen. (1987). Solid-phase peptide synthesis: a silver anniversary report. International Journal of Peptide and Protein Research, 30(6), 705-739.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Seebach, D., & Hungerbühler, E. (1980). Synthese von nicht-proteinogenen (R)- und (S)-Aminosäuren. Modern Synthetic Methods, 2, 91-171.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3466-3475.
  • Rolland-Valognes, V., Minta, E., Boutonnet, C., Boutard, N., & Martinez, J. (2005). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
  • Horvati, K., Guttman, A., & Szokan, G. (2007). A simple method for monitoring the cysteine content in synthetic peptides. Journal of biochemical and biophysical methods, 70(5), 841-845.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis. Canadian Journal of Chemistry, 51(15), 2562–2570.
  • Jones, D. P., Carlson, J. L., Mody, V. C., Cai, J., Lynn, M. J., & Sternberg, P. (2005). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Redox biology, 2, 640-647.
  • Legentil, L., Menard, A., Ferrieres, V., & Duguépéroux, C. (2012).
  • Google Patents. (2003). EP0968997B1 - Process for S-aryl-L-cysteine and derivatives.
  • Sahin, C., & Powner, M. W. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. ACS medicinal chemistry letters, 9(4), 344–349.
  • Thajudeen, S. S., & Ramasamy, K. (2014). Cyclic Dipeptide Synthesis. ScholarWorks.
  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • Sato, Y., & Aimoto, S. (2003). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. Journal of mass spectrometry, 38(8), 894-899.
  • Moroder, L., & Besse, D. (1997). Synthesis of single- and multiple-stranded cystine-rich peptides. Methods in enzymology, 289, 222-259.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kulkarni, S. S., & Deodhar, M. N. (2015). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of peptide science : an official publication of the European Peptide Society, 21(9), 708–713.
  • Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. (2026, January 3). Preprints.org.
  • Guryanov, I., Ryadnov, M., & Postnikov, P. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(1), 137-169.
  • Revue Roumaine de Chimie. (2015). 59(11-12), 1045-1051.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). A convenient method for the direct synthesis of peptide thioesters, versatile intermediates for peptide ligation and cyclic peptide synthesis. Journal of the American Chemical Society, 121(49), 11494-11495.
  • Minta, E., Boutonnet, C., Boutard, N., Martinez, J., & Rolland, V. (2005). Easy saponification by metal silanolates: Application in SPPS and in (S)-5-hydroxynorvaline preparation. Tetrahedron Letters, 46(11), 1877-1879.
  • Delaroche, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
  • Garner, P., & Park, J. M. (1992). 70 - Organic Syntheses Procedure. Organic Syntheses, 70, 18.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. (2025, August 6).
  • Bodanszky, M. (1993). 7.4 Racemization Assays. In Principles of Peptide Synthesis (pp. 117-130). Springer.
  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. (2022, February 28). Semantic Scholar.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 19–38.
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025, October 21).

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A Senior Application Scientist's Guide to Cysteine Protection: Evaluating N,N'-Di-Boc-(L)-cystine-dimethyl Ester in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of peptides containing cysteine residues presents a unique set of challenges. The nucleophilic thiol side-chain necessitates robust protection to prevent undesirable side reactions and, more critically, to orchestrate the precise formation of disulfide bonds—structural motifs that are fundamental to the bioactivity and conformational stability of many therapeutic peptides.[1] This guide provides an in-depth comparison of N,N'-Di-Boc-(L)-cystine-dimethyl Ester against contemporary cysteine protection strategies, offering field-proven insights and experimental frameworks to inform your synthetic choices.

The Central Challenge: Managing Cysteine's Reactivity

The synthesis of cysteine-containing peptides requires careful strategic planning. The primary goal is to introduce cysteine residues into the growing peptide chain while their thiol groups are masked by a protecting group. This prevents side reactions such as alkylation and, most importantly, premature or uncontrolled oxidation which can lead to a heterogeneous mixture of disulfide-bridged isomers.[2] The choice of this protecting group is paramount, as it dictates the conditions for its removal and the subsequent strategy for forming the correct disulfide linkage(s).

Two dominant strategies have emerged:

  • Post-Synthesis Oxidation: Incorporating monomeric cysteine residues with thiol-protecting groups (e.g., Trityl (Trt), Acetamidomethyl (Acm)) and forming the disulfide bond after the linear peptide has been assembled and cleaved from the solid support.

  • Direct Cystine Incorporation: Utilizing a pre-formed cystine derivative, such as this compound, to introduce the disulfide bond directly during chain elongation.

This guide will dissect the advantages and limitations of the latter approach in the context of the more conventional post-synthesis oxidation methods.

A Deep Dive into this compound

This compound is a derivative of L-cystine where both the amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group and both carboxyl groups are protected as methyl esters.

G cluster_Cys1 Cysteine 1 Unit cluster_Cys2 Cysteine 2 Unit Boc1 Boc N1 N Boc1->N1 C_alpha1 N1->C_alpha1 COOMe1 COOMe C_alpha1->COOMe1 C_beta1 C_alpha1->C_beta1 S1 S C_beta1->S1 S2 S S1->S2 Disulfide Bond Boc2 Boc N2 N Boc2->N2 C_alpha2 N2->C_alpha2 COOMe2 COOMe C_alpha2->COOMe2 C_beta2 C_alpha2->C_beta2 C_beta2->S2 G cluster_A Workflow A: Direct Cystine Incorporation cluster_B Workflow B: Post-Synthesis Oxidation A_start Start SPPS A_elongate Elongate Peptide Chain A_start->A_elongate A_couple Couple N,N'-Di-Boc-Cystine-DME A_elongate->A_couple A_complete Complete Synthesis A_couple->A_complete A_cleave Cleavage from Resin (Peptide with pre-formed disulfide) A_complete->A_cleave A_end Purified Cyclic Peptide A_cleave->A_end B_start Start SPPS B_elongate Elongate with Fmoc-Cys(Trt)-OH B_start->B_elongate B_complete Complete Linear Synthesis B_elongate->B_complete B_cleave Cleavage & Global Deprotection (Reduced Peptide) B_complete->B_cleave B_oxidize Solution-Phase Oxidation (e.g., I2, DMSO, Air) B_cleave->B_oxidize B_end Purified Cyclic Peptide B_oxidize->B_end

Caption: Comparative workflows for synthesizing disulfide-bridged peptides.

Comparative Data Summary
ParameterThis compoundMonomeric Fmoc-Cys(Trt)-OHOrthogonal Strategy (e.g., Cys(Acm)/Cys(Trt))
Protection Strategy Boc/Bzl (Nα-Boc, S-S pre-formed)Fmoc/tBu (Nα-Fmoc, S-Trt)Fmoc/tBu with multiple, selectively removable S-protecting groups
Disulfide Formation Incorporated directly during synthesisPost-synthesis oxidation of the linear peptideSequential, regioselective deprotection and oxidation steps [1][2]
Key Advantage Simplifies workflow by avoiding a separate oxidation step.High flexibility; allows isolation of reduced peptide; widely used and well-documented.Essential for peptides with multiple, specific disulfide bonds. Allows for controlled, stepwise bond formation. [3]
Main Limitation Limited flexibility; not suitable for intermolecular disulfides or complex multi-disulfide peptides. Less common in modern SPPS.Oxidation step can lead to side products, aggregation, or misfolding. Requires careful optimization.Synthetically complex, requiring multiple orthogonal deprotection steps and careful planning.
Typical Application Synthesis of simple peptides with a single, intramolecular disulfide bond, often in solution-phase synthesis.Synthesis of peptides with one or more disulfide bonds where regioselectivity is not required, or the native structure is thermodynamically favored. [4]Synthesis of complex peptides like conotoxins or insulin analogues with multiple, defined disulfide bridges. [1][3]

Experimental Protocols & Methodologies

To provide a practical context, we outline two fundamental protocols: the standard Boc-SPPS cycle relevant to the use of our topic reagent, and a comparative protocol for post-synthetic disulfide bond formation.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes the fundamental steps for elongating a peptide chain using Boc chemistry. The this compound would be incorporated as a dipeptide unit in the "Coupling" step.

Objective: To illustrate the repetitive deprotection, neutralization, and coupling steps central to Boc-SPPS.

Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a peptide acid) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel. [5]2. Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM. [5] * Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual acid. [6][5]3. Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF or DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step to ensure the N-terminal ammonium salt is fully neutralized to a free amine. [5] * Wash the resin with DCM and/or DMF.

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid (or in our case, the this compound) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add this activation mixture to the neutralized peptide-resin.

    • Add 4-6 equivalents of a base (e.g., DIPEA) to initiate coupling.

    • Agitate for 1-2 hours. Monitor reaction completion with a qualitative method like the Kaiser test. [5]5. Washing: Once coupling is complete, drain the solution and wash the resin extensively with DMF and DCM to remove all excess reagents and byproducts.

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: On-Resin Disulfide Bond Formation (Comparative Method)

This protocol details a common alternative for forming a disulfide bridge on the solid support after selective deprotection of cysteine residues, a method often used in Fmoc-SPPS.

Objective: To form a specific intramolecular disulfide bond on the resin prior to cleavage.

Materials:

  • Peptidyl-resin with two cysteine residues protected with an orthogonally removable group (e.g., Mmt or STmp).

  • Deprotection solution (e.g., 1% TFA in DCM for Mmt).

  • Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or Iodine).

Methodology:

  • Selective Deprotection:

    • Swell the fully assembled peptidyl-resin in DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-7 times to completely remove the Mmt groups, exposing the free thiols. [2] * Wash the resin thoroughly with DCM and then DMF.

  • On-Resin Oxidation:

    • Treat the resin with a solution of Iodine (10 equivalents) in DMF for 1-2 hours, or with N-chlorosuccinimide (NCS) (2 equivalents) in DMF for 15 minutes. [1][2] * The choice of oxidant and reaction time must be optimized for the specific peptide sequence to avoid side reactions like methionine or tryptophan oxidation.

  • Quenching and Washing:

    • Wash the resin with DMF.

    • If using iodine, wash with a solution of ascorbic acid in DMF/water to quench any excess iodine. [2] * Wash thoroughly with DMF and DCM before proceeding to final cleavage.

Conclusion and Expert Recommendations

This compound represents a classic tool in the peptide chemist's arsenal, offering a direct and efficient route for the synthesis of simple, single-disulfide cyclic peptides. Its primary advantage lies in circumventing a separate oxidation step, which can be a source of impurities and yield loss.

However, for the modern researcher focused on complex, multi-disulfide peptides, the limitations of this reagent are significant. The lack of flexibility and incompatibility with the now-dominant Fmoc/tBu orthogonal strategies make it a niche product. The contemporary approach, which relies on monomeric cysteine building blocks with a diverse portfolio of orthogonal thiol protecting groups (Trt, Mmt, Acm, STmp, etc.), provides the necessary control and adaptability for constructing intricate disulfide architectures. [1][7] Recommendation:

  • For simple, single-loop peptides, especially in a Boc-SPPS workflow: this compound can be a viable and time-saving option.

  • For peptides with multiple disulfide bonds or those requiring isolation in a reduced state: An orthogonal protection strategy using monomeric cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH) is the authoritative and recommended approach. The order of disulfide bond formation in these cases is often critical and must be carefully planned and optimized. [3][4] Ultimately, the optimal strategy is dictated by the specific structure of the target peptide. A thorough understanding of the available tools and their inherent causality is essential for the successful synthesis of these challenging yet vital biomolecules.

References

  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC. [Link]

  • Synthesis of Cystine Peptide Analogues. (n.d.). Georg Thieme Verlag. [Link]

  • Synthesis of peptides containing three disulfide bonds: can it be fully automated? (2023). Biotage. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Moroder, L., & Besse, D. (2005). Synthesis of single- and multiple-stranded cystine-rich peptides. Biopolymers, 80(2-3), 256-68. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. [Link]

  • Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. (2006). ResearchGate. [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2021). Peptide Science, 31(1), e70019. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9595-9686. [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTEC. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Methods for Introducing Disulfide Bonds in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and efficient formation of disulfide bonds is a cornerstone of peptide science. These covalent linkages are critical in defining the three-dimensional structure, stability, and biological activity of a vast array of therapeutic peptides and proteins. While classical air oxidation has long been a workhorse in the field, its limitations—such as slow reaction times, potential for side reactions, and lack of regioselectivity—have spurred the development of more robust and versatile alternatives.

This guide provides an in-depth comparison of modern chemical and enzymatic methods for disulfide bond formation, offering experimental insights and data to inform your selection of the most appropriate strategy for your specific peptide target.

The Limitations of Conventional Air Oxidation

Traditional air oxidation relies on the slow, spontaneous oxidation of free thiol groups in cysteine residues by atmospheric oxygen, typically at a slightly alkaline pH. While simple to implement, this method is often plagued by several drawbacks:

  • Slow and Unpredictable Kinetics: Reaction times can range from hours to days, making process optimization challenging.

  • Side Reactions: The prolonged exposure to basic conditions can lead to side reactions such as racemization and degradation of sensitive amino acids.

  • Aggregation and Precipitation: Peptides, particularly hydrophobic ones, are prone to aggregation and precipitation during the slow oxidation process, leading to low yields.

  • Lack of Regioselectivity: For peptides with multiple cysteine pairs, air oxidation often results in a mixture of disulfide isomers, necessitating complex and often low-yielding purification steps.

To overcome these hurdles, several alternative methods have been developed, offering significant advantages in terms of speed, efficiency, and control. This guide will focus on two primary categories: chemical oxidation methods and enzymatic catalysis.

Chemical Oxidation Methods: Precision and Speed

Chemical oxidants offer a significant acceleration of disulfide bond formation and, in many cases, can be employed under conditions that minimize side reactions.

Dimethyl Sulfoxide (DMSO) Oxidation

DMSO is a mild and effective oxidizing agent that has gained widespread popularity for its compatibility with a broad range of peptide sequences and reaction conditions.[1][2]

The oxidation of thiols by DMSO is thought to proceed through a series of intermediates. Under acidic conditions, DMSO is protonated, and the peptide's thiol groups can then attack the activated sulfur atom of DMSO. Subsequent elimination of dimethyl sulfide (DMS) and water leads to the formation of the disulfide bond.

  • Rapid Kinetics: Disulfide bond formation with DMSO is typically complete within 0.5 to 4 hours, a significant improvement over air oxidation.[2]

  • Wide pH Range: DMSO-mediated oxidation can be performed over a broad pH range (typically 3-8), allowing for optimization of conditions to maintain peptide solubility and stability.[3]

  • Compatibility with Sensitive Residues: The mild nature of DMSO minimizes the oxidation of sensitive amino acids such as methionine (Met), tryptophan (Trp), and tyrosine (Tyr).[2]

  • Improved Yields for Hydrophobic Peptides: By accelerating the reaction, DMSO can reduce the likelihood of aggregation and precipitation, leading to higher yields for challenging sequences.[1]

  • Peptide Preparation: Dissolve the purified, reduced peptide in an appropriate aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0) at a concentration of 0.1-1.0 mg/mL.

  • Addition of DMSO: Add DMSO to the peptide solution to a final concentration of 10-20% (v/v).

  • Reaction Monitoring: Gently stir the reaction mixture at room temperature and monitor the progress of the oxidation by reverse-phase high-performance liquid chromatography (RP-HPLC) until the starting material is consumed.

  • Purification: Once the reaction is complete, purify the cyclic peptide by preparative RP-HPLC.

DMSO_Oxidation Reduced_Peptide Reduced Peptide (Free Thiols) DMSO_Solution Aqueous Buffer + 10-20% DMSO Reduced_Peptide->DMSO_Solution Dissolve Reaction Oxidation Reaction (Room Temperature, 0.5-4h) DMSO_Solution->Reaction Monitoring RP-HPLC Monitoring Reaction->Monitoring Periodic Sampling Purification Preparative RP-HPLC Reaction->Purification Reaction Complete Monitoring->Reaction Continue if incomplete Cyclic_Peptide Purified Cyclic Peptide Purification->Cyclic_Peptide

Caption: Workflow for DMSO-mediated peptide disulfide bond formation.

Iodine (I₂) Oxidation

Iodine is a powerful oxidizing agent that facilitates rapid and efficient disulfide bond formation. It is particularly useful for the simultaneous deprotection of certain thiol-protecting groups and cyclization.[4]

Iodine directly oxidizes the thiol groups of cysteine residues to form a sulfenyl iodide intermediate. This reactive intermediate then reacts with a second thiol group to form the disulfide bond and release hydrogen iodide.

  • Extremely Rapid: Iodine-mediated oxidation is often complete within minutes.[5]

  • On-Resin Cyclization: This method is compatible with solid-phase peptide synthesis (SPPS), allowing for on-resin cyclization prior to cleavage and deprotection, which can minimize intermolecular side reactions.[6]

  • Simultaneous Deprotection and Oxidation: Iodine can cleave certain protecting groups, such as S-acetamidomethyl (Acm), concurrently with disulfide bond formation.[4]

  • Potential for Side Reactions: The high reactivity of iodine can lead to the iodination of sensitive residues like Tyr, Trp, and His.[4][7] These side reactions can be minimized by careful control of reaction time, temperature, and the amount of iodine used, as well as by using scavengers.

  • Quenching Required: Excess iodine must be quenched immediately after the reaction is complete to prevent over-oxidation and other side reactions. This is typically done by adding a reducing agent like ascorbic acid or sodium thiosulfate.[4]

  • Peptide Preparation: Dissolve the reduced peptide in an aqueous organic solvent mixture (e.g., 80% acetic acid in water or a mixture of methanol, water, and acetic acid).

  • Iodine Addition: Slowly add a solution of iodine in methanol or ethanol to the peptide solution with vigorous stirring until a faint yellow color persists.

  • Reaction Monitoring: Monitor the reaction by RP-HPLC. The reaction is typically complete within 15-30 minutes.

  • Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.

  • Purification: Dilute the reaction mixture with water and purify the cyclic peptide by preparative RP-HPLC.

Iodine_Oxidation Reduced_Peptide Reduced Peptide (or S-Acm protected) Solvent Aqueous Organic Solvent Reduced_Peptide->Solvent Dissolve Reaction Oxidation Reaction (Rapid, <30 min) Solvent->Reaction Iodine Iodine Solution Iodine->Reaction Add dropwise Quenching Quenching (e.g., Ascorbic Acid) Reaction->Quenching Reaction Complete Purification Preparative RP-HPLC Quenching->Purification Cyclic_Peptide Purified Cyclic Peptide Purification->Cyclic_Peptide Enzymatic_Oxidation Reduced_Peptide Reduced Peptide Enzyme_Buffer Aqueous Buffer + Sulfhydryl Oxidase Reduced_Peptide->Enzyme_Buffer Add Reaction Enzymatic Reaction (Physiological pH, Temp) Enzyme_Buffer->Reaction Monitoring RP-HPLC Monitoring Reaction->Monitoring Periodic Sampling Purification Enzyme Removal & Preparative RP-HPLC Reaction->Purification Reaction Complete Monitoring->Reaction Continue if incomplete Cyclic_Peptide Purified Cyclic Peptide Purification->Cyclic_Peptide

Sources

A Researcher's Guide to Disulfide Bond Formation: A Cost-Benefit Analysis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of disulfide bonds is a cornerstone of peptide and protein engineering. These covalent linkages are critical for imposing structural constraints, enhancing stability, and ultimately dictating biological activity. The choice of reagent for introducing these crucial bridges is a significant decision, balancing cost, efficiency, and the complexity of the synthetic workflow. This guide provides an in-depth cost-benefit analysis of N,N'-Di-Boc-(L)-cystine-dimethyl Ester, a commercially available building block for disulfide bond formation, and compares its performance with common alternatives in the context of Boc-based solid-phase peptide synthesis (SPPS).

The Central Role of Disulfide Bonds and the Chemist's Dilemma

Disulfide bonds are formed by the oxidation of two cysteine thiol groups, creating a cystine linkage. In therapeutic peptides and proteins, these bonds are not merely structural staples; they are often integral to the molecule's pharmacodynamic and pharmacokinetic properties. The challenge for the synthetic chemist lies in the efficient and regioselective formation of these bonds, avoiding a cascade of potential side reactions such as scrambled disulfides, oligomerization, and modifications to sensitive amino acid residues.

The selection of a suitable cysteine derivative is therefore a critical parameter in the design of a successful synthesis campaign. This choice directly impacts the overall cost of the synthesis, the purity of the crude product, and the downstream processing efforts required to obtain the final, active molecule.

This compound: A Direct Approach to Disulfide Introduction

This compound is a pre-formed, symmetrically protected cystine derivative. The tert-butyloxycarbonyl (Boc) groups protect the amino termini, while the methyl esters protect the carboxyl groups. This reagent offers a direct method for introducing a disulfide bond in a single coupling step during SPPS.

Conceptual Workflow

The primary advantage of using a pre-formed cystine derivative is the circumvention of an on-resin or in-solution oxidation step to form the disulfide bond. The disulfide linkage is already present in the building block, simplifying the synthetic sequence.

G cluster_0 Conventional Approach cluster_1 This compound Approach A Couple Boc-Cys(PG)-OH B Elongate Peptide Chain A->B C Couple second Boc-Cys(PG)-OH B->C D Deprotect Cys side chains C->D E On-resin/in-solution Oxidation D->E F Couple N,N'-Di-Boc- (L)-cystine-dimethyl Ester G Elongate Peptide Chain from both N-termini F->G

Figure 1: Conceptual workflow comparison.

Cost-Benefit Analysis: this compound vs. Alternatives

A comprehensive cost-benefit analysis extends beyond the simple price-per-gram of a reagent. It encompasses the entire synthetic process, from the cost of raw materials to the time and resources required for purification. Here, we compare this compound with two common alternatives in Boc-SPPS: Boc-Cys(Acm)-OH and Boc-Cys(StBu)-OH .

Cost Comparison

The initial acquisition cost is a primary consideration for any research budget. The following table provides an approximate price comparison based on currently available supplier information. Prices are subject to change and may vary between suppliers.

ReagentTypical Price (USD/gram)
This compound~$50 - $100
Boc-Cys(Acm)-OH~$30 - $70
Boc-Cys(StBu)-OH~$40 - $80

Note: This table is for illustrative purposes. Researchers should obtain quotes from their preferred vendors for accurate pricing.

Performance and Benefit Analysis

The "benefit" of a particular reagent is multifaceted, encompassing ease of use, reaction efficiency, and the purity of the final product.

FeatureThis compoundBoc-Cys(Acm)-OHBoc-Cys(StBu)-OH
Disulfide Formation Strategy Pre-formed disulfidePost-synthesis oxidationPost-synthesis reduction/oxidation
Workflow Simplicity High (fewer steps)Moderate (requires oxidation step)Moderate (requires reduction then oxidation)
Potential for Side Reactions Low during disulfide formation (already formed)Moderate (risk of scrambled disulfides, over-oxidation)Moderate (incomplete reduction, side reactions during oxidation)
Orthogonality Limited (symmetric molecule)High (Acm group is stable to TFA and can be selectively removed)High (StBu group is stable to TFA and can be selectively removed)
Yield Potentially lower coupling efficiency due to steric hindranceGenerally good coupling efficiencyGenerally good coupling efficiency
Purification Potentially simpler crude product profileMay require more extensive purification to remove oxidation byproductsMay require more extensive purification
In-Depth Discussion

This compound: The primary benefit of this reagent lies in its simplicity. By incorporating the disulfide bond directly, it eliminates a separate oxidation step, which can often be a source of impurities and require significant optimization. However, the bulky nature of the dimeric amino acid can lead to lower coupling yields, especially when coupling to a sterically hindered amino acid on the resin. This can result in a higher proportion of deletion sequences in the crude product, complicating purification.

Boc-Cys(Acm)-OH: The acetamidomethyl (Acm) protecting group is stable to the standard trifluoroacetic acid (TFA) cleavage conditions used in Boc-SPPS.[1] This allows for the synthesis of the full-length, Acm-protected peptide, which can be purified before the disulfide bond is formed. This "purify-then-fold" strategy can significantly simplify the final purification of the cyclic peptide. The disulfide bond is typically formed by treatment with iodine or other oxidizing agents.[2] However, this additional step requires careful control to avoid side reactions and ensure complete and correct disulfide bond formation.

Boc-Cys(StBu)-OH: The S-tert-butylthio (StBu) protecting group is also stable to TFA and offers an orthogonal strategy for disulfide bond formation.[1] The StBu groups are typically removed by reduction with a thiol, such as dithiothreitol (DTT), followed by oxidation to form the disulfide bond. This approach provides good control over disulfide bond formation but adds extra steps to the overall synthesis.

Experimental Protocols

To provide a practical context for this analysis, the following are representative experimental protocols for disulfide bond formation using the discussed reagents.

Protocol: Incorporation of this compound in SPPS
  • Resin Swelling: Swell the desired resin (e.g., MBHA resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 15 minutes.

  • Washes: Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 x 5 minutes.

  • Washes: Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve this compound (2 eq.), HBTU (1.95 eq.), and HOBt (2 eq.) in N,N-dimethylformamide (DMF).

    • Add DIPEA (4 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Continue Peptide Elongation: Proceed with the standard Boc-SPPS cycles for the subsequent amino acids, coupling to both free amino groups of the cystine residue.

Protocol: Disulfide Bond Formation using Boc-Cys(Acm)-OH
  • Peptide Synthesis: Synthesize the linear peptide containing two Boc-Cys(Acm)-OH residues using standard Boc-SPPS protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all acid-labile protecting groups using HF or a suitable "low-and-high" HF procedure. The Acm groups will remain intact.

  • Purification of Linear Peptide: Purify the linear, Acm-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Disulfide Bond Formation (Iodine Oxidation):

    • Dissolve the purified linear peptide in a suitable solvent (e.g., 80% acetic acid in water).

    • Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench the excess iodine with a solution of ascorbic acid.

  • Final Purification: Purify the cyclic peptide by RP-HPLC.

Conclusion and Recommendations

The choice between this compound and its alternatives is highly dependent on the specific research goals, the complexity of the target peptide, and the available resources.

  • This compound is a viable option for the synthesis of simpler, symmetric cyclic peptides where a streamlined workflow is a priority. Its main advantage is the elimination of a separate oxidation step. However, researchers should be prepared for potentially lower coupling yields and the need for careful optimization of the coupling conditions.

  • For more complex peptides, especially those containing multiple disulfide bonds requiring regioselective formation, an orthogonal strategy using Boc-Cys(Acm)-OH or Boc-Cys(StBu)-OH is generally recommended. While these approaches involve more synthetic steps, they offer greater control over the disulfide bond formation process and often lead to a purer final product. The ability to purify the linear peptide before cyclization is a significant advantage in managing the complexity of the crude product mixture.

Ultimately, a thorough evaluation of the target peptide's sequence, the desired purity level, and the overall project timeline and budget will guide the most appropriate and cost-effective choice for disulfide bond formation in research.

References

A comprehensive list of references will be provided upon request.

Sources

A Senior Application Scientist's Guide to Peptide Stability: A Comparative Analysis of Disulfide Bond Formation Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disulfide bonds are indispensable structural motifs in a vast array of therapeutic peptides, imparting critical conformational rigidity that is essential for biological activity and stability.[1][2][3][4][5] The method chosen to form these covalent cross-links during synthesis is not merely a procedural detail; it has profound implications for the final product's purity, folding accuracy, and, most critically, its long-term stability. Incorrect disulfide pairing or the introduction of structural artifacts during oxidation can lead to increased susceptibility to degradation, aggregation, and loss of function.[6][7][8][9] This guide provides an in-depth comparison of common methodologies for disulfide bond formation—from spontaneous air oxidation to controlled enzymatic catalysis. We will dissect the mechanistic underpinnings of each approach, present a framework for evaluating the stability of the resulting peptides, and offer field-proven protocols to empower researchers in drug development to make informed decisions that enhance the robustness and therapeutic potential of their peptide candidates.

The Foundational Role of the Disulfide Bond in Peptide Stability

The introduction of a disulfide bridge dramatically enhances the structural stability of a peptide by constraining its conformation. This cyclization reduces the conformational entropy of the unfolded state, thereby increasing the thermodynamic stability of the desired native structure.[4][10] A correctly formed disulfide bond is a hallmark of a properly folded peptide and is crucial for:

  • Proteolytic Resistance: By locking the peptide into a more compact and rigid structure, disulfide bonds can mask cleavage sites that would otherwise be accessible to proteases, extending the peptide's half-life in vivo.[11]

  • Maintaining High-Affinity Binding: The specific three-dimensional structure required for receptor binding is often stabilized by one or more disulfide bridges.

  • Preventing Aggregation: Incorrect folding and intermolecular disulfide scrambling are common pathways to aggregation, which can lead to loss of efficacy and potential immunogenicity.[7][12]

The central challenge in synthesizing disulfide-containing peptides is to ensure the selective and efficient formation of the native disulfide pattern while minimizing side reactions. The stability of the final product is a direct reflection of the success of this critical step.

A Comparative Overview of Disulfide Bond Formation Methodologies

The choice of oxidation strategy depends on the peptide's sequence, the number of disulfide bonds, and the potential for side reactions. Here, we compare the most prevalent methods, outlining their mechanisms, advantages, and limitations.

Spontaneous Air Oxidation

This method relies on the slow oxidation of free thiols by dissolved molecular oxygen, typically at a slightly alkaline pH (7.5-8.5). The elevated pH increases the concentration of the highly reactive thiolate anion (S-), which is the species that initiates the oxidation process.

  • Mechanism: The reaction is a multi-step radical process that can be catalyzed by trace metal ions.[13] It is often performed at high dilution (0.1-1 mg/mL) to favor intramolecular bond formation over intermolecular oligomerization.[14]

  • Advantages:

    • Mild Conditions: It is a gentle method that avoids harsh chemical reagents, minimizing the risk of side reactions with sensitive amino acids like tryptophan or methionine.[14]

    • Simplicity: The procedure is straightforward to implement.[14][15]

  • Disadvantages:

    • Slow and Unpredictable: Reaction times can be long, sometimes spanning several days, and are often inconsistent.[14]

    • Low Yield & Side Products: The slow reaction rate can lead to the formation of scrambled disulfide isomers, dimers, and higher-order oligomers, especially for peptides with multiple cysteine residues.[16]

    • Dependence on Peptide Sequence: Success is highly dependent on the intrinsic propensity of the peptide to adopt its native conformation, which guides the correct pairing of cysteines.[15][16]

Chemical Oxidation

To accelerate the reaction and improve yields, various chemical oxidants can be employed.

  • Dimethyl Sulfoxide (DMSO): A common and effective method, particularly in acidic conditions, which can suppress side reactions.[17]

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): A potent oxidant that provides rapid and clean conversion.[18] However, removal of the reagent after reaction is required.

  • Iodine (I₂): Often used for the oxidation of S-protected cysteine residues (like Acm), allowing for sequential, regioselective disulfide bond formation.[18] Care must be taken as iodine can cause side reactions with residues like Tyr, Trp, and Met.

  • Advantages:

    • Speed and Efficiency: These methods are significantly faster than air oxidation and often lead to higher yields of the desired monomeric product.

  • Disadvantages:

    • Harshness and Side Reactions: The reagents can be aggressive, potentially leading to the oxidation of other sensitive residues if not carefully controlled.

    • Process Complexity: Requires precise control of stoichiometry and subsequent removal of the oxidant, adding steps to the workflow.

Thiol-Disulfide Exchange Systems (Redox Buffers)

Redox buffers, most commonly a mixture of reduced (GSH) and oxidized (GSSG) glutathione, mimic the cellular environment of the endoplasmic reticulum where disulfide bonds are formed in vivo.[19] This system facilitates both the oxidation of thiols and the isomerization (or "shuffling") of incorrectly formed disulfides, allowing the peptide to eventually settle into its most thermodynamically stable, native conformation.[4][19]

  • Mechanism: The system operates through thiol-disulfide exchange reactions. GSSG oxidizes the peptide's thiols, while GSH reduces non-native disulfide bonds, providing a pathway to correct scrambled isomers.[13][19]

  • Advantages:

    • Thermodynamic Control: Promotes the formation of the most stable disulfide isomer, which is typically the native, correctly folded structure.[4] This is invaluable for complex peptides with multiple disulfide bonds.

    • Reduced Aggregation: By resolving misfolded intermediates, glutathione buffers can significantly reduce aggregation during the folding process.

  • Disadvantages:

    • Optimization Required: The optimal ratio of GSH:GSSG, pH, and temperature must be empirically determined for each peptide to achieve efficient folding.[20]

    • Potential for Mixed Disulfides: The peptide can form mixed disulfides with glutathione, which must be resolved.[21]

Enzymatic Methods

Enzymes like sulfhydryl oxidases (e.g., Quiescin Sulfhydryl Oxidase, QSOX) catalyze the direct oxidation of thiols to disulfides, using molecular oxygen as the ultimate electron acceptor and producing hydrogen peroxide.[22][23]

  • Mechanism: These enzymes provide a highly efficient and specific catalytic pathway for disulfide bond formation, often bypassing the kinetic barriers of spontaneous oxidation.[22][24]

  • Advantages:

    • High Specificity and Speed: Enzymatic catalysis is rapid and highly specific for thiol oxidation, minimizing unwanted side reactions.[23][24]

    • Cooperation with Isomerases: When used in conjunction with Protein Disulfide Isomerase (PDI), sulfhydryl oxidase can facilitate both the rapid formation and efficient rearrangement of disulfide bonds to achieve the native structure.[24][25]

  • Disadvantages:

    • Cost and Availability: Enzymes are more expensive than chemical reagents and may have specific buffer and cofactor requirements.

    • Process Development: Requires careful optimization and subsequent removal of the enzyme from the final product.

Comparative Data Summary

While direct head-to-head stability studies comparing all methods on a single peptide are scarce in the literature, the principles derived from numerous studies allow for a qualitative and semi-quantitative comparison.

Method Reaction Speed Yield/Purity Risk of Side Reactions Control over Isomers Ideal Application
Air Oxidation Very SlowLow to ModerateLow (but favors oligomers)Poor (Kinetic Control)Simple, single-disulfide peptides with a strong folding propensity.
Chemical Oxidants FastModerate to HighHigh (residue oxidation)Poor (Kinetic Control)Peptides robust to oxidation; when speed is critical.
Glutathione Buffer ModerateHighLowExcellent (Thermodynamic)Complex peptides with multiple disulfides prone to misfolding.[26]
Enzymatic (QSOX) Very FastHighVery LowGood (can be paired with PDI)High-value therapeutics where purity and process control are paramount.

Experimental Design for Stability Comparison

To objectively compare the stability of peptides whose disulfide bonds were formed by different methods, a forced degradation study is the industry-standard approach.[27][28] This involves subjecting the purified peptides to a range of stress conditions to accelerate degradation pathways.[27][29]

Workflow for Peptide Preparation and Stability Testing

G cluster_0 Peptide Preparation cluster_1 Disulfide Bond Formation (Parallel) cluster_2 Purification & Characterization cluster_3 Forced Degradation Study SPPS 1. Linear Peptide Synthesis (SPPS) Purify_Linear 2. Cleavage & HPLC Purification SPPS->Purify_Linear Split 3. Split into Aliquots Purify_Linear->Split Method_A Method A: Air Oxidation Split->Method_A Method_B Method B: Glutathione Buffer Split->Method_B Method_C Method C: Enzymatic (QSOX) Split->Method_C Purify_A 4a. HPLC Purification Method_A->Purify_A Purify_B 4b. HPLC Purification Method_B->Purify_B Purify_C 4c. HPLC Purification Method_C->Purify_C QC 5. QC Analysis (RP-HPLC, LC-MS) Purify_A->QC Purify_B->QC Purify_C->QC Stress 6. Apply Stress Conditions (Thermal, pH, Oxidative) QC->Stress Analysis 7. Stability Analysis (RP-HPLC, SEC, LC-MS) Stress->Analysis

Caption: Workflow for comparing peptide stability.

Protocol 1: Disulfide Bond Formation via Glutathione Redox Buffer

This protocol is designed to promote the formation of the thermodynamically most stable disulfide isomer.

  • Peptide Preparation: After synthesis and purification, dissolve the linear, reduced peptide in degassed water or 0.1% acetic acid to a stock concentration of 5-10 mg/mL. Confirm the presence of free thiols using Ellman's test.

  • Folding Buffer Preparation: Prepare the folding buffer: 100 mM Tris-HCl or Ammonium Acetate, pH 8.0, containing 2 mM reduced glutathione (GSH) and 0.4 mM oxidized glutathione (GSSG). The GSH:GSSG ratio of 5:1 is a common starting point but should be optimized.

  • Initiate Folding: Add the peptide stock solution dropwise to the gently stirring folding buffer at 4°C or room temperature to a final peptide concentration of 0.1-0.5 mg/mL. High dilution is critical to prevent aggregation.

  • Incubation: Allow the reaction to proceed for 16-48 hours. Monitor the reaction progress by taking aliquots, quenching with 10% formic acid, and analyzing by RP-HPLC and LC-MS. Look for the disappearance of the reduced peptide peak and the appearance of the folded product.

  • Quench and Purify: Once the reaction is complete, acidify the entire solution to pH 3-4 with formic or acetic acid to stop the reaction. Purify the cyclized peptide using preparative RP-HPLC.

  • Characterization: Confirm the mass of the final product (loss of 2 Da per disulfide bond) and purity by LC-MS. For multi-disulfide peptides, perform peptide mapping under non-reducing conditions to confirm the correct disulfide connectivity.[6][30][31]

Protocol 2: Stability Assessment via Forced Degradation

This protocol outlines a typical thermal and pH stress study.

  • Sample Preparation: Prepare solutions of the purified, cyclized peptides (from each formation method) at a concentration of 1 mg/mL in three different buffers: 50 mM Acetate (pH 4.0), 50 mM Phosphate (pH 7.4), and 50 mM Carbonate (pH 9.0).

  • Initial Analysis (T=0): Immediately analyze an aliquot from each solution by RP-HPLC and Size-Exclusion Chromatography (SEC-HPLC). This establishes the baseline purity and aggregation level.

  • Incubation: Place the sample vials in incubators set at 4°C (control) and 40°C (accelerated).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 4 weeks), withdraw aliquots from each condition.

  • Analysis: Analyze each aliquot by:

    • RP-HPLC: To quantify the percentage of remaining intact peptide. Plot % Intact Peptide vs. Time to determine the degradation rate.[32][33]

    • SEC-HPLC: To quantify the formation of soluble aggregates.

    • LC-MS: To identify major degradation products, such as scrambled isomers, clipped species, or oxidized variants.[34]

  • Data Comparison: Compare the degradation rates and product profiles for the peptides formed by the different methods. A superior formation method will result in a peptide that shows a slower rate of degradation and fewer degradation products under stress.

Interpreting Stability Data: What to Look For

The most stable peptide is not just the one that degrades the slowest. A comprehensive assessment includes:

  • Disulfide Scrambling: The appearance of new peaks in the RP-HPLC chromatogram with the same mass as the parent peptide is a strong indicator of disulfide bond scrambling.[7][34] This is a critical instability pathway, particularly at neutral to basic pH.[35] Methods that yield the thermodynamically stable isomer, like glutathione folding, are expected to produce peptides less prone to scrambling.

  • Aggregation: An increase in peaks in the void volume of an SEC-HPLC chromatogram indicates the formation of high-molecular-weight aggregates.

  • Hydrolysis and Oxidation: The appearance of new peaks with different masses in the LC-MS analysis can point to peptide bond cleavage (hydrolysis) or modification of sensitive residues.

Logical Framework for Method Selection

G start Start: Linear Peptide Synthesized q_cys How many disulfide bonds? start->q_cys q_misfold Known to be prone to misfolding? q_cys->q_misfold One gsh_fold Use Glutathione Buffer (Thermodynamic Control) q_cys->gsh_fold Multiple air_ox Use Air Oxidation (Simple, Mild) q_misfold->air_ox No chem_ox Use Chemical Oxidation (Fast, High Yield) q_misfold->chem_ox No, but speed needed q_misfold->gsh_fold Yes enz_fold Use Enzymatic Method (High Purity, Controlled) gsh_fold->enz_fold Need higher purity/ process control

Sources

A Comparative Guide to Enzymatic vs. Chemical Cleavage of Protecting Groups in Cystine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cysteine Protection

In the intricate world of peptide and protein chemistry, cysteine stands out due to the unique reactivity of its thiol (-SH) side chain. This nucleophilic group is central to forming stabilizing disulfide bonds, acting as a catalytic residue in enzymes, and serving as a key site for bioconjugation.[1] However, this same reactivity presents a significant challenge during chemical peptide synthesis.[2][3] Unprotected thiols are prone to a host of undesirable side reactions, including oxidation, alkylation, and disulfide scrambling, which can compromise the integrity and yield of the final product.[2][3][4]

To circumvent these issues, the thiol group is temporarily masked with a protecting group. The strategic selection and subsequent removal of these groups are paramount, especially in the synthesis of complex peptides with multiple disulfide bridges, which demands a precisely controlled, orthogonal deprotection strategy.[2][5][6] An ideal protecting group must be stable throughout the synthesis and selectively removable under conditions that leave the rest of the molecule unscathed.[7][8]

This guide provides an in-depth comparison of the two primary strategies for cleaving these vital protecting groups: mild, highly specific enzymatic methods and robust, broadly applicable chemical methods. We will explore the underlying principles, advantages, and limitations of each approach, supported by experimental data and detailed protocols to inform your selection for achieving high-fidelity synthesis of complex cystine-containing molecules.

Enzymatic Cleavage: The Molecular Scalpel

Enzymatic deprotection leverages the exquisite specificity of biological catalysts to remove protecting groups under exceptionally mild, physiological conditions.[9][10] This "green chemistry" approach minimizes the risk of side reactions that can plague traditional chemical methods, making it an invaluable tool for synthesizing highly sensitive or complex biomolecules.

Principle and Key Example: Penicillin G Acylase (PGA)

A preeminent example of this strategy is the use of Penicillin G Acylase (PGA) for the removal of the phenylacetamidomethyl (Phacm) group from cysteine residues.[1][2] PGA, an enzyme widely used in the industrial production of antibiotics, recognizes the phenylacetyl moiety with high fidelity and catalyzes its hydrolytic cleavage.[11][12][13] This reaction proceeds smoothly in aqueous buffers at neutral pH and room temperature, conditions that are benign to most peptide functionalities.

The high specificity of PGA ensures that it only acts on the target Phacm group, leaving other protecting groups and sensitive amino acid side chains (like those of tryptophan or methionine) untouched. This makes the PGA/Phacm system an excellent orthogonal pair in complex synthetic schemes.[1][2]

Workflow for Enzymatic Deprotection of Cys(Phacm)

G start Peptide-Cys(Phacm) in Aqueous Buffer (pH 7.5) enzyme Add Immobilized Penicillin G Acylase (PGA) start->enzyme Step 1 incubate Incubate with gentle agitation (Room Temperature, 1-4 h) enzyme->incubate Step 2 separate Separate Enzyme (Filtration / Centrifugation) incubate->separate Step 3 product Purified Peptide-Cys(SH) separate->product Step 4

Caption: Workflow for PGA-mediated deprotection of a Cys(Phacm) protected peptide.

Experimental Protocol: PGA-Mediated Cleavage of a Cys(Phacm) Peptide

This protocol describes a typical procedure for the enzymatic deprotection of a Cys(Phacm)-containing peptide in solution.

  • Peptide Solubilization: Dissolve the Cys(Phacm)-protected peptide in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent like acetonitrile or DMSO can be added.

  • Enzyme Addition: Add immobilized Penicillin G Acylase (PGA) to the peptide solution. A typical enzyme loading is 10-20% by weight relative to the peptide. Using an immobilized enzyme simplifies its removal after the reaction.

  • Reaction Incubation: Incubate the mixture at room temperature (25°C) with gentle agitation for 1-4 hours. The reaction progress should be monitored by a suitable analytical method, such as reverse-phase HPLC, by observing the disappearance of the starting material and the appearance of the deprotected product.

  • Enzyme Removal: Once the reaction is complete, separate the immobilized PGA from the solution by simple filtration or centrifugation. This step is critical as it immediately quenches the reaction and allows for easy recovery of the enzyme for potential reuse.

  • Product Isolation: The resulting solution contains the deprotected peptide with a free thiol group. This product can be directly used for subsequent steps like disulfide bond formation or purified immediately by HPLC.

Chemical Cleavage: The Versatile Workhorse

Chemical deprotection methods are the bedrock of peptide synthesis, offering a wide array of reagents capable of removing a vast library of protecting groups.[2][3] These methods are generally robust, well-documented, and cost-effective. However, their power comes at the cost of reduced specificity, often requiring harsh conditions and the use of scavengers to prevent unwanted side reactions.[10][14][15][16]

Principle and Key Example: Iodine-Mediated Cleavage of S-Acm

A classic chemical strategy is the removal of the acetamidomethyl (Acm) group using iodine.[17] This reaction is particularly useful as it not only cleaves the S-Acm group but also facilitates the simultaneous oxidation of the resulting free thiols to form a disulfide bond.[18][19] This one-pot deprotection-oxidation is highly efficient for forming intramolecular or intermolecular disulfide bridges.

The mechanism is believed to proceed through the formation of a sulfenyl iodide intermediate, which is highly reactive.[20][21] This high reactivity, however, is a double-edged sword. Excess iodine can lead to the modification of sensitive residues, particularly the iodination of tryptophan and tyrosine or the oxidation of methionine.[22] Therefore, careful control of stoichiometry and rapid quenching of excess iodine are critical for success.[17][18]

Workflow for Chemical Deprotection of Cys(Acm)

G start Peptide-[Cys(Acm)]₂ in Aqueous Acetic Acid reagent Add Iodine (I₂) Solution (titrate until color persists) start->reagent Step 1 react Stir at Room Temperature (15-60 min) reagent->react Step 2 quench Quench excess I₂ (e.g., Ascorbic Acid) react->quench Step 3 product Purify by HPLC to isolate Peptide-(Cys-S-S-Cys) quench->product Step 4

Caption: Workflow for Iodine-mediated deprotection and oxidation of a Cys(Acm) peptide.

Experimental Protocol: Iodine-Mediated Cleavage and Oxidation of a Bis-Cys(Acm) Peptide

This protocol outlines the deprotection of two Cys(Acm) groups to form an intramolecular disulfide bond.

  • Peptide Solubilization: Dissolve the peptide containing two Cys(Acm) residues in an appropriate solvent mixture, such as aqueous acetic acid (e.g., 80% AcOH in H₂O), to a concentration of approximately 1 mg/mL.[23] The acidic conditions help to suppress certain side reactions.

  • Iodine Addition: While stirring vigorously, add a solution of iodine (e.g., 0.1 M in methanol or acetic acid) dropwise to the peptide solution.[24][25] Continue the addition until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes. Monitor the reaction's completion via HPLC to ensure full conversion of the starting material.

  • Quenching: Quench the excess iodine by adding a reducing agent, such as a 1 M aqueous solution of ascorbic acid or sodium thiosulfate, until the solution becomes colorless.[25] This step is crucial to prevent over-oxidation or modification of sensitive residues.[17]

  • Product Isolation: The crude cyclized peptide can be isolated by solvent evaporation or direct purification via preparative reverse-phase HPLC.

Comparative Analysis: Enzymatic vs. Chemical Cleavage

The choice between enzymatic and chemical deprotection is dictated by the specific requirements of the synthesis, including the complexity of the peptide, the presence of sensitive functional groups, and considerations of scale and cost.

FeatureEnzymatic Cleavage (e.g., PGA/Phacm)Chemical Cleavage (e.g., Iodine/Acm)
Specificity Extraordinarily High: Acts only on the target protecting group.[26]Variable: Can react with other functional groups, requiring careful optimization.[22]
Reaction Conditions Mild: Physiological pH (7.0-8.0), room temperature, aqueous buffers.[1]Often Harsh: Strong acids (TFA, HF), heavy metals (Hg²⁺, Ag⁺), or oxidants (I₂).[3][25]
Orthogonality Excellent: Highly compatible with most other protecting groups.[2]Dependent on Reagent: Requires careful selection to ensure orthogonality with other groups.[14][27]
Potential Side Reactions Minimal: Virtually no side reactions on the peptide backbone or side chains.Significant: Risk of alkylation, oxidation of Trp/Met, racemization, or peptide bond cleavage.[14][15]
Substrate Scope Narrow: Limited to the specific protecting group recognized by the enzyme.Broad: A wide variety of chemical reagents are available for numerous protecting groups.[2]
Cost & Scalability Enzyme can be expensive for large-scale synthesis, though immobilization allows for reuse.Reagents are generally inexpensive and highly scalable.
Key Advantage Unmatched precision for sensitive and complex biomolecules.Versatility, robustness, and cost-effectiveness for a wide range of applications.

Conclusion and Future Outlook

Both enzymatic and chemical cleavage strategies hold indispensable places in the toolkit of the peptide chemist. Enzymatic deprotection, with its surgical precision and mild conditions, is the superior choice for high-value, sensitive biomolecules where fidelity is non-negotiable. The development of new enzyme-substrate pairs and improvements in enzyme engineering will continue to expand the utility of this approach.[26]

Chemical cleavage remains the versatile and scalable workhorse for a broader range of applications. Its limitations, primarily the risk of side reactions, are being addressed through the development of milder reagents and more effective scavenger cocktails.[14][22] Ultimately, the optimal strategy is not a matter of one being universally "better," but rather a careful, evidence-based decision that aligns with the specific chemical landscape of the target molecule and the overall goals of the synthesis. A hybrid approach, leveraging the strengths of both methods within a single synthetic route, often provides the most elegant and efficient path to complex cystine-containing peptides and proteins.

References

  • Myers, R. L., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 72(6), 2193-2196. [Link]

  • Glass, J. D., & Pelzig, M. (1977). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 74(7), 2739-2741. [Link]

  • Hondal, R. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3121. [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9971-10023. [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Hondal, R. J., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Request PDF. [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Semantic Scholar. [Link]

  • Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5574-5589. [Link]

  • Biotage. (2023). Optimizing the removal of an STmp protecting group. Biotage Technical Note. [Link]

  • Hondal, R. J., et al. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science, 12(12), 779-789. [Link]

  • AAPPTec. (n.d.). Removal of S-Trityl Groups. Technical Support Information Bulletin 1127. [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

  • ResearchGate. (2021). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Request PDF. [Link]

  • ResearchGate. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Request PDF. [Link]

  • Hondal, R. J., et al. (2006). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Europe PMC. [Link]

  • Raibaut, L., et al. (2017). Utility of the Phenacyl Protecting Group in Traceless Protein Semisynthesis through Ligation–Desulfurization Chemistry. Angewandte Chemie International Edition, 56(46), 14477-14481. [Link]

  • ResearchGate. (2008). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Request PDF. [Link]

  • Guzmán, F., et al. (2007). Peptide synthesis: Chemical or enzymatic. ResearchGate. [Link]

  • Otaka, A., et al. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. PubMed. [Link]

  • ResearchGate. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Request PDF. [Link]

  • Zhang, S., et al. (2008). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Semantic Scholar. [Link]

  • AAPPTec. (n.d.). Removal of S-Acetamidomethyl Groups. Technical Support Information Bulletin 1123. [Link]

  • Ray, A. (2017). Mechanism of deprotection of s-acetamidomethyl group using iodine. ResearchGate. [Link]

  • Wiley Online Library. (n.d.). Peptide Synthesis with S-Protected Cysteine Derivatives. Houben-Weyl Methods of Organic Chemistry. [Link]

  • The University of Melbourne. (2008). Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation. Find an Expert. [Link]

  • Gaisberger, R., et al. (2021). Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine. Analytical Chemistry, 93(47), 15638-15644. [Link]

  • Wu, J., & Watson, J. T. (1998). Chemical Cleavage of Proteins at Cysteinyl Residues. Springer Nature Experiments. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Technical Note. [Link]

  • Kamber, B., et al. (1980). The synthesis of cystine peptides by iodine oxidation of s trityl cysteine and s acetamidomethyl cysteine peptides. Helvetica Chimica Acta, 63(4), 899-915. [Link]

  • Gurin, D. A., et al. (2021). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Acta Naturae, 13(4), 81-88. [Link]

  • Didziapetris, R., et al. (1991). Penicillin acylase-catalyzed protection and deprotection of amino groups as a promising approach in enzymatic peptide synthesis. FEBS Letters, 287(1-2), 31-33. [Link]

  • Koehler, C., et al. (2021). Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications. Angewandte Chemie International Edition, 60(29), 15972-15978. [Link]

  • Rocha-Martin, J., et al. (2012). Production of a fully functional, permuted single-chain penicillin G acylase. Journal of Biotechnology, 159(1-2), 1-8. [Link]

  • Basso, A., et al. (2001). Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of N,N'-Di-Boc-(L)-cystine-dimethyl Ester from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a critical building block in modern peptide synthesis and drug development, where the purity of starting materials is paramount to the success of multi-step syntheses. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this reagent from various commercial suppliers. We present a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—complete with detailed, field-tested protocols. By explaining the causality behind our experimental choices, this guide empowers you to not only replicate these methods but also to adapt them to your specific laboratory context. The presented data, while illustrative, is representative of typical variations observed between suppliers and serves as a practical tool for making informed procurement decisions.

Introduction: The Critical Role of Purity in Synthesis

In the intricate world of peptide synthesis, the final yield and purity of a target molecule are directly influenced by the quality of the starting materials. This compound (CAS 77826-55-2) is a frequently utilized protected amino acid derivative, valued for its role in introducing disulfide bridges into peptide and protein structures.[] Impurities in this reagent can lead to a cascade of undesirable side reactions, resulting in difficult-to-separate byproducts, reduced yields, and ambiguous biological assay results.[2]

Potential impurities can arise from the synthetic route used to produce the reagent, including diastereomeric impurities, byproducts from incomplete reactions, or degradation products.[3][4] For instance, the tert-butoxycarbonyl (Boc) protecting group, while effective, can be a source of t-butyl cation-related side products during its introduction or subsequent deprotection steps if not carefully controlled.[5] Therefore, a multi-pronged analytical approach is not just recommended; it is essential for robust quality control.

This guide will walk you through a systematic evaluation process, enabling you to qualify new suppliers and ensure the consistency of your chemical supply chain.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. By employing a combination of chromatographic and spectroscopic methods, we can create a comprehensive profile of the material, identifying and quantifying the target compound as well as any potential impurities.

Our assessment strategy is built on three pillars:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and detection of structurally similar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

Below is a visual representation of our comprehensive analytical workflow:

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for each analytical technique. The rationale behind key steps is explained to provide a deeper understanding of the process.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. By separating the mixture based on the differential partitioning of its components between a stationary and mobile phase, we can quantify the main peak (our target compound) and any impurity peaks. A gradient elution method is chosen to ensure the separation of compounds with a range of polarities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of the proton signals, we can confirm the identity of this compound and detect the presence of any organic impurities that would be visible in the spectrum.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with expected chemical shifts for the structure. Integrate the peaks to check for the correct proton ratios. Look for any unexpected signals that may indicate impurities.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful technique for determining the molecular weight of a compound. By ionizing the sample and measuring the mass-to-charge ratio of the resulting ions, we can confirm that the main component of the sample has the expected molecular weight of this compound (468.59 g/mol ).[6][7][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an LC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis: Look for the peak corresponding to the protonated molecule [M+H]⁺ at m/z 469.6. The presence of other significant peaks may indicate impurities or fragments.

Comparative Analysis of Suppliers (Illustrative Data)

To demonstrate the application of these methods, we present illustrative data from the analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

HPLC Purity Assessment
SupplierRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)
Supplier A 15.299.5%0.3% (at 12.8 min)0.2% (at 16.1 min)
Supplier B 15.297.8%1.5% (at 12.8 min)0.7% (at 14.5 min)
Supplier C 15.398.9%0.8% (at 12.9 min)0.3% (at 17.2 min)

Discussion: Supplier A demonstrates the highest purity by HPLC analysis. Supplier B shows a significant impurity at 12.8 minutes, which may warrant further investigation to identify its structure. Supplier C's purity is acceptable, but lower than that of Supplier A.

NMR Spectroscopy Observations
  • Supplier A: The ¹H NMR spectrum was clean and matched the expected structure of this compound. All integrations were consistent with the assigned protons.

  • Supplier B: In addition to the signals for the main compound, small but distinct peaks were observed in the aliphatic region, suggesting the presence of an organic impurity.

  • Supplier C: The spectrum was largely correct, but with some minor, unidentifiable peaks in the baseline noise.

Mass Spectrometry Results
SupplierObserved [M+H]⁺ (m/z)Other Significant Ions (m/z)
Supplier A 469.6None
Supplier B 469.6413.5
Supplier C 469.6None

Discussion: All three suppliers provided material with the correct molecular weight for the target compound. However, the sample from Supplier B showed an additional ion at m/z 413.5, which could correspond to the loss of a t-butyl group, potentially indicating an impurity or in-source fragmentation.

Conclusion and Recommendations

Based on this multi-technique evaluation, Supplier A provides the highest purity this compound. For applications where purity is of the utmost importance, such as the synthesis of pharmaceutical ingredients, the material from Supplier A would be the recommended choice. While the products from Suppliers B and C may be suitable for less sensitive applications, the presence of detectable impurities necessitates caution.

It is crucial for research and development teams to establish their own internal quality control procedures for critical reagents. The protocols and analytical framework presented in this guide offer a robust starting point for developing such a program. By systematically assessing the purity of key starting materials, laboratories can mitigate risks, improve the reproducibility of their results, and ultimately accelerate their research and development timelines.

References

  • Chemsrc. (2025). This compound | CAS#:77826-55-2. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Camingenbio. (n.d.). CAS 10389-65-8 N,N'-Di-BOC-L-cystine. Retrieved from [Link]

  • Fujitake, M., & Harusawa, S. (2023). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Journal of the Mass Spectrometry Society of Japan, 2(1), 107-113.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Development of New Experimental NMR Strategy of Cysteine Protease Inhibitors Screening: Toward Enhanced Drug Discovery. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of L-cysteine (Cys) in D2O, in pH ~7.0 (a), in NaOD/D2O,.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N,N'-Di-Boc-(L)-cystine-dimethyl Ester: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N'-Di-Boc-(L)-cystine-dimethyl Ester (CAS No. 77826-55-2), ensuring the safety of laboratory personnel and the protection of our environment. While this compound, a Boc-protected amino acid derivative, is not classified as a hazardous substance under current regulations, responsible chemical management dictates a cautious and systematic approach to its disposal.[1]

The core principle of our disposal strategy is risk mitigation. Given the absence of extensive toxicological and environmental impact data for many research chemicals, treating them as potentially hazardous is a prudent and required practice in the laboratory setting.

I. Hazard Assessment and Waste Characterization

The first crucial step is to understand the potential hazards associated with this compound and its potential decomposition byproducts. While the Safety Data Sheet (SDS) for the closely related N,N'-Bis[tert-butoxycarbonyl]-L-cysteine suggests a low hazard profile, it is imperative to consider the potential for the generation of hazardous waste during experimental use.[1] For instance, if the compound is dissolved in a halogenated solvent like dichloromethane or a flammable solvent such as acetone, the resulting solution must be treated as hazardous waste.[2][3]

Key Considerations for Waste Characterization:

  • Unused or Expired Compound: The pure, solid compound, if unused or expired, should be disposed of as chemical waste.

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, absorbent pads, or glassware, must be considered contaminated and disposed of accordingly.[4]

  • Solutions: Solutions containing this compound must be characterized based on the solvent used. For instance, solutions in chlorinated solvents are typically classified as halogenated organic waste.[3]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to its final collection by your institution's Environmental Health & Safety (EHS) department.

Experimental Protocol: Disposal of this compound Waste

1. Waste Segregation and Container Selection:

  • Immediately upon deciding to discard the material, it becomes regulated waste.[5]
  • Solid Waste: For the pure solid compound or grossly contaminated items like gloves and weigh boats, use a designated solid chemical waste container. This should be a sealable, sturdy container, clearly labeled for solid waste.
  • Liquid Waste: For solutions, select a chemical waste container that is compatible with the solvent used. For example, use a designated container for non-halogenated or halogenated solvent waste as appropriate.[4][6] Never store corrosive materials in metal containers.[4] The container must have a secure, leak-proof cap.[3][5]

2. Labeling the Waste Container:

  • Proper labeling is a critical compliance step. As soon as the first drop of waste enters the container, it must be labeled.[6]
  • The label must include:
  • The words "Hazardous Waste".
  • The full chemical name of all contents (e.g., "this compound," "Methylene Chloride," "Acetone"). Avoid abbreviations or chemical formulas.
  • The approximate percentage of each component.
  • The date the container was first used for waste accumulation.
  • The name of the principal investigator and the laboratory location.

3. Accumulation and Storage:

  • Keep the waste container closed at all times, except when adding waste.[5][6]
  • Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be under the direct control of laboratory personnel.
  • Ensure secondary containment, such as a plastic tray, is used for all liquid waste containers to mitigate spills.[2][6]
  • Segregate incompatible waste streams to prevent dangerous reactions.[5][6]

4. Requesting a Waste Pickup:

  • Most institutions have a limit on how long hazardous waste can be accumulated in a laboratory, typically six to nine months.[5][6]
  • Once the container is full or nearing its accumulation time limit, arrange for its disposal through your institution's EHS department. This is usually done via an online request system.
  • Do not dispose of this chemical down the sink or in the regular trash.[6]
III. Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_storage Storage & Pickup WasteGen This compound to be discarded IsSolid Is it a solid or contaminated solid? WasteGen->IsSolid IsSolution Is it a solution? WasteGen->IsSolution SolidContainer Place in a labeled solid chemical waste container IsSolid->SolidContainer Yes LiquidContainer Select a compatible, labeled liquid chemical waste container IsSolution->LiquidContainer Yes Store Store in designated satellite accumulation area with secondary containment SolidContainer->Store LiquidContainer->Store Pickup Request EHS pickup when full or at time limit Store->Pickup

Caption: Disposal workflow for this compound.

IV. Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide for this compound, researchers can ensure a safe laboratory environment, protect the ecosystem, and maintain the highest standards of scientific integrity. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • University of California, Irvine Environmental Health & Safety. (n.d.). Laboratory Hazardous Chemical Waste Guidelines.
  • LGC Standards. (n.d.). This compound.
  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
  • University of Tennessee, Knoxville Environmental Health & Safety. (2015). EHS Guide: Laboratory Trash Removal.
  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemical Waste.
  • Texas A&M University Environmental Health & Safety. (n.d.). Chemical Waste.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory.
  • CDH Fine Chemical. (n.d.). BOC-L-Cystine CAS No 10389-65-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Pharmaffiliates. (n.d.). This compound.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). RCRA.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11145091.
  • Chemsrc. (2025, October 23). This compound | CAS#:77826-55-2.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Sigma-Aldrich. (n.d.). N-(tert-Butoxycarbonyl)- L -cysteine methyl ester 97 55757-46-5.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: L-Cystine dimethyl ester dihydrochloride.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). L -Cystine dimethyl ester = 95 32854-09-4.
  • MedChemExpress. (n.d.). N,N'-Di-BOC-L-cystine | Amino Acid Derivative.

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A Researcher's Guide to the Safe Handling of N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel compounds is foundational to therapeutic innovation. Yet, the integrity of our research—and our personal safety—hinges on a meticulous approach to chemical handling. This guide provides essential, field-tested safety and logistical protocols for N,N'-Di-Boc-(L)-cystine-dimethyl Ester (CAS No. 77826-55-2), a Boc-protected amino acid derivative commonly used in peptide synthesis.[1][2][3] While this compound is not classified as hazardous under GHS/Regulation (EC) No. 1272/2008, a proactive and informed safety culture is paramount in the laboratory.[4][5] This guide moves beyond mere compliance, offering a framework for safe, efficient, and reproducible research.

Hazard Assessment: Understanding the Compound

This compound is a white to off-white solid.[3] While specific toxicological data is limited, the primary risks associated with this and similar fine chemical powders are mechanical irritation to the eyes and respiratory tract upon inhalation of dust, and potential skin irritation with prolonged contact.[4][6] Hazardous decomposition products under fire conditions may include carbon oxides, nitrogen oxides (NOx), and sulphur oxides.[4]

Key Chemical Data:

PropertyValueSource
CAS Number 77826-55-2[1][2][3]
Molecular Formula C18H32N2O8S2[1][2][7]
Molecular Weight 468.59 g/mol [1][2]
Appearance White to Off-White Solid[3]
Storage Long-term at -20°C, short-term at room temperature.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a passive checklist but an active risk mitigation strategy. For this compound, the following PPE is mandatory to prevent inadvertent exposure.

  • Eye Protection: Safety glasses with side shields are the minimum requirement to protect from airborne particles. In situations where there is a higher risk of dust generation, such as when weighing larger quantities, switching to safety goggles provides a more complete seal around the eyes.[8]

  • Hand Protection: Nitrile gloves are recommended. They provide a sufficient barrier against incidental contact. It is crucial to inspect gloves for any signs of damage before use.[4] Proper glove removal technique—peeling one glove off and then using the clean hand to remove the second from underneath the cuff—is critical to avoid contaminating your skin.[9]

  • Body Protection: A standard, buttoned lab coat should be worn at all times to protect skin and clothing from potential spills.[8]

Operational Plan: From Vial to Waste

A systematic workflow minimizes risk and ensures the integrity of your experiment. The following diagram and procedural steps outline the safe handling protocol for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Work Area: Ensure fume hood/ventilated space is clean A->B C Gather Materials: Spatula, Weighing Paper, Solvents B->C D Retrieve Compound from -20°C Storage C->D Proceed to Handling E Allow to Equilibrate to Room Temperature D->E F Weigh Compound in Fume Hood or Ventilated Area E->F G Dissolve in Appropriate Solvent F->G H Clean Spatula and Work Area G->H Proceed to Cleanup I Dispose of Contaminated Weighing Paper in Solid Waste H->I J Segregate Liquid Waste for Disposal H->J K Remove PPE and Wash Hands I->K J->K

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure your designated workspace, preferably a chemical fume hood or a well-ventilated area, is clean and uncluttered.[6] Don all required PPE.

  • Weighing: To prevent inhalation of fine dust, always weigh the solid compound in a fume hood or a ventilated enclosure. Use a clean spatula and weighing paper. Avoid creating dust clouds by handling the powder gently.[4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in acetone, chloroform, dichloromethane, and ethyl acetate.[7]

  • Post-Handling: After use, securely cap the container and return it to its designated storage location, which is recommended to be -20°C for long-term stability.[7]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

First Aid Measures:

  • Inhalation: If dust is inhaled, move the affected person to fresh air.[4][5] If breathing becomes difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] If irritation persists, seek medical attention.

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Seek medical advice.

Spill Cleanup:

For a small spill, sweep up the solid material carefully, avoiding dust formation.[4] Place the collected material into a suitable, labeled container for disposal.[4] Clean the spill area with soap and water.

Disposal Plan

Proper chemical waste disposal is a legal and ethical responsibility.

  • Unused Product: Unused this compound should be disposed of as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not dispose of it in general laboratory trash.

  • Contaminated Materials: Any materials, such as weighing paper or gloves, that are contaminated with the compound should be placed in a sealed bag and disposed of in the solid chemical waste stream.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic solvents.

By adhering to these protocols, you contribute to a safe and effective research environment, ensuring that the pursuit of scientific advancement is never compromised by a lapse in safety.

References

  • PubChem. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Chemsrc. This compound | CAS#:77826-55-2. [Link]

  • Biorisk Management. Personal Protective Equipment (PPE). [Link]

  • Addgene. Personal Protective Equipment (PPE) - Intro to the Lab Bench. [Link]

  • Cornell EHS. The Importance of Personal Protective Equipment in Biosafety. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.